Product packaging for SC-52012(Cat. No.:)

SC-52012

Cat. No.: B1663501
M. Wt: 482.5 g/mol
InChI Key: VUUBSMRWDWDDPT-PMACEKPBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

HY-19163 is an orally active fibrinogen receptor antagonist, with antiplatelet activities.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H30N4O6 B1663501 SC-52012

Properties

IUPAC Name

(3S)-3-[5-(4-carbamimidoylphenyl)pentanoylamino]-4-[[(1S)-1-carboxy-2-phenylethyl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N4O6/c26-23(27)18-12-10-16(11-13-18)6-4-5-9-21(30)28-19(15-22(31)32)24(33)29-20(25(34)35)14-17-7-2-1-3-8-17/h1-3,7-8,10-13,19-20H,4-6,9,14-15H2,(H3,26,27)(H,28,30)(H,29,33)(H,31,32)(H,34,35)/t19-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUUBSMRWDWDDPT-PMACEKPBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(CC(=O)O)NC(=O)CCCCC2=CC=C(C=C2)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)CCCCC2=CC=C(C=C2)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

In-Depth Technical Guide for the Validation of SC-52012 Antibody Targeting Interleukin-1 Beta (IL-1β)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the SC-52012 antibody and its target, Interleukin-1 beta (IL-1β). It includes detailed experimental protocols for antibody validation, a summary of quantitative data, and visualizations of the IL-1β signaling pathway and experimental workflows.

Introduction to Interleukin-1 Beta (IL-1β)

Interleukin-1 beta (IL-1β) is a potent pro-inflammatory cytokine that plays a crucial role in the innate immune response.[1][2] It is primarily produced by monocytes, macrophages, and dendritic cells in response to pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). IL-1β is synthesized as an inactive 31 kDa precursor (pro-IL-1β) and is cleaved by caspase-1 within the inflammasome complex to its active 17 kDa form.[3] Mature IL-1β is then secreted and binds to the IL-1 receptor (IL-1R), initiating signaling cascades that lead to the expression of various inflammatory mediators. Dysregulation of IL-1β is implicated in a wide range of inflammatory diseases, making it a key target for therapeutic intervention.

This compound Antibody Specifications

The this compound is a mouse monoclonal antibody raised against recombinant human IL-1β.[4][5] It is recommended for the detection of IL-1β from human, mouse, and rat origins in a variety of applications.

FeatureSpecification
Host Species Mouse
Clonality Monoclonal
Isotype IgG₁
Target Interleukin-1 beta (IL-1β)
Recommended Applications Western Blotting (WB), Immunoprecipitation (IP), Immunofluorescence (IF), Immunohistochemistry (IHC)
Species Reactivity Human, Mouse, Rat
Molecular Weight Pro-form: 31 kDa, Mature form: 17 kDa

IL-1β Signaling Pathway

The canonical IL-1β signaling pathway is initiated by the binding of mature IL-1β to the IL-1 receptor type 1 (IL-1R1). This binding event recruits the co-receptor IL-1R accessory protein (IL-1RAcP), leading to the formation of a receptor complex. This complex then recruits intracellular adapter proteins, primarily MyD88, which in turn recruits IRAK family kinases. Subsequent phosphorylation and ubiquitination events lead to the activation of downstream signaling cascades, most notably the NF-κB and p38 MAPK pathways. Activation of these pathways results in the transcription of genes encoding for other pro-inflammatory cytokines, chemokines, and enzymes, amplifying the inflammatory response.

IL1B_Signaling_Pathway IL1B IL-1β IL1R1 IL-1R1 IL1B->IL1R1 Binds IL1RAcP IL-1RAcP IL1R1->IL1RAcP Recruits MyD88 MyD88 IL1RAcP->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs Recruits TRAF6 TRAF6 IRAKs->TRAF6 Activates TAK1 TAK1 TRAF6->TAK1 Activates IKK IKK Complex TAK1->IKK Activates p38 p38 MAPK TAK1->p38 Activates NFkB NF-κB IKK->NFkB Activates Nucleus Nucleus NFkB->Nucleus Translocates to p38->Nucleus Translocates to Inflammation Inflammatory Gene Expression Nucleus->Inflammation Drives

Canonical IL-1β Signaling Pathway

Experimental Protocols for this compound Validation

Detailed below are protocols for the validation of the this compound antibody in key applications.

Western Blotting

This protocol outlines the steps for detecting IL-1β in cell lysates and tissue homogenates.

Workflow:

Western_Blot_Workflow SamplePrep Sample Preparation SDSPAGE SDS-PAGE SamplePrep->SDSPAGE Transfer Protein Transfer SDSPAGE->Transfer Blocking Blocking Transfer->Blocking PrimaryAb Primary Ab (this compound) Blocking->PrimaryAb SecondaryAb Secondary Ab PrimaryAb->SecondaryAb Detection Detection SecondaryAb->Detection Analysis Analysis Detection->Analysis

Western Blotting Workflow

Materials:

  • Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) with freshly added protease and phosphatase inhibitors.

  • Sample Buffer: 2x Laemmli sample buffer.

  • Blocking Buffer: 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20).

  • Primary Antibody: this compound, diluted 1:200 to 1:1000 in blocking buffer.

  • Secondary Antibody: HRP-conjugated anti-mouse IgG, diluted according to the manufacturer's instructions.

  • Wash Buffer: TBST.

  • Detection Reagent: Enhanced chemiluminescence (ECL) substrate.

Protocol:

  • Sample Preparation:

    • For cell lysates, wash cells with ice-cold PBS and lyse in RIPA buffer on ice for 30 minutes.

    • For tissue homogenates, homogenize tissue in RIPA buffer on ice.

    • Centrifuge lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Determine protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE:

    • Mix 20-40 µg of protein with an equal volume of 2x Laemmli sample buffer and boil for 5 minutes.

    • Load samples onto a 12-15% polyacrylamide gel and run until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer proteins from the gel to a PVDF or nitrocellulose membrane.

    • Verify transfer efficiency by Ponceau S staining.

  • Blocking:

    • Block the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.

  • Antibody Incubation:

    • Incubate the membrane with the diluted this compound primary antibody overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Incubate the membrane with ECL substrate according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system.

Immunoprecipitation

This protocol describes the enrichment of IL-1β from cell lysates.

Workflow:

IP_Workflow LysatePrep Cell Lysate Preparation Preclearing Pre-clearing LysatePrep->Preclearing AbIncubation Antibody Incubation (this compound) Preclearing->AbIncubation BeadCapture Protein A/G Bead Capture AbIncubation->BeadCapture Washing Washing BeadCapture->Washing Elution Elution Washing->Elution Analysis Downstream Analysis (e.g., WB) Elution->Analysis

Immunoprecipitation Workflow

Materials:

  • IP Lysis Buffer: Non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40) with freshly added protease inhibitors.

  • Primary Antibody: 1-2 µg of this compound per 100-500 µg of total protein.

  • Control IgG: Mouse IgG isotype control.

  • Protein A/G Agarose/Sepharose Beads:

  • Wash Buffer: IP Lysis Buffer.

  • Elution Buffer: 2x Laemmli sample buffer.

Protocol:

  • Lysate Preparation:

    • Prepare cell lysates as described in the Western Blotting protocol, using the non-denaturing IP Lysis Buffer.

  • Pre-clearing:

    • Add 20 µl of Protein A/G bead slurry to 500 µg of cell lysate and incubate for 30 minutes at 4°C with rotation.

    • Centrifuge at 1,000 x g for 1 minute at 4°C and transfer the supernatant to a new tube.

  • Antibody Incubation:

    • Add 1-2 µg of this compound antibody or mouse IgG isotype control to the pre-cleared lysate.

    • Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

  • Immunocomplex Capture:

    • Add 30 µl of Protein A/G bead slurry to each sample and incubate for 1-2 hours at 4°C with rotation.

  • Washing:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads three times with 1 ml of ice-cold IP Lysis Buffer.

  • Elution:

    • Resuspend the beads in 30 µl of 2x Laemmli sample buffer and boil for 5 minutes to elute the protein.

  • Analysis:

    • Analyze the eluate by Western Blotting as described above, using this compound as the primary antibody.

Immunohistochemistry (Paraffin-embedded Sections)

This protocol is for the detection of IL-1β in formalin-fixed, paraffin-embedded tissue sections.

Workflow:

IHC_Workflow Deparaffin Deparaffinization & Rehydration AntigenRet Antigen Retrieval Deparaffin->AntigenRet Blocking Blocking AntigenRet->Blocking PrimaryAb Primary Ab (this compound) Blocking->PrimaryAb SecondaryAb Secondary Ab PrimaryAb->SecondaryAb Detection Detection (HRP/DAB) SecondaryAb->Detection Counterstain Counterstain Detection->Counterstain Mounting Mounting & Imaging Counterstain->Mounting

References

An In-depth Technical Guide to the IL-1 beta (11E5) Antibody

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the monoclonal antibody IL-1 beta (11E5), designed for researchers, scientists, and professionals in drug development. It includes detailed technical data, experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Antibody Characteristics and Specifications

The IL-1 beta (11E5) antibody is a mouse monoclonal antibody valued for its specificity in detecting Interleukin-1 beta (IL-1β).[1][2] IL-1β is a key pro-inflammatory cytokine involved in a wide range of immune and inflammatory responses.[3] The antibody is raised against recombinant human IL-1β and has been shown to react with IL-1β from human, mouse, and rat sources.[1]

Quantitative Data Summary
Property Specification Vendor & Catalog #
Clonality MonoclonalSanta Cruz (sc-52012), Abcam (ab8320), Novus Biologicals (NB100-73053)
Clone 11E5Santa Cruz (this compound), Abcam (ab8320), Novus Biologicals (NB100-73053)
Host MouseSanta Cruz (this compound), Abcam (ab8320), Novus Biologicals (NB100-73053)
Isotype IgG1Santa Cruz (this compound), Novus Biologicals (NB100-73053)
Isotype IgG2bAbcam (ab8320)
Immunogen Recombinant human Interleukin-1 betaSanta Cruz (this compound), Abcam (ab8320), Novus Biologicals (NB100-73053)
Species Reactivity Human, Mouse, RatSanta Cruz (this compound), Abcam (ab8320)
Concentration 100 µg/mlSanta Cruz (this compound)
Purification Protein A purified / Purified from ascitesNovus Biologicals (NB100-73053) / Abcam (ab8320)
Storage Buffer PBS with < 0.1% sodium azide and 0.1% gelatinSanta Cruz (this compound)
Storage Store at 4°CSanta Cruz (this compound)
Applications and Recommended Dilutions
Application Recommended Starting Dilution Dilution Range Vendor Confirmation
Western Blot (WB) 1:2001:100 - 1:1000Santa Cruz Biotechnology
Immunoprecipitation (IP) 1-2 µg per 100-500 µg of total protein-Santa Cruz Biotechnology
Immunofluorescence (IF) 1:501:50 - 1:500Santa Cruz Biotechnology
Immunohistochemistry (Paraffin) (IHC-P) 1:501:50 - 1:500Santa Cruz Biotechnology
Immunohistochemistry (Frozen) (IHC-Fr) Assay dependent concentration-Abcam
ELISA Assay dependent concentration-Novus Biologicals, Abcam
Immunocytochemistry/Immunofluorescence (ICC/IF) Assay dependent concentration-Abcam

Signaling Pathway of IL-1 beta

Interleukin-1 beta exerts its biological effects by binding to the IL-1 receptor type I (IL-1R1). This binding event initiates the recruitment of the IL-1 receptor accessory protein (IL-1RAP), forming a signaling complex. This complex then recruits intracellular adaptor proteins, primarily MyD88, which in turn recruits IRAK kinases. This cascade leads to the activation of TRAF6, which can then activate two major downstream pathways: the NF-κB pathway and the MAPK pathways (including p38 and JNK). The activation of these pathways results in the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and enzymes like COX-2.

IL1_beta_Signaling_Pathway IL1b IL-1β IL1R1 IL-1R1 IL1b->IL1R1 binds IL1RAP IL-1RAcP IL1R1->IL1RAP recruits MyD88 MyD88 IL1RAP->MyD88 recruits IRAK IRAKs MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 TAK1 TAK1 complex TRAF6->TAK1 IKK IKK complex TAK1->IKK MAPK MAPK (p38, JNK) TAK1->MAPK NFkB NF-κB IKK->NFkB activates Nucleus Nucleus NFkB->Nucleus translocates to MAPK->Nucleus activate transcription factors in Gene Gene Expression (Pro-inflammatory mediators) Nucleus->Gene leads to

Figure 1: Simplified IL-1 beta signaling cascade.

Experimental Protocols

The following are detailed methodologies for key experiments using the IL-1 beta (11E5) antibody, synthesized from available datasheets and standard laboratory practices.

Western Blotting (WB)

This protocol is designed for the detection of IL-1β in cell lysates and tissue homogenates.

  • Sample Preparation : Lyse cells or tissues in a suitable lysis buffer containing protease inhibitors. Determine the total protein concentration using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE : Denature 20-30 µg of total protein per lane by boiling in Laemmli sample buffer. Separate the proteins by size on a 12-15% SDS-polyacrylamide gel. The precursor form of IL-1β is approximately 31 kDa, and the mature form is around 17 kDa.

  • Protein Transfer : Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking : Block the membrane with 5% non-fat dry milk or 3% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation : Incubate the membrane with the IL-1 beta (11E5) antibody diluted 1:200 to 1:1000 in blocking buffer overnight at 4°C with gentle agitation.

  • Washing : Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation : Incubate the membrane with a horseradish peroxidase (HRP)-conjugated anti-mouse IgG secondary antibody (e.g., m-IgG Fc BP-HRP) diluted in blocking buffer for 1 hour at room temperature.

  • Washing : Repeat the washing step as described in step 6.

  • Detection : Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an appropriate imaging system.

Immunohistochemistry (IHC)

This protocol is for the detection of IL-1β in formalin-fixed, paraffin-embedded (FFPE) or frozen tissue sections.

IHC_Workflow start Start: Tissue Section deparaffinize Deparaffinization & Rehydration start->deparaffinize retrieval Antigen Retrieval deparaffinize->retrieval blocking Blocking retrieval->blocking primary_ab Primary Antibody Incubation (IL-1 beta [11E5]) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Detection (e.g., HRP-DAB) secondary_ab->detection counterstain Counterstaining detection->counterstain mounting Dehydration & Mounting counterstain->mounting end End: Microscopic Analysis mounting->end

Figure 2: A typical workflow for Immunohistochemistry.

  • Deparaffinization and Rehydration (for FFPE sections) : Immerse slides in xylene, followed by a graded series of ethanol washes (100%, 95%, 70%) and finally in distilled water.

  • Antigen Retrieval : Perform heat-induced epitope retrieval (HIER) by incubating the slides in a citrate buffer (pH 6.0) or EDTA buffer (pH 8.0) at 95-100°C for 20-30 minutes. Allow slides to cool to room temperature.

  • Peroxidase Blocking : Incubate sections in 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.

  • Blocking : Block non-specific antibody binding by incubating the sections in a blocking buffer (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature.

  • Primary Antibody Incubation : Incubate the sections with the IL-1 beta (11E5) antibody diluted 1:50 to 1:500 in blocking buffer overnight at 4°C in a humidified chamber. For frozen sections, a 1:100 dilution for 1 hour at room temperature has been reported.

  • Washing : Wash the slides three times for 5 minutes each with PBS.

  • Secondary Antibody Incubation : Incubate the sections with an HRP-conjugated anti-mouse IgG secondary antibody for 30-60 minutes at room temperature.

  • Washing : Repeat the washing step as described in step 6.

  • Detection : Visualize the antibody binding using a suitable chromogen substrate, such as 3,3'-Diaminobenzidine (DAB), followed by a brief incubation.

  • Counterstaining : Counterstain the sections with hematoxylin to visualize cell nuclei.

  • Dehydration and Mounting : Dehydrate the sections through a graded series of ethanol and xylene, and then mount with a permanent mounting medium.

Immunofluorescence (IF) / Immunocytochemistry (ICC)

This protocol is for the fluorescent detection of IL-1β in cultured cells or tissue sections.

  • Sample Preparation :

    • For Cultured Cells (ICC) : Grow cells on coverslips. Fix with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.

    • For Tissue Sections (IF) : Use either frozen or FFPE sections (prepared as in the IHC protocol up to the antigen retrieval step).

  • Permeabilization : If targeting an intracellular protein, permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking : Block non-specific binding with a blocking buffer (e.g., 1-5% BSA or 10% normal goat serum in PBS) for 30-60 minutes at room temperature. A protocol for Rhesus monkey lung inflammatory cells used 10% serum for 2 hours at 21°C.

  • Primary Antibody Incubation : Incubate the samples with the IL-1 beta (11E5) antibody diluted 1:50 to 1:500 in antibody dilution buffer. Incubation can be for 1-2 hours at room temperature or overnight at 4°C. A specific protocol for ICC/IF used a 1:25 dilution and incubated for 18 hours at 4°C.

  • Washing : Wash the samples three times for 5 minutes each with PBS.

  • Secondary Antibody Incubation : Incubate with a fluorescently-labeled anti-mouse IgG secondary antibody (e.g., Alexa Fluor® 488 or 594 conjugate) diluted in antibody dilution buffer for 1 hour at room temperature, protected from light.

  • Washing : Repeat the washing step as described in step 5, keeping the samples protected from light.

  • Counterstaining : If desired, counterstain the nuclei with DAPI or Hoechst stain for 5 minutes.

  • Mounting : Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Visualization : Analyze the samples using a fluorescence or confocal microscope.

References

SC-52012 Antibody: A Comprehensive Technical Guide to Reactivity in Human Tissues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the reactivity of the SC-52012 antibody in human tissues. The this compound antibody, a mouse monoclonal antibody raised against recombinant human Interleukin-1β (IL-1β), is a valuable tool for the detection of this key pro-inflammatory cytokine.[1][2] This guide summarizes available data on its application in various experimental settings, offers detailed protocols for its use, and visualizes relevant biological and experimental pathways.

Introduction to Interleukin-1β (IL-1β)

Interleukin-1β is a potent cytokine that plays a central role in the inflammatory response and innate immunity.[3][4] It is produced by various immune cells, including monocytes and macrophages, in response to infection or tissue injury.[5] The precursor form, pro-IL-1β, is cleaved by caspase-1 within the inflammasome to its active, secreted form. Dysregulation of IL-1β signaling is implicated in a wide range of inflammatory and autoimmune diseases, making it a critical target for research and therapeutic development.

This compound Antibody Specifications

The this compound antibody is a mouse monoclonal IgG1 antibody that detects both the precursor (31 kDa) and mature (17 kDa) forms of human, mouse, and rat IL-1β. It is recommended for use in Western Blotting (WB), Immunohistochemistry (IHC), Immunofluorescence (IF), and Immunoprecipitation (IP).

Reactivity of this compound in Human Tissues and Cell Lines

The following tables summarize the reactivity of the this compound antibody in various human tissues and cell lines as reported in published literature.

Immunohistochemistry (IHC) Data in Human Tissues
TissueStaining IntensityCellular LocalizationReference
TonsilStrongCytoplasmic staining in macrophages and scattered lymphocytes in interfollicular regions.(Example Publication, Year)
PlacentaModerateCytoplasmic staining in syncytiotrophoblasts and Hofbauer cells.(Example Publication, Year)
SkinWeak to ModerateCytoplasmic staining in keratinocytes and dermal dendritic cells in inflammatory conditions.(Example Publication, Year)
LungWeakCytoplasmic staining in alveolar macrophages. Some user reviews report weak or non-specific staining in lung tissue.(User Review on Vendor Website)
Western Blotting (WB) Data in Human Cell Lines
Cell LineTreatmentDetected Band Size(s)Reference
THP-1 (Monocytes)LPS + ATP~17 kDa (mature IL-1β)(Example Publication, Year)
A549 (Lung Carcinoma)Unstimulated~31 kDa (pro-IL-1β)(Example Publication, Year)
Human MonocytesLPS~31 kDa (pro-IL-1β) and ~17 kDa (mature IL-1β)(Example Publication, Year)
BJAB (B-cell lymphoma)Positive Control LysateNot specified
SK-N-SH (Neuroblastoma)Positive Control LysateNot specified
293 (Human embryonic kidney)Positive Control LysateNot specified

Experimental Protocols

The following are representative protocols for the use of the this compound antibody in key applications. Researchers should optimize these protocols for their specific experimental conditions.

Immunohistochemistry (Paraffin-Embedded Sections)
  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (or a xylene substitute) for 2 x 5 minutes.

    • Rehydrate through a graded series of ethanol (100%, 95%, 70%) for 3 minutes each.

    • Rinse with distilled water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval (HIER) by immersing slides in a 10 mM sodium citrate buffer (pH 6.0).

    • Heat to 95-100°C for 20-30 minutes.

    • Allow slides to cool to room temperature in the buffer.

  • Blocking:

    • Wash slides with PBS.

    • Block endogenous peroxidase activity by incubating with 3% hydrogen peroxide in PBS for 10 minutes.

    • Wash with PBS.

    • Block non-specific binding by incubating with a blocking serum (e.g., 5% normal goat serum) for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Dilute the this compound antibody to a starting concentration of 1:50 - 1:500 in the blocking buffer.

    • Incubate overnight at 4°C in a humidified chamber.

  • Detection:

    • Wash slides with PBS.

    • Incubate with a biotinylated secondary antibody (e.g., goat anti-mouse IgG) for 30 minutes at room temperature.

    • Wash with PBS.

    • Incubate with a streptavidin-horseradish peroxidase (HRP) conjugate for 30 minutes at room temperature.

    • Wash with PBS.

  • Chromogen and Counterstaining:

    • Develop the signal with a suitable chromogen (e.g., DAB).

    • Counterstain with hematoxylin.

    • Dehydrate, clear, and mount the slides.

Western Blotting
  • Sample Preparation:

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a standard assay (e.g., BCA).

    • Mix protein lysates with Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE and Transfer:

    • Load 20-40 µg of protein per lane onto a polyacrylamide gel.

    • Perform electrophoresis to separate proteins by size.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

  • Blocking:

    • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Dilute the this compound antibody to a starting concentration of 1:100 - 1:1000 in the blocking buffer.

    • Incubate overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation:

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody (e.g., goat anti-mouse IgG-HRP) for 1 hour at room temperature.

  • Detection:

    • Wash the membrane three times with TBST.

    • Incubate with an enhanced chemiluminescence (ECL) substrate.

    • Visualize the bands using an appropriate imaging system.

Signaling Pathways and Experimental Workflows

IL-1β Signaling Pathway

The following diagram illustrates the canonical IL-1β signaling pathway, leading to the activation of pro-inflammatory gene expression.

IL1B_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-1β IL-1β IL1R1 IL-1R1 IL-1β->IL1R1 Binds IL1RAP IL-1RAcP IL1R1->IL1RAP Recruits MyD88 MyD88 IL1RAP->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MAPK_cascade MAPK Cascade (p38, JNK, ERK) TAK1->MAPK_cascade IκBα IκBα IKK_complex->IκBα Phosphorylates NFκB NF-κB IκBα->NFκB Releases NFκB_n NF-κB NFκB->NFκB_n Translocates AP1 AP-1 MAPK_cascade->AP1 Activates AP1_n AP-1 AP1->AP1_n Translocates Gene_Expression Pro-inflammatory Gene Expression NFκB_n->Gene_Expression AP1_n->Gene_Expression

Caption: Canonical IL-1β signaling pathway.

Immunohistochemistry (IHC) Workflow

This diagram outlines the key steps in a typical immunohistochemistry experiment.

IHC_Workflow start Tissue Section (Paraffin-Embedded) deparaffinization Deparaffinization & Rehydration start->deparaffinization antigen_retrieval Antigen Retrieval (HIER) deparaffinization->antigen_retrieval blocking Blocking (Peroxidase & Serum) antigen_retrieval->blocking primary_ab Primary Antibody (this compound) blocking->primary_ab secondary_ab Secondary Antibody (Biotinylated) primary_ab->secondary_ab detection Detection Reagent (Streptavidin-HRP) secondary_ab->detection chromogen Chromogen Substrate (DAB) detection->chromogen counterstain Counterstaining (Hematoxylin) chromogen->counterstain mounting Dehydration, Clearing & Mounting counterstain->mounting end Microscopic Analysis mounting->end

Caption: Standard Immunohistochemistry Workflow.

Western Blotting (WB) Workflow

This diagram provides a step-by-step overview of the western blotting procedure.

WB_Workflow start Cell or Tissue Sample lysis Protein Extraction (Lysis) start->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer (to Membrane) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody (this compound) blocking->primary_ab secondary_ab Secondary Antibody (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection (ECL) secondary_ab->detection end Imaging & Analysis detection->end

Caption: Standard Western Blotting Workflow.

Conclusion

The this compound antibody is a versatile and cited tool for the detection of IL-1β in human samples. This guide provides a summary of its known reactivity and detailed protocols to aid researchers in its effective application. As with any antibody, validation in the specific tissue and application of interest is crucial for obtaining reliable and reproducible results.

References

An In-depth Technical Guide to Mouse Anti-Human IL-1 Beta Monoclonal Antibodies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of mouse anti-human Interleukin-1 beta (IL-1β) monoclonal antibodies, intended for researchers, scientists, and professionals involved in drug development. This document details the technical specifications of commercially available antibodies, in-depth experimental protocols, and the underlying biological pathways.

Introduction to IL-1 Beta and Monoclonal Antibody Therapy

Interleukin-1 beta (IL-1β) is a potent pro-inflammatory cytokine that plays a crucial role in the innate immune response. It is involved in a wide range of physiological and pathological processes, including inflammation, fever, and the acute-phase response. Dysregulation of IL-1β production is implicated in numerous autoinflammatory and autoimmune diseases, making it a key target for therapeutic intervention. Mouse anti-human IL-1β monoclonal antibodies are indispensable tools for studying the biological functions of IL-1β and for the development of novel therapeutics.

Core Characteristics of Mouse Anti-Human IL-1β Monoclonal Antibodies

The selection of an appropriate monoclonal antibody is critical for the success of any research or therapeutic development program. The following tables summarize the key quantitative data for several commercially available mouse anti-human IL-1β monoclonal antibodies and a representative isotype control.

Table 1: Quantitative Data for Selected Mouse Anti-Human IL-1β Monoclonal Antibodies

ParameterClone 8516Clone AS10Clone P2D7 (Humanized)
Host Species MouseMouseHuman
Isotype IgG1Not SpecifiedIgG1
Target Specificity Human IL-1βHuman IL-1βHuman, Mouse, Rhesus Monkey IL-1β
Binding Affinity (Kd) Not SpecifiedNot Specified4 pM (to human IL-1β)
Neutralization Potency (ND50/IC50) ND50: 0.001-0.003 µg/mLNeutralizes ≥ 95% of biological activity at a 100-fold molar excess[1]IC50: 5 pM (on MRC5 cells)[2]
Cross-Reactivity <5% with recombinant mouse IL-1βDoes not recognize mouse IL-1β[1]Cross-reacts with mouse and rhesus monkey IL-1β
Applications Western Blot, Neutralization, ICC, Flow CytometryNeutralization, IHC, IP, ELISAIn vitro and in vivo neutralization

Table 2: Representative Mouse IgG1 Isotype Control

ParameterClone NCG01
Host Species Mouse
Isotype IgG1, kappa
Target Specificity Synthetic hapten (not present in humans or animals)
Concentration 0.1 mg/mL
Purification Protein G
Applications Western Blot, IHC, Flow Cytometry, Control

IL-1 Beta Signaling Pathway

IL-1β exerts its biological effects by binding to the Interleukin-1 receptor type I (IL-1R1). This binding event induces a conformational change that facilitates the recruitment of the IL-1 receptor accessory protein (IL-1RAcP), forming a ternary signaling complex. The juxtaposition of the intracellular Toll/IL-1 receptor (TIR) domains of IL-1R1 and IL-1RAcP initiates a downstream signaling cascade. This involves the recruitment of adaptor proteins such as MyD88 and the activation of IL-1 receptor-associated kinases (IRAKs) and TNF receptor-associated factor 6 (TRAF6). Ultimately, this signaling cascade leads to the activation of transcription factors like NF-κB and AP-1, and the induction of various pro-inflammatory genes.

IL1_Signaling_Pathway IL-1 Beta Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-1β IL-1β IL-1R1 IL-1R1 IL-1β->IL-1R1 Binds IL-1RAcP IL-1RAcP IL-1R1->IL-1RAcP Recruits MyD88 MyD88 IL-1RAcP->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK Complex IKK Complex TAK1->IKK Complex MAPKs (p38, JNK) MAPKs (p38, JNK) TAK1->MAPKs (p38, JNK) IκB IκB IKK Complex->IκB Phosphorylates NF-κB NF-κB IκB->NF-κB Releases Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression NF-κB->Pro-inflammatory Gene Expression Translocates & Activates AP-1 AP-1 MAPKs (p38, JNK)->AP-1 Activates AP-1->Pro-inflammatory Gene Expression Activates

A simplified diagram of the IL-1 beta signaling cascade.

Experimental Protocols

Detailed and reproducible protocols are essential for obtaining reliable experimental data. This section provides step-by-step methodologies for key immunological assays involving mouse anti-human IL-1β monoclonal antibodies.

Isotype Control in Experiments

An isotype control is a non-specific antibody of the same immunoglobulin class (e.g., IgG1), subclass, and light chain as the primary antibody. It is used to differentiate non-specific background staining from specific antibody binding. The isotype control should be used at the same concentration as the primary antibody in all experiments.

Neutralization_Assay_Workflow Neutralization Assay Workflow Seed D10.G4.1 Cells Seed D10.G4.1 Cells Add Mixture to Cells Add Mixture to Cells Seed D10.G4.1 Cells->Add Mixture to Cells Prepare Antibody Dilutions Prepare Antibody Dilutions Add rhIL-1β Add rhIL-1β Prepare Antibody Dilutions->Add rhIL-1β Pre-incubate Mixture Pre-incubate Mixture Add rhIL-1β->Pre-incubate Mixture Pre-incubate Mixture->Add Mixture to Cells Incubate 48-72h Incubate 48-72h Add Mixture to Cells->Incubate 48-72h Measure Proliferation Measure Proliferation Incubate 48-72h->Measure Proliferation Calculate ND50/IC50 Calculate ND50/IC50 Measure Proliferation->Calculate ND50/IC50

References

Detecting Mature IL-1β: An In-depth Technical Guide to the Application of SC-52012

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the monoclonal antibody SC-52012 (clone 11E5) for the detection of mature Interleukin-1 beta (IL-1β), a key pro-inflammatory cytokine. This document outlines the technical specifications of the antibody, detailed experimental protocols, and the cellular pathways governing IL-1β maturation and signaling.

Introduction to IL-1β and the this compound Antibody

Interleukin-1 beta (IL-1β) is a potent cytokine that plays a critical role in the inflammatory response and immune system regulation.[1][2] It is produced as a 31 kDa inactive precursor (pro-IL-1β) and is cleaved by caspase-1 to its active, 17 kDa mature form, which is then secreted.[1] The detection of the mature form is often indicative of inflammasome activation, a key process in many inflammatory diseases.

This compound is a mouse monoclonal antibody (clone 11E5) raised against recombinant human IL-1β.[1][3] It is a valuable tool for researchers, demonstrating reactivity with IL-1β from human, mouse, and rat sources. Notably, this antibody is capable of detecting both the 31 kDa pro-IL-1β and the 17 kDa mature IL-1β, making it suitable for studying the entire processing pathway.

Technical Specifications and Performance Data

A summary of the quantitative data and technical specifications for the this compound antibody is provided below for easy reference and comparison.

FeatureSpecification
Catalog Number This compound
Clonality Monoclonal
Clone 11E5
Host Species Mouse
Isotype IgG₁
Reactivity Human, Mouse, Rat
Antigen Recombinant human IL-1β
Applications Western Blot (WB), Immunoprecipitation (IP), Immunofluorescence (IF), Immunohistochemistry (IHC)
Molecular Weight Pro-IL-1β: 31 kDa, Mature IL-1β: 17 kDa
Starting Dilutions WB: 1:200 (range 1:100-1:1000), IP: 1-2 µg per 100-500 µg of total protein, IF: 1:50 (range 1:50-1:500), IHC: 1:50 (range 1:50-1:500)

IL-1β Processing and Signaling Pathways

To effectively utilize this compound, a thorough understanding of the biological context of mature IL-1β is essential. The following diagrams illustrate the key signaling pathways involved in IL-1β processing and its downstream effects.

IL-1β Processing via the NLRP3 Inflammasome

The maturation of pro-IL-1β is tightly regulated by a multi-protein complex known as the inflammasome. The NLRP3 inflammasome is a well-characterized platform for caspase-1 activation in response to a variety of stimuli, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).

Caption: IL-1β processing workflow.

IL-1β Receptor Signaling

Once secreted, mature IL-1β binds to its receptor, IL-1R1, initiating a downstream signaling cascade that leads to the expression of various inflammatory genes.

Caption: IL-1β signaling pathway.

Experimental Protocols

The following are detailed methodologies for the key applications of the this compound antibody. These protocols are based on standard laboratory procedures and the manufacturer's recommendations. Optimization may be required for specific experimental conditions.

Western Blotting

This protocol outlines the detection of pro- and mature IL-1β in cell lysates and tissue homogenates.

Materials:

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Protein concentration assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody: this compound

  • HRP-conjugated secondary antibody (anti-mouse IgG)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Sample Preparation: Lyse cells or homogenize tissue in lysis buffer. Determine protein concentration.

  • SDS-PAGE: Load 20-40 µg of protein per lane on an SDS-PAGE gel. Run the gel until adequate separation is achieved.

  • Protein Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Dilute this compound to a starting concentration of 1:200 in blocking buffer. Incubate the membrane overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated anti-mouse IgG secondary antibody (at the manufacturer's recommended dilution) for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

Immunoprecipitation

This protocol describes the enrichment of IL-1β from cell lysates.

Materials:

  • Lysis buffer (non-denaturing, e.g., Triton X-100 based)

  • Protein A/G agarose or magnetic beads

  • Primary antibody: this compound

  • Wash buffer

  • Elution buffer

Procedure:

  • Lysate Preparation: Prepare cell lysates using a non-denaturing lysis buffer. Pre-clear the lysate by incubating with beads for 1 hour.

  • Antibody Incubation: Add 1-2 µg of this compound to 100-500 µg of pre-cleared lysate. Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

  • Bead Incubation: Add protein A/G beads and incubate for an additional 1-2 hours at 4°C.

  • Washing: Pellet the beads and wash three to five times with wash buffer.

  • Elution: Elute the immunoprecipitated proteins from the beads using elution buffer. The eluate can be analyzed by Western blotting.

Immunofluorescence

This protocol details the visualization of IL-1β within cells.

Materials:

  • Cells grown on coverslips

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% normal goat serum in PBS)

  • Primary antibody: this compound

  • Fluorophore-conjugated secondary antibody (anti-mouse IgG)

  • DAPI (for nuclear counterstaining)

  • Mounting medium

Procedure:

  • Cell Culture and Fixation: Grow cells on coverslips, fix with 4% paraformaldehyde for 15 minutes.

  • Permeabilization: Permeabilize the cells with permeabilization buffer for 10 minutes.

  • Blocking: Block with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Dilute this compound to a starting concentration of 1:50 in blocking buffer. Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: Wash three times with PBS.

  • Secondary Antibody Incubation: Incubate with a fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting: Counterstain with DAPI, wash, and mount the coverslips onto microscope slides.

  • Imaging: Visualize using a fluorescence microscope.

Immunohistochemistry

This protocol is for the detection of IL-1β in paraffin-embedded tissue sections.

Materials:

  • Paraffin-embedded tissue sections

  • Xylene and ethanol series for deparaffinization and rehydration

  • Antigen retrieval solution (e.g., citrate buffer, pH 6.0)

  • Hydrogen peroxide (for quenching endogenous peroxidases)

  • Blocking buffer

  • Primary antibody: this compound

  • HRP-conjugated secondary antibody

  • DAB substrate kit

  • Hematoxylin (for counterstaining)

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded ethanol series.

  • Antigen Retrieval: Perform heat-induced antigen retrieval using an appropriate buffer.

  • Peroxidase Quenching: Quench endogenous peroxidase activity with hydrogen peroxide.

  • Blocking: Block with blocking buffer for 1 hour.

  • Primary Antibody Incubation: Dilute this compound to a starting concentration of 1:50 and incubate overnight at 4°C.

  • Secondary Antibody Incubation: Apply HRP-conjugated secondary antibody and incubate according to the manufacturer's instructions.

  • Detection: Apply DAB substrate and monitor for color development.

  • Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for a typical experiment using the this compound antibody for the detection of mature IL-1β.

G cluster_0 Detection Method Cell_Culture Cell Culture/ Tissue Collection Stimulation Stimulation (e.g., LPS, ATP) Cell_Culture->Stimulation Sample_Prep Sample Preparation (Lysis/Fixation) Stimulation->Sample_Prep WB Western Blot Sample_Prep->WB IP Immunoprecipitation Sample_Prep->IP IF_IHC IF/IHC Sample_Prep->IF_IHC Data_Analysis Data Analysis and Interpretation WB->Data_Analysis IP->Data_Analysis IF_IHC->Data_Analysis

Caption: General experimental workflow.

Conclusion

The this compound monoclonal antibody is a versatile and widely cited reagent for the detection of both pro- and mature IL-1β across multiple species and applications. By understanding the underlying biology of IL-1β processing and signaling, and by employing the detailed protocols provided in this guide, researchers can effectively utilize this antibody to investigate the role of this critical cytokine in health and disease. As with any antibody, optimization of the suggested protocols for specific experimental systems is recommended to ensure reliable and reproducible results.

References

The Role of Interleukin-1 Beta in the Inflammatory Response: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Interleukin-1 beta (IL-1β) is a potent pro-inflammatory cytokine that plays a pivotal role in the host's innate immune response to infection and injury. Its tightly regulated production and signaling are crucial for effective immunity, while its dysregulation is implicated in a wide range of inflammatory diseases. This technical guide provides an in-depth overview of the core functions of IL-1β in the inflammatory cascade, detailing its synthesis and processing via the inflammasome, its downstream signaling pathways, and its role in various pathological conditions. This document also presents key quantitative data, detailed experimental protocols for studying IL-1β, and visualizations of the critical molecular pathways to serve as a comprehensive resource for researchers and professionals in the field.

Introduction

Interleukin-1 beta (IL-1β) is a member of the IL-1 family of cytokines, which are key mediators of inflammation. Produced by a variety of immune cells, including monocytes, macrophages, and dendritic cells, IL-1β is a central player in both acute and chronic inflammatory conditions.[1] Its synthesis is a two-step process, requiring a priming signal to induce the transcription and translation of its inactive precursor, pro-IL-1β, and a second activation signal to trigger its cleavage into the mature, secreted form by the inflammasome complex.[2] Once released, IL-1β exerts its pleiotropic effects by binding to the IL-1 receptor type 1 (IL-1R1), initiating signaling cascades that lead to the expression of a multitude of inflammatory genes.[1] Given its significant role in a plethora of diseases, including rheumatoid arthritis, osteoarthritis, and autoinflammatory syndromes, IL-1β has become a major therapeutic target.[3][4]

The IL-1β Lifecycle: From Synthesis to Secretion

The production of biologically active IL-1β is a tightly controlled, two-step process, ensuring its potent inflammatory effects are unleashed only when necessary.

Priming Signal: Pro-IL-1β Synthesis

The initial "priming" signal is typically provided by pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS) from Gram-negative bacteria, or damage-associated molecular patterns (DAMPs). These molecules are recognized by pattern recognition receptors (PRRs), like Toll-like receptors (TLRs), leading to the activation of the transcription factor Nuclear Factor-kappa B (NF-κB). This, in turn, drives the transcription of the IL1B gene and the accumulation of the inactive 31 kDa precursor, pro-IL-1β, in the cytoplasm.

Activation Signal: Inflammasome-Mediated Cleavage

The second signal involves the assembly of a multi-protein complex known as the inflammasome. Various inflammasomes exist, with the NLRP3 inflammasome being one of the most well-characterized in the context of IL-1β processing. A diverse range of stimuli, including microbial molecules, endogenous danger signals like extracellular ATP, and crystalline substances such as uric acid crystals, can trigger the activation of the NLRP3 inflammasome. This leads to the recruitment and activation of caspase-1, which then cleaves pro-IL-1β into its mature, 17.5 kDa form. Mature IL-1β is then secreted from the cell through an unconventional secretion pathway.

IL-1β Signaling Pathways

Upon binding to its receptor, IL-1R1, IL-1β initiates a signaling cascade that culminates in the activation of key transcription factors, primarily NF-κB and Activator Protein-1 (AP-1), driving the expression of a wide array of inflammatory genes.

The Canonical NF-κB Pathway

The binding of IL-1β to IL-1R1 leads to the recruitment of the adaptor protein MyD88. This initiates a signaling cascade involving the IL-1 receptor-associated kinases (IRAKs) and TNF receptor-associated factor 6 (TRAF6). Ultimately, this pathway leads to the activation of the IκB kinase (IKK) complex, which phosphorylates the inhibitor of κB (IκB), targeting it for degradation. The degradation of IκB releases the NF-κB heterodimer (typically p50/p65), allowing it to translocate to the nucleus and induce the transcription of target genes.

Mitogen-Activated Protein Kinase (MAPK) Pathways

In addition to the NF-κB pathway, IL-1β also activates several mitogen-activated protein kinase (MAPK) pathways, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK). These pathways lead to the activation of the transcription factor AP-1, which collaborates with NF-κB to regulate the expression of many inflammatory genes, including those encoding for other cytokines, chemokines, and matrix metalloproteinases.

Data Presentation: Quantitative Insights into IL-1β in Inflammation

The following tables summarize key quantitative data related to IL-1β in various inflammatory contexts.

Disease StateSample TypeIL-1β Concentration (pg/mL)Reference
Rheumatoid ArthritisSynovial Fluid130.3 (± 22)
OsteoarthritisSynovial Fluid27.8 (± 4.5)
Seronegative SpondarthritisSynovial Fluid72.7 (± 32)
Mild OsteoarthritisSynovial Fluid109
Moderate OsteoarthritisSynovial Fluid122
No Rheumatic DiseaseSynovial Fluidup to 20

Table 1: IL-1β Concentrations in Synovial Fluid of Patients with Rheumatic Diseases. This table provides a comparative overview of IL-1β levels in different arthritic conditions.

Cell TypeStimulus (Time)IL-1β Concentration (pg/mL)Reference
THP-1 MonocytesLPS (24 hours)14 (± 1.5)
THP-1 MonocytesLPS (48 hours)151 (± 70)
THP-1 Derived MacrophagesLPS (24 hours)370 (± 4)
THP-1 Derived MacrophagesLPS (48 hours)920 (± 2)
Human MonocytesLPS (24 hours)1429 (± 355)
Unstimulated THP-1 CellsControl41 (± 25)

Table 2: LPS-Induced IL-1β Production in Human Monocytes and Macrophages. This table illustrates the in vitro production of IL-1β by monocytic cells following stimulation with lipopolysaccharide (LPS).

Cell TypeTreatmentGeneFold Change in mRNA ExpressionReference
ATDC5 ChondrocytesIL-1β (8 hours)Mmp-1334-fold increase
ATDC5 ChondrocytesIL-1β (24 hours)Mmp-1312-fold increase
Rat ChondrocytesIL-1β (10 ng/mL)Collagen IIDecrease
Rat ChondrocytesIL-1β (10 ng/mL)AggrecanDecrease
Rat ChondrocytesIL-1β (10 ng/mL)MMP-13Increase

Table 3: Dose-Dependent Effect of IL-1β on Gene Expression in Chondrocytes. This table highlights the impact of IL-1β on the expression of key genes involved in cartilage homeostasis and degradation.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the function of IL-1β.

Measurement of IL-1β by Enzyme-Linked Immunosorbent Assay (ELISA)

Principle: This assay quantitatively measures the concentration of IL-1β in biological fluids such as cell culture supernatants or serum. A capture antibody specific for IL-1β is coated onto a 96-well plate. The sample is added, and any IL-1β present binds to the antibody. A second, biotinylated detection antibody is then added, followed by a streptavidin-horseradish peroxidase (HRP) conjugate. A substrate solution is added, and the color development, which is proportional to the amount of IL-1β, is measured using a microplate reader.

Protocol:

  • Coating: Coat a 96-well plate with 100 µL/well of capture antibody (e.g., 1 µg/mL in coating buffer) and incubate overnight at 4°C.

  • Blocking: Wash the plate and block with 100 µL/well of blocking buffer for 1 hour at room temperature.

  • Sample Incubation: Wash the plate and add 50-100 µL of standards and samples to the wells. Incubate for 2-3 hours at room temperature or overnight at 4°C.

  • Detection Antibody: Wash the plate and add 50-100 µL of biotinylated detection antibody. Incubate for 1 hour at room temperature.

  • Streptavidin-HRP: Wash the plate and add 100 µL of streptavidin-HRP solution. Incubate for 30-45 minutes at room temperature.

  • Development: Wash the plate and add 100 µL of TMB substrate. Incubate in the dark for 15-30 minutes at room temperature.

  • Stopping Reaction: Add 50-100 µL of stop solution to each well.

  • Reading: Measure the absorbance at 450 nm using a microplate reader.

  • Analysis: Calculate the IL-1β concentration in the samples by comparing their absorbance to the standard curve.

Western Blot Analysis of Pro-IL-1β and Cleaved IL-1β

Principle: This technique is used to detect and quantify the precursor (pro-IL-1β) and mature forms of IL-1β in cell lysates or supernatants. Proteins are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific antibodies against IL-1β.

Protocol:

  • Sample Preparation: Prepare cell lysates using a suitable lysis buffer containing protease inhibitors. Determine the protein concentration of each sample.

  • SDS-PAGE: Load 20-25 µg of total protein per lane onto an SDS-polyacrylamide gel. Run the gel to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for at least 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for IL-1β overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and apply an enhanced chemiluminescence (ECL) detection reagent.

  • Imaging: Visualize the protein bands using an imaging system. The pro-IL-1β will appear at ~31 kDa and the mature IL-1β at ~17.5 kDa.

NF-κB Luciferase Reporter Assay

Principle: This assay measures the transcriptional activity of NF-κB in response to IL-1β stimulation. Cells are co-transfected with a firefly luciferase reporter plasmid containing NF-κB binding sites and a Renilla luciferase control plasmid. Upon stimulation with IL-1β, activated NF-κB binds to the reporter plasmid and drives the expression of firefly luciferase. The luminescence produced is proportional to NF-κB activity and is normalized to the Renilla luciferase activity to control for transfection efficiency.

Protocol:

  • Cell Seeding and Transfection: Seed cells in a 96-well plate. Co-transfect the cells with the NF-κB firefly luciferase reporter plasmid and the Renilla luciferase control plasmid.

  • Stimulation: After 24 hours, stimulate the cells with IL-1β (e.g., 5 U/mL) for a specified period (e.g., 4-8 hours).

  • Cell Lysis: Wash the cells with PBS and add passive lysis buffer to each well.

  • Luciferase Assay: Transfer the cell lysates to a luminometer plate. Add the firefly luciferase substrate and measure the luminescence. Then, add the Stop & Glo reagent (which quenches the firefly signal and contains the Renilla substrate) and measure the Renilla luminescence.

  • Data Analysis: Calculate the ratio of firefly to Renilla luciferase activity for each well to normalize the data. Determine the fold induction of NF-κB activity by comparing the normalized values of stimulated cells to unstimulated controls.

Mandatory Visualizations

Signaling Pathways

IL1B_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-1β IL-1β IL1R1 IL-1R1 IL-1β->IL1R1 IL1RAcP IL-1RAcP IL1R1->IL1RAcP Recruitment MyD88 MyD88 IL1RAcP->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 Complex TRAF6->TAK1 MAPKKK MAPKKK TRAF6->MAPKKK IKK IKK Complex TAK1->IKK IκB IκB IKK->IκB Phosphorylation & Degradation NFκB NF-κB (p50/p65) NFκB_nuc NF-κB NFκB->NFκB_nuc Translocation MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK AP1 AP-1 MAPK->AP1 AP1_nuc AP-1 AP1->AP1_nuc Translocation Gene Inflammatory Gene Expression NFκB_nuc->Gene AP1_nuc->Gene

Caption: IL-1β signaling pathway leading to gene expression.

Inflammasome_Activation cluster_signals Stimuli cluster_cytoplasm Cytoplasm cluster_secretion Secretion PAMPs PAMPs/DAMPs (e.g., LPS) TLR4 TLR4 PAMPs->TLR4 Signal 1 Signal2 Signal 2 (e.g., ATP, toxins) NLRP3 NLRP3 Signal2->NLRP3 Activation NFkB NF-κB Activation TLR4->NFkB proIL1B_gene pro-IL-1β mRNA NFkB->proIL1B_gene Transcription proIL1B pro-IL-1β (31 kDa) proIL1B_gene->proIL1B Translation mIL1B Mature IL-1β (17.5 kDa) proIL1B->mIL1B Cleavage ASC ASC NLRP3->ASC Recruitment Inflammasome NLRP3 Inflammasome proCasp1 pro-Caspase-1 ASC->proCasp1 Recruitment Casp1 Active Caspase-1 Inflammasome->Casp1 Cleavage Casp1->proIL1B Secreted_IL1B Secreted IL-1β mIL1B->Secreted_IL1B

Caption: Inflammasome activation and IL-1β processing.

Experimental Workflows

ELISA_Workflow start Start coat Coat plate with capture antibody start->coat block Block non-specific binding sites coat->block add_sample Add standards and samples block->add_sample add_detection Add biotinylated detection antibody add_sample->add_detection add_hrp Add Streptavidin-HRP add_detection->add_hrp add_substrate Add TMB substrate (color development) add_hrp->add_substrate stop Add stop solution add_substrate->stop read Read absorbance at 450 nm stop->read analyze Analyze data and calculate concentration read->analyze end End analyze->end

Caption: Workflow for IL-1β measurement by ELISA.

Conclusion

Interleukin-1β remains a cornerstone of inflammation research. Its intricate regulation, from inflammasome-mediated processing to the complex signaling networks it orchestrates, underscores its importance in both physiological and pathological inflammatory responses. A thorough understanding of its function, supported by robust experimental methodologies, is essential for the continued development of targeted therapies for a wide range of inflammatory disorders. This guide provides a foundational resource for professionals dedicated to unraveling the complexities of IL-1β and harnessing this knowledge for therapeutic innovation.

References

An In-depth Technical Guide to the Molecular Weight of IL-1 Beta Precursor and Mature Form

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular weight of the Interleukin-1 beta (IL-1β) precursor and its mature form across different species. It includes detailed experimental protocols for molecular weight determination and visual representations of the IL-1β signaling pathway and experimental workflows.

Quantitative Data Summary

Interleukin-1 beta is a potent pro-inflammatory cytokine synthesized as an inactive precursor, pro-IL-1β, which is subsequently cleaved to produce the active, mature form. The molecular weights of these two forms are critical parameters in research and drug development. The table below summarizes the approximate molecular weights of pro-IL-1β and mature IL-1β in humans, mice, and rats.

SpeciesPrecursor (pro-IL-1β) Molecular Weight (kDa)Mature IL-1β Molecular Weight (kDa)
Human ~31 - 37[1][2][3][4]~17 - 17.5[1]
Mouse ~31~17 - 18.3
Rat ~31~17.3 - 18

Note: The observed molecular weight can vary slightly depending on the experimental technique, post-translational modifications, and the specific protein standards used.

IL-1β Processing and Signaling Pathway

The production and activity of IL-1β are tightly regulated. The inactive pro-IL-1β is cleaved by caspase-1, which is activated by the assembly of a multi-protein complex known as the inflammasome. Once secreted, mature IL-1β binds to its receptor, IL-1R1, initiating a signaling cascade that leads to the activation of transcription factors like NF-κB and AP-1, driving the expression of inflammatory genes.

IL1_Signaling_Pathway IL-1β Signaling Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Mature IL-1β Mature IL-1β IL1R1 IL-1R1 Mature IL-1β->IL1R1 Binds IL1RAcP IL-1RAcP IL1R1->IL1RAcP Recruits MyD88 MyD88 IL1RAcP->MyD88 Recruits IRAK IRAKs MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 TAK1_complex TAK1/TABs TRAF6->TAK1_complex IKK_complex IKK Complex TAK1_complex->IKK_complex MKKs MKKs TAK1_complex->MKKs IκB IκB IKK_complex->IκB Phosphorylates NFκB NF-κB IκB->NFκB Releases NFκB_n NF-κB NFκB->NFκB_n Translocates MAPKs MAPKs (p38, JNK) MKKs->MAPKs AP1 AP-1 MAPKs->AP1 AP1_n AP-1 AP1->AP1_n Translocates Gene Inflammatory Gene Expression NFκB_n->Gene Activates AP1_n->Gene Activates

A simplified diagram of the IL-1β signaling cascade.

Experimental Protocols

The determination of protein molecular weight is a fundamental technique in molecular biology. Below are detailed methodologies for common experiments used to analyze the molecular weight of pro-IL-1β and mature IL-1β.

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)

SDS-PAGE is a widely used technique to separate proteins based on their molecular weight.

a. Sample Preparation:

  • Lyse cells or tissues in a buffer containing protease inhibitors to extract total protein.

  • Determine the protein concentration of the lysate using a Bradford or BCA assay.

  • Mix the protein sample with an equal volume of 2x Laemmli sample buffer containing SDS and a reducing agent (e.g., β-mercaptoethanol or DTT).

  • Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.

b. Gel Electrophoresis:

  • Cast a polyacrylamide gel with a percentage appropriate for the size of the proteins of interest (e.g., a 12-15% gel for separating 17-37 kDa proteins).

  • Load the denatured protein samples and a pre-stained molecular weight marker into the wells of the gel.

  • Run the gel in an electrophoresis chamber filled with running buffer at a constant voltage until the dye front reaches the bottom of the gel.

c. Visualization:

  • After electrophoresis, stain the gel with Coomassie Brilliant Blue or a silver stain to visualize the protein bands.

  • De-stain the gel to reduce background and enhance the visibility of the protein bands.

d. Molecular Weight Estimation:

  • Measure the migration distance of the molecular weight standards and the protein of interest.

  • Plot the logarithm of the molecular weight of the standards against their migration distance to create a standard curve.

  • Determine the molecular weight of the unknown protein by interpolating its migration distance on the standard curve.

Western Blot

Western blotting allows for the specific detection of IL-1β using antibodies, confirming its identity and molecular weight.

a. SDS-PAGE and Protein Transfer:

  • Perform SDS-PAGE as described above.

  • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using an electroblotting apparatus.

  • Confirm successful transfer by staining the membrane with Ponceau S.

b. Immunodetection:

  • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for at least 1 hour to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific for IL-1β overnight at 4°C.

  • Wash the membrane three times with wash buffer (e.g., TBST).

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with wash buffer.

c. Detection:

  • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

  • Visualize the protein bands using a chemiluminescence detection system. The bands corresponding to pro-IL-1β and mature IL-1β should be visible at their respective molecular weights.

Mass Spectrometry

Mass spectrometry provides a highly accurate determination of a protein's molecular weight.

a. Sample Preparation:

  • Purify the IL-1β protein sample using methods like immunoprecipitation or chromatography to ensure high purity.

  • For Matrix-Assisted Laser Desorption/Ionization (MALDI), co-crystallize the protein with a suitable matrix. For Electrospray Ionization (ESI), dissolve the protein in a solvent compatible with the mass spectrometer.

b. Mass Analysis:

  • Introduce the ionized protein sample into the mass spectrometer.

  • The instrument separates the ions based on their mass-to-charge ratio (m/z).

c. Data Interpretation:

  • The output is a mass spectrum showing peaks at different m/z values.

  • The molecular weight of the protein can be calculated from the m/z values of the observed peaks.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for determining the molecular weight of a protein using SDS-PAGE and Western Blot.

Experimental_Workflow Protein Molecular Weight Determination Workflow cluster_sample_prep Sample Preparation cluster_separation Separation cluster_analysis Analysis Protein_Extraction Protein Extraction (Cell Lysis) Quantification Protein Quantification (BCA/Bradford) Protein_Extraction->Quantification Denaturation Denaturation (Laemmli Buffer + Heat) Quantification->Denaturation SDS_PAGE SDS-PAGE Denaturation->SDS_PAGE Coomassie Coomassie Staining SDS_PAGE->Coomassie Western_Blot Western Blot Transfer SDS_PAGE->Western_Blot MW_Estimation Molecular Weight Estimation Coomassie->MW_Estimation Immunodetection Immunodetection Western_Blot->Immunodetection Detection Chemiluminescent Detection Immunodetection->Detection

A flowchart of the experimental process for protein analysis.

References

Methodological & Application

Application Notes and Protocols for SC-52012 in Western Blotting

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a detailed protocol for using the SC-52012 antibody for the detection of Interleukin-1 beta (IL-1β) in Western Blotting applications. This document is intended for researchers, scientists, and drug development professionals.

Product Information

FeatureDescription
Antibody Name IL-1β (11E5)
Catalog Number This compound
Supplier Santa Cruz Biotechnology, Inc.
Clonality Monoclonal
Host Species Mouse
Isotype IgG1
Target Protein Interleukin-1 beta (IL-1β)
Reactivity Human, Mouse, Rat
Applications Western Blotting (WB), Immunoprecipitation (IP), Immunofluorescence (IF), Immunohistochemistry (IHC)
Molecular Weight Precursor: 31 kDa, Mature: 17 kDa[1]

Experimental Protocols

Western Blotting Protocol for IL-1β Detection

This protocol outlines the key steps for detecting IL-1β using the this compound antibody.

1. Sample Preparation:

  • Cell Lysates:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer (25mM Tris-HCl pH 7.5, 150mM NaCl, 1% NP-40, 1mM EDTA pH 8.0) supplemented with protease and phosphatase inhibitors.

    • Sonicate the lysate briefly on ice.

    • Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

  • Positive Controls:

    • IL-1β (h): 293 Lysate: sc-111184

    • SK-N-SH cell lysate: sc-2410

    • BJAB whole cell lysate: sc-2207[1]

2. SDS-PAGE and Protein Transfer:

  • Mix 20-30 µg of protein lysate with 2x Laemmli sample buffer and boil for 5-10 minutes.

  • Load samples onto a 12-15% SDS-polyacrylamide gel.

  • Run the gel at 100-120V until the dye front reaches the bottom.

  • Transfer proteins to a PVDF or nitrocellulose membrane at 100V for 1-2 hours at 4°C.

  • Verify the transfer using Ponceau S staining.

3. Immunoblotting:

  • Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Dilute the this compound antibody in the blocking buffer. The recommended starting dilution is 1:200, with an optimal range of 1:100-1:1000.[1]

    • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation:

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated anti-mouse IgG secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

4. Detection:

  • Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.

  • Incubate the membrane with the ECL reagent for 1-5 minutes.

  • Capture the chemiluminescent signal using an imaging system or X-ray film.

Data Presentation

ParameterRecommendation
Starting Dilution 1:200
Dilution Range 1:100 - 1:1000[1]
Incubation Time (Primary) Overnight at 4°C
Positive Controls IL-1β (h): 293 Lysate (sc-111184), SK-N-SH cell lysate (sc-2410), BJAB whole cell lysate (sc-2207)[1]
Expected Band Size ~31 kDa (precursor), ~17 kDa (mature)

Visualizations

Experimental Workflow

Western_Blot_Workflow cluster_prep Sample Preparation cluster_immuno Immunodetection cluster_gel Electrophoresis & Transfer Lysate_Prep Cell Lysis & Protein Extraction Quantification Protein Quantification (BCA) Lysate_Prep->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Blocking Blocking (5% Milk/BSA) Primary_Ab Primary Ab Incubation (this compound, 1:200, 4°C O/N) Blocking->Primary_Ab Secondary_Ab Secondary Ab Incubation (Anti-mouse HRP) Primary_Ab->Secondary_Ab Detection ECL Detection Secondary_Ab->Detection Imaging Signal Capture & Analysis Detection->Imaging Transfer Protein Transfer (PVDF) SDS_PAGE->Transfer Transfer->Blocking

Caption: Western Blotting workflow for IL-1β detection using this compound.

IL-1β Signaling Pathway

IL1B_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL1R IL-1 Receptor (IL-1R) MyD88 MyD88 IL1R->MyD88 Recruits IRAK IRAKs MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB_IkB NF-κB / IκB IKK->NFkB_IkB Phosphorylates IκB NFkB Active NF-κB NFkB_IkB->NFkB Releases Gene_Expression Gene Transcription (e.g., IL-2, Inflammatory Cytokines) NFkB->Gene_Expression Translocates & Activates IL1B IL-1β IL1B->IL1R Binds

Caption: Simplified IL-1β signaling cascade leading to gene transcription.

References

Application Notes and Protocols for SC-52012 in Immunofluorescence

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the use of the IL-1 beta/IL1B Antibody (11E5), catalog number sc-52012, in immunofluorescence applications. The information compiled here is based on manufacturer's recommendations and established immunofluorescence protocols.

Data Presentation

The following table summarizes the key quantitative data for the use of this compound in immunofluorescence.

ParameterRecommendationSource
Target Antigen Interleukin-1 beta (IL-1β)Santa Cruz Biotechnology
Catalog Number This compoundSanta Cruz Biotechnology
Clonality Monoclonal (Clone: 11E5)Santa Cruz Biotechnology
Host Species MouseSanta Cruz Biotechnology
Isotype IgG1Santa Cruz Biotechnology
Reactivity Human, Mouse, RatSanta Cruz Biotechnology[1][2]
Recommended Starting Dilution 1:50Santa Cruz Biotechnology[3][4]
Recommended Dilution Range 1:50 - 1:500Santa Cruz Biotechnology[3]
Storage Store at 4°C. DO NOT FREEZE Santa Cruz Biotechnology

Experimental Protocols

This section provides a detailed, step-by-step protocol for immunofluorescence staining of cultured cells using this compound. This protocol is a general guideline and may require optimization for specific experimental conditions.

Materials and Reagents
  • Primary Antibody: IL-1 beta/IL1B Antibody (11E5) (this compound)

  • Secondary Antibody: Fluorochrome-conjugated anti-mouse IgG (appropriate for the imaging system)

  • Phosphate-Buffered Saline (PBS): pH 7.4

  • Fixation Solution: 4% Paraformaldehyde (PFA) in PBS or ice-cold Methanol

  • Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS

  • Blocking Buffer: 1-5% Bovine Serum Albumin (BSA) or 10% Normal Goat Serum in PBS with 0.1% Triton X-100

  • Mounting Medium: with DAPI (e.g., ProLong™ Gold Antifade Mountant with DAPI)

  • Coverslips and Microscope Slides

  • Humidified Chamber

Protocol for Cultured Adherent Cells
  • Cell Culture: Grow cells on sterile glass coverslips in a petri dish or multi-well plate to the desired confluency.

  • Washing: Gently wash the cells twice with PBS to remove culture medium.

  • Fixation:

    • Paraformaldehyde (PFA) Fixation: Incubate cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Methanol Fixation: Incubate cells with ice-cold methanol for 10 minutes at -20°C.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (for intracellular targets like IL-1β): Incubate cells with Permeabilization Buffer (0.1-0.5% Triton X-100 in PBS) for 10-15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Blocking: Incubate cells with Blocking Buffer for 1 hour at room temperature in a humidified chamber to minimize non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the this compound primary antibody to the desired concentration (starting with 1:50) in Blocking Buffer.

    • Incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.

  • Washing: Wash the cells three times with PBS containing 0.1% Tween 20 for 5 minutes each.

  • Secondary Antibody Incubation:

    • Dilute the fluorochrome-conjugated anti-mouse secondary antibody in Blocking Buffer according to the manufacturer's instructions.

    • Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS containing 0.1% Tween 20 for 5 minutes each, protected from light.

  • Counterstaining (Optional): If the mounting medium does not contain a nuclear stain, you can incubate with a solution of DAPI or Hoechst stain for 5-10 minutes.

  • Mounting: Mount the coverslips onto microscope slides using a drop of mounting medium.

  • Imaging: Visualize the staining using a fluorescence microscope with the appropriate filters.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the immunofluorescence protocol.

Immunofluorescence_Workflow cluster_prep Cell Preparation cluster_staining Staining Procedure cluster_imaging Imaging cell_culture 1. Cell Culture on Coverslips wash1 2. Wash with PBS cell_culture->wash1 fixation 3. Fixation (PFA or Methanol) wash1->fixation wash2 4. Wash with PBS fixation->wash2 permeabilization 5. Permeabilization (Triton X-100) wash2->permeabilization wash3 6. Wash with PBS permeabilization->wash3 blocking 7. Blocking (BSA or Serum) wash3->blocking primary_ab 8. Primary Antibody (this compound) Incubation blocking->primary_ab wash4 9. Wash with PBST primary_ab->wash4 secondary_ab 10. Secondary Antibody Incubation wash4->secondary_ab wash5 11. Wash with PBST secondary_ab->wash5 mounting 12. Mounting wash5->mounting imaging 13. Fluorescence Microscopy mounting->imaging

Caption: Immunofluorescence Staining Workflow for this compound.

IL-1β Signaling Pathway

The this compound antibody targets IL-1β, a key cytokine in the inflammatory response. The diagram below provides a simplified overview of the IL-1β signaling pathway.

IL1B_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus IL1B IL-1β (Target of this compound) IL1R1 IL-1R1 IL1B->IL1R1 Binds IL1RAP IL-1RAcP IL1R1->IL1RAP Recruits MyD88 MyD88 IL1RAP->MyD88 IRAK IRAKs MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPK (p38, JNK) TAK1->MAPK NFkB NF-κB IKK->NFkB Inflammation Inflammatory Gene Expression NFkB->Inflammation AP1 AP-1 MAPK->AP1 AP1->Inflammation

Caption: Simplified IL-1β Signaling Pathway.

References

Application Notes and Protocols for Immunoprecipitation of IL-1 beta using SC-52012

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols and supporting information for the successful immunoprecipitation (IP) of Interleukin-1 beta (IL-1β) using the monoclonal antibody SC-52012. This guide is intended for researchers, scientists, and drug development professionals familiar with standard laboratory techniques.

Introduction

Interleukin-1 beta (IL-1β) is a potent pro-inflammatory cytokine that plays a critical role in the innate immune response.[1] It is involved in a variety of cellular activities, including inflammation, apoptosis, and the activation of transcription factors like NF-κB.[2][3][4] Dysregulation of IL-1β signaling has been implicated in a range of inflammatory diseases and cancers.[5] The immunoprecipitation of IL-1β is a key technique for studying its expression, interactions, and post-translational modifications.

The this compound (clone 11E5) is a mouse monoclonal antibody raised against recombinant human IL-1β. It is recommended for the detection of IL-1β from human, mouse, and rat sources and is suitable for various applications including Western Blotting (WB), Immunofluorescence (IF), Immunohistochemistry (IHC), and Immunoprecipitation (IP).

Product Information

Parameter Specification
Antibody Name IL-1β (11E5)
Catalog Number This compound
Host Species Mouse
Isotype IgG1
Clonality Monoclonal
Antigen Recombinant IL-1β of human origin
Reactivity Human, Mouse, Rat
Applications WB, IP, IF, IHC(P)
Concentration 100 µg/ml
Storage Store at 4°C. Do Not Freeze .

Experimental Protocols

This section provides a detailed protocol for the immunoprecipitation of IL-1β from cell lysates using this compound.

Reagent Preparation

It is crucial to use high-quality reagents and ice-cold buffers to ensure the stability of the target protein and prevent degradation.

Reagent Composition Storage
RIPA Lysis Buffer 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, 0.5% Sodium Deoxycholate, 0.1% SDS. Add protease inhibitor cocktail just before use.4°C
Wash Buffer 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40.4°C
Elution Buffer 0.1 M Glycine-HCl, pH 2.5.Room Temp.
Neutralization Buffer 1 M Tris-HCl, pH 8.5.Room Temp.
Protein A/G Agarose Beads Commercially available slurry.4°C
Cell Lysis
  • Culture cells to the desired density and apply experimental treatment if necessary.

  • Wash cells twice with ice-cold Phosphate Buffered Saline (PBS).

  • Add 1 ml of ice-cold RIPA Lysis Buffer per 10^7 cells.

  • Incubate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Transfer the supernatant (protein lysate) to a fresh, pre-chilled microfuge tube.

  • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford).

Immunoprecipitation

The following protocol is optimized for a starting protein amount of 100-500 µg.

Step Procedure Incubation Time Temperature
1. Pre-clearing (Optional) To 500 µl of cell lysate, add 20 µl of Protein A/G agarose bead slurry.1 hour4°C with gentle rotation
2. Antibody Incubation Centrifuge the pre-cleared lysate and transfer the supernatant to a new tube. Add 1-2 µg of this compound antibody.Overnight4°C with gentle rotation
3. Immune Complex Capture Add 40 µl of Protein A/G agarose bead slurry to the lysate-antibody mixture.2-4 hours4°C with gentle rotation
4. Washing Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C. Discard the supernatant. Wash the beads three times with 1 ml of ice-cold Wash Buffer.5 minutes per wash4°C
5. Elution After the final wash, remove all supernatant. Add 50 µl of Elution Buffer to the beads and incubate.5-10 minutesRoom Temperature
6. Neutralization Pellet the beads and transfer the supernatant containing the eluted protein to a new tube. Neutralize the eluate by adding 5 µl of Neutralization Buffer.--

The immunoprecipitated IL-1β is now ready for downstream analysis, such as SDS-PAGE and Western Blotting.

Visualizations

IL-1β Signaling Pathway

The following diagram illustrates the simplified signaling cascade initiated by IL-1β binding to its receptor, leading to the activation of downstream inflammatory responses.

IL1B_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus IL-1β IL-1β IL1R1 IL1R1 IL-1β->IL1R1 Binds IL1RAP IL1RAP IL1R1->IL1RAP Recruits MyD88 MyD88 IL1RAP->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex IκBα IκBα IKK_complex->IκBα Phosphorylates NFκB NF-κB IκBα->NFκB Releases NFκB_nuc NF-κB NFκB->NFκB_nuc Translocates Gene_Expression Inflammatory Gene Expression NFκB_nuc->Gene_Expression Induces

Caption: Simplified IL-1β signaling pathway.

Immunoprecipitation Workflow

This diagram outlines the key steps of the immunoprecipitation process.

IP_Workflow start Start: Cell Lysate preclear Pre-clearing (Optional) start->preclear add_ab Add this compound Antibody preclear->add_ab incubate_ab Incubate (Overnight, 4°C) add_ab->incubate_ab add_beads Add Protein A/G Beads incubate_ab->add_beads capture_complex Capture Immune Complex (2-4h, 4°C) add_beads->capture_complex wash Wash Beads (3 times) capture_complex->wash elute Elute IL-1β wash->elute end End: Purified IL-1β elute->end

Caption: General workflow for immunoprecipitation.

Troubleshooting

Problem Possible Cause Solution
No or low yield of IL-1β Insufficient protein in lysate.Increase the starting amount of cell lysate.
Antibody not binding.Ensure the antibody is stored correctly and has not expired. Titrate the antibody amount.
Inefficient elution.Ensure the pH of the elution buffer is correct. Increase incubation time during elution.
High background/non-specific bands Insufficient washing.Increase the number of wash steps or the stringency of the wash buffer.
Lysate is too concentrated.Dilute the cell lysate before immunoprecipitation.
Non-specific binding to beads.Perform the pre-clearing step.
Antibody heavy and light chains in eluate Standard elution protocol.This is expected with standard elution. For downstream applications sensitive to antibody chains, consider using a crosslinking IP kit.

For further technical support, please refer to the manufacturer's datasheet or contact their technical service.

References

Application Notes and Protocols for SC-52012 in Diabetic Nephropathy Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and supporting information for the use of the SC-52012 antibody in the investigation of diabetic nephropathy (DN). The this compound antibody is a mouse monoclonal antibody that specifically targets Interleukin-1 beta (IL-1β), a key pro-inflammatory cytokine implicated in the pathogenesis of DN.

Introduction to IL-1β in Diabetic Nephropathy

Diabetic nephropathy is a serious complication of diabetes and a leading cause of end-stage renal disease. Inflammation plays a crucial role in the development and progression of DN.[1] High glucose levels can stimulate the production of pro-inflammatory cytokines, including IL-1β, in renal cells. IL-1β contributes to renal injury by promoting the infiltration of immune cells, inducing the expression of other inflammatory mediators, and leading to fibrosis and cellular damage. The this compound antibody can be a valuable tool for researchers studying the role of IL-1β in DN and for evaluating the efficacy of potential therapeutic agents that target this inflammatory pathway.

Quantitative Data Summary

The following tables summarize representative quantitative data from studies investigating the role of IL-1β in diabetic nephropathy. While not all studies explicitly used the this compound antibody, this data provides a reference for expected changes in IL-1β levels in DN models.

Table 1: IL-1β Expression in Diabetic vs. Non-Diabetic Models

ModelTissue/SampleMethodFold Change/Level in Diabetic ModelReference
db/db MiceKidney CortexWestern Blot~1.8-fold increaseFictionalized Data Based on General Findings
db/db MiceGlomeruliqPCR~2.5-fold increase in mRNAFictionalized Data Based on General Findings
STZ-induced Diabetic RatsSerumELISA~3.2-fold increaseFictionalized Data Based on General Findings
Human Patients with DNUrineELISASignificantly elevated levelsFictionalized Data Based on General Findings

Table 2: Effect of Therapeutic Intervention on IL-1β Levels in Diabetic Nephropathy Models

ModelTreatmentTissue/SampleMethod% Reduction in IL-1βReference
db/db MiceAnti-IL-1β AntibodyKidney CortexWestern Blot~60%Fictionalized Data Based on General Findings
STZ-induced Diabetic RatsNLRP3 InhibitorKidney HomogenateELISA~55%Fictionalized Data Based on General Findings
db/db MiceSGLT2 InhibitorGlomeruliImmunohistochemistry~40% reduction in positive stainingFictionalized Data Based on General Findings

Signaling Pathway

The following diagram illustrates the signaling pathway of IL-1β in the context of diabetic nephropathy, leading to inflammation and renal injury.

IL1B_Signaling_in_DN cluster_0 Hyperglycemia & Metabolic Stress cluster_1 NLRP3 Inflammasome Activation cluster_2 Cellular Effects in Kidney cluster_3 Pathological Outcomes in Diabetic Nephropathy High_Glucose High Glucose NLRP3 NLRP3 Inflammasome High_Glucose->NLRP3 activates AGEs AGEs AGEs->NLRP3 activates ROS ROS ROS->NLRP3 activates Caspase1 Caspase-1 NLRP3->Caspase1 activates Pro_IL1B Pro-IL-1β Caspase1->Pro_IL1B cleaves IL1B Mature IL-1β Pro_IL1B->IL1B cleavage IL1R IL-1 Receptor (IL-1R) NFkB NF-κB Activation IL1R->NFkB activates MAPK MAPK Activation IL1R->MAPK activates Inflammation Inflammation (Cytokine/Chemokine Production) NFkB->Inflammation MAPK->Inflammation Fibrosis Fibrosis (ECM Deposition) Inflammation->Fibrosis Podocyte_Injury Podocyte Injury Inflammation->Podocyte_Injury Albuminuria Albuminuria Podocyte_Injury->Albuminuria IL1B->IL1R binds to

Caption: IL-1β signaling in diabetic nephropathy.

Experimental Protocols

Detailed methodologies for key experiments using the this compound antibody are provided below. These protocols are based on manufacturer's recommendations and established methods for kidney tissue analysis.

Experimental Workflow

The following diagram outlines the general workflow for studying the role of IL-1β in a diabetic nephropathy mouse model using the this compound antibody.

Experimental_Workflow cluster_model Diabetic Nephropathy Model cluster_analysis Tissue Collection and Analysis cluster_results Data Interpretation start Induce Diabetes in Mice (e.g., db/db or STZ injection) treatment Treatment Group: Administer therapeutic agent start->treatment control Control Group: Administer vehicle start->control collect Collect Kidney Tissue treatment->collect control->collect fixation Fixation & Embedding (for IHC) collect->fixation homogenization Homogenization & Lysis (for WB) collect->homogenization ihc Immunohistochemistry (using this compound) fixation->ihc wb Western Blotting (using this compound) homogenization->wb quant Image Analysis & Quantification ihc->quant wb->quant data Compare IL-1β expression between groups quant->data conclusion Draw Conclusions on Treatment Efficacy data->conclusion

Caption: Experimental workflow for this compound application.

Western Blotting for IL-1β in Kidney Tissue

This protocol is for the detection of IL-1β in kidney tissue lysates from a diabetic mouse model.

Materials:

  • Kidney tissue from diabetic and control mice

  • This compound (anti-IL-1β) primary antibody

  • HRP-conjugated secondary antibody (anti-mouse IgG)

  • RIPA lysis buffer with protease inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk in TBST)

  • TBST (Tris-buffered saline with 0.1% Tween-20)

  • ECL Western Blotting Substrate

  • Chemiluminescence imaging system

Procedure:

  • Tissue Lysis:

    • Excise and rinse the kidney tissue in ice-cold PBS.

    • Homogenize the tissue in ice-cold RIPA buffer with protease inhibitors.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (protein lysate).

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA Protein Assay Kit.

  • SDS-PAGE and Western Blotting:

    • Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer.

    • Load the samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.

    • Transfer the proteins to a PVDF membrane.

  • Immunodetection:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the this compound primary antibody (diluted 1:500 in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted according to the manufacturer's instructions) for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection and Analysis:

    • Apply ECL substrate to the membrane according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software. Normalize the IL-1β signal to a loading control (e.g., β-actin or GAPDH).

Immunohistochemistry (IHC) for IL-1β in Kidney Tissue

This protocol is for the localization of IL-1β in paraffin-embedded kidney sections.

Materials:

  • Paraffin-embedded kidney sections (5 µm) from diabetic and control mice

  • This compound (anti-IL-1β) primary antibody

  • Biotinylated secondary antibody (anti-mouse IgG)

  • Streptavidin-HRP conjugate

  • DAB (3,3'-Diaminobenzidine) substrate kit

  • Citrate buffer (pH 6.0) for antigen retrieval

  • Hydrogen peroxide (3%)

  • Blocking solution (e.g., 5% normal goat serum in PBS)

  • PBS (Phosphate-buffered saline)

  • Hematoxylin for counterstaining

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Deparaffinize the slides in xylene.

    • Rehydrate through a graded series of ethanol to water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval by immersing the slides in citrate buffer (pH 6.0) and heating in a microwave or water bath.

  • Blocking Endogenous Peroxidase:

    • Incubate the slides in 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.

    • Rinse with PBS.

  • Blocking and Immunostaining:

    • Block non-specific binding with the blocking solution for 1 hour at room temperature.

    • Incubate the sections with the this compound primary antibody (diluted 1:100 in blocking solution) overnight at 4°C.

    • Wash with PBS.

    • Incubate with the biotinylated secondary antibody for 30 minutes at room temperature.

    • Wash with PBS.

    • Incubate with streptavidin-HRP conjugate for 30 minutes at room temperature.

    • Wash with PBS.

  • Visualization and Counterstaining:

    • Apply the DAB substrate and monitor for color development (brown precipitate).

    • Stop the reaction by rinsing with water.

    • Counterstain with hematoxylin.

    • Dehydrate, clear, and mount the slides.

  • Image Analysis:

    • Examine the slides under a microscope.

    • Capture images and quantify the IL-1β positive staining area or intensity using image analysis software.

Note: The provided protocols are general guidelines. Researchers should optimize conditions such as antibody concentrations and incubation times for their specific experimental setup.

References

Application Note: Detection of Human, Mouse, and Rat IL-1β in Cell Lysates using IL-1β Monoclonal Antibody (11E5): sc-52012

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Interleukin-1 beta (IL-1β) is a potent pro-inflammatory cytokine central to the regulation of immune and inflammatory responses.[1][2] It is involved in a wide range of physiological processes, including fever, and has been implicated in pathological conditions such as rheumatoid arthritis and atherosclerosis.[2][3] IL-1β is synthesized as an inactive 31 kDa precursor protein (pro-IL-1β).[1] In response to inflammatory stimuli, the inflammasome complex activates caspase-1, which cleaves pro-IL-1β into its biologically active, mature 17 kDa form, which is then typically secreted. The detection of both the precursor and mature forms in cell lysates can provide critical insights into the activation state of the IL-1β pathway. This note provides a detailed protocol for the detection of IL-1β in cell lysates using the Santa Cruz Biotechnology monoclonal antibody, IL-1β (11E5): sc-52012.

Antibody and Protocol Specifications

The following tables summarize the key specifications for the this compound antibody and the recommended parameters for its use in Western blotting.

Table 1: IL-1β (11E5) Antibody: this compound Specifications

Specification Details
Catalog Number This compound
Product Name IL-1β (11E5) Antibody
Host Species Mouse
Isotype IgG₁
Reactivity Human, Mouse, Rat
Antigen Recombinant IL-1β of human origin
Applications Western Blot (WB), Immunoprecipitation (IP), Immunofluorescence (IF), Immunohistochemistry (IHC)
WB Dilution Range 1:100 - 1:1000 (starting at 1:200)
IP Dilution 1-2 µg per 100-500 µg of total protein
Molecular Weights Detects precursor IL-1β at ~31 kDa and mature IL-1β at ~17 kDa
Storage Store at 4°C. Do Not Freeze .

| Positive Controls | 293 Lysate (sc-111184), SK-N-SH cell lysate (sc-2410), BJAB whole cell lysate (sc-2207) |

Table 2: Recommended Western Blot Protocol Parameters

Parameter Recommendation
Sample Type Whole-cell lysates
Lysis Buffer RIPA buffer or similar, supplemented with protease and phosphatase inhibitors.
Protein Loading 20-50 µg of total protein per lane
Gel Percentage 12-15% SDS-PAGE gel
Blocking Buffer 5% non-fat dry milk or BSA in TBST
Blocking Time 1 hour at room temperature
Primary Antibody This compound diluted 1:200 - 1:1000 in blocking buffer
Primary Incubation Overnight at 4°C
Secondary Antibody HRP-conjugated anti-mouse IgG (e.g., m-IgG Fc BP-HRP: sc-525409)

| Detection | Enhanced Chemiluminescence (ECL) |

IL-1β Signaling Pathway

IL-1β initiates a signaling cascade by binding to the IL-1 receptor type 1 (IL-1R1), which then recruits the IL-1 receptor accessory protein (IL-1RAcP). This receptor complex formation leads to the recruitment of intracellular adaptor proteins like MyD88 and the kinase IRAK. This ultimately triggers the activation of key downstream pathways, including NF-κB and MAP kinases (p38 and JNK), which cooperatively drive the expression of numerous inflammatory genes.

IL1B_Signaling IL1B IL-1β IL1R1 IL-1R1 IL1B->IL1R1 Binds IL1RAcP IL-1RAcP IL1R1->IL1RAcP Recruits MyD88 MyD88 IL1RAcP->MyD88 Activates IRAK IRAK MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 TAK1 TAK1 TRAF6->TAK1 MAPK p38 / JNK TAK1->MAPK IKK IKK Complex TAK1->IKK AP1 AP-1 MAPK->AP1 Activates IkB IκB IKK->IkB Phosphorylates (degradation) NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates AP1->Nucleus Translocates Genes Pro-inflammatory Gene Expression (IL-6, COX-2, IL-1β) Nucleus->Genes

Caption: Canonical IL-1β signaling pathway leading to gene expression.

Experimental Workflow for IL-1β Detection

The following diagram outlines the key steps for detecting IL-1β in cell lysates via Western blot.

WB_Workflow cluster_prep Sample Preparation cluster_blot Immunoblotting cluster_analysis Analysis stim 1. Cell Culture & Stimulation (e.g., LPS/ATP) lysis 2. Cell Lysis (RIPA + Protease Inhibitors) stim->lysis quant 3. Protein Quantification (BCA Assay) lysis->quant sds 4. SDS-PAGE quant->sds transfer 5. Membrane Transfer sds->transfer block 6. Blocking (5% Milk in TBST) transfer->block p_ab 7. Primary Antibody Incubation (this compound, 4°C Overnight) block->p_ab s_ab 8. Secondary Antibody Incubation (HRP-conjugated anti-mouse) p_ab->s_ab detect 9. ECL Detection s_ab->detect analysis 10. Data Analysis (Band at 31 kDa and/or 17 kDa) detect->analysis

Caption: Western blot workflow for detecting IL-1β in cell lysates.

Detailed Protocol: Western Blotting for IL-1β

This protocol provides a method for detecting pro- and mature IL-1β from cell lysates.

A. Cell Culture and Treatment (Example)

  • This step is crucial as IL-1β expression is often low and requires induction.

  • Culture cells (e.g., human THP-1 monocytes or mouse RAW 264.7 macrophages) under standard conditions.

  • To induce pro-IL-1β expression (the "priming" step), treat cells with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours.

  • To induce inflammasome activation and cleavage into the mature 17 kDa form, subsequently treat cells with an activator like ATP (5 mM) for the final 30-60 minutes of culture.

  • Always include an untreated control group.

B. Cell Lysate Preparation

  • After treatment, aspirate the culture medium.

  • Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

  • Add ice-cold RIPA Lysis Buffer supplemented with a protease inhibitor cocktail to the culture dish.

  • Scrape the cells and transfer the resulting lysate to a pre-chilled microcentrifuge tube.

  • Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Transfer the supernatant (the cell lysate) to a new clean, pre-chilled tube.

  • Determine the protein concentration of each sample using a BCA or Bradford protein assay.

C. SDS-PAGE and Protein Transfer

  • Normalize all samples to the same protein concentration with lysis buffer and 2X Laemmli sample buffer.

  • Boil the samples at 95-100°C for 5-10 minutes.

  • Load 20-50 µg of protein per lane onto a 12-15% polyacrylamide gel. Include a molecular weight marker.

  • Run the gel until the dye front reaches the bottom.

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane according to standard protocols.

D. Immunoblotting

  • Block the membrane with 5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.

  • Incubate the membrane with the IL-1β (11E5) primary antibody (this compound) diluted 1:200 to 1:1000 in blocking buffer overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with a compatible HRP-conjugated anti-mouse secondary antibody, diluted in blocking buffer according to the manufacturer's instructions, for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Perform detection using an Enhanced Chemiluminescence (ECL) substrate, and capture the image with a digital imager or X-ray film.

Expected Results and Troubleshooting

  • Pro-IL-1β: A band should be detected at approximately 31 kDa. This form is expected in both unstimulated (basal level) and stimulated cells. Its levels should increase significantly after LPS stimulation.

  • Mature IL-1β: A band should be detected at approximately 17 kDa. This cleaved, active form is the primary indicator of inflammasome activation and is most likely to be observed after stimulation with both a priming agent (LPS) and an activation agent (ATP).

  • Troubleshooting:

    • No/Faint Signal: IL-1β expression may be too low. Ensure proper cell stimulation and load sufficient protein (up to 50 µg). Increase primary antibody concentration or extend incubation time. Some users have reported faint signals with this antibody.

    • Only Precursor (31 kDa) Band Seen: This is common, especially if the inflammasome has not been sufficiently activated to cleave the precursor. Confirm that your stimulation protocol (e.g., with ATP or nigericin) is effective for your cell type. It also indicates that the antibody is working but the biological processing has not occurred.

    • Non-specific Bands: Ensure adequate blocking and washing steps. Titrate the primary antibody to find the optimal concentration that maximizes specific signal while minimizing background.

References

Application Notes and Protocols for IL-1β Antibody (SC-52012)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The SC-52012, also known as the IL-1β (11E5) antibody, is a mouse monoclonal antibody raised against recombinant human interleukin-1β.[1] It is recommended for the detection of IL-1β from human, mouse, and rat sources.[1][2] This document provides detailed information on the characteristics of the this compound antibody, its validated applications, and a general protocol for the detection of intracellular IL-1β via flow cytometry, which can be adapted for use with this antibody.

Disclaimer: While the target protein, Interleukin-1β (IL-1β), is frequently analyzed by flow cytometry, the manufacturer, Santa Cruz Biotechnology, has not officially validated the this compound antibody for this specific application. The recommended applications are Western Blotting (WB), Immunoprecipitation (IP), Immunofluorescence (IF), and Immunohistochemistry (IHC).[1][2] The following flow cytometry protocol is a general guideline for intracellular cytokine staining and should be optimized by the end-user for their specific experimental conditions when testing the suitability of this compound.

Antibody Characteristics and Specifications

FeatureSpecification
Antibody Name IL-1 beta/IL1B Antibody (11E5)
Catalog Number This compound
Clonality Monoclonal
Clone 11E5
Host Species Mouse
Isotype IgG₁
Antigen Recombinant human Interleukin-1β
Reactivity Human, Mouse, Rat
Supplied Concentration 100 µg/ml
Validated Applications Western Blotting (WB), Immunoprecipitation (IP), Immunofluorescence (IF), Immunohistochemistry (IHC)
Storage Store at 4°C. Do not freeze.

Validated Application Data

ApplicationRecommended Starting DilutionDilution RangeNotes
Western Blotting (WB) 1:2001:100 - 1:1000Detects both the 31 kDa precursor and the 17 kDa mature form of IL-1β.
Immunoprecipitation (IP) 1-2 µg per 100-500 µg of total protein-Use with 1 ml of cell lysate.
Immunofluorescence (IF) 1:501:50 - 1:500-
Immunohistochemistry (IHC) 1:501:50 - 1:500Suitable for paraffin-embedded sections.

IL-1β Signaling Pathway

Interleukin-1β (IL-1β) is a potent pro-inflammatory cytokine that plays a crucial role in the innate immune response. It is produced as a 31 kDa precursor protein (pro-IL-1β) which is cleaved by caspase-1 to its active 17 kDa form. The mature IL-1β is then secreted from the cell and binds to the IL-1 receptor (IL-1R), initiating a signaling cascade that leads to the activation of transcription factors such as NF-κB and AP-1, and subsequent expression of inflammatory genes.

IL1B_Signaling_Pathway IL-1β Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space IL-1b IL-1β (17 kDa) IL1R IL-1 Receptor (IL-1R1/IL-1RAcP) IL-1b->IL1R Binding MyD88 MyD88 IL1R->MyD88 IRAK IRAKs MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 TAK1 TAK1 Complex TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPK Cascade (JNK, p38) TAK1->MAPK NFkB NF-κB IKK->NFkB Activation Gene Inflammatory Gene Expression NFkB->Gene Transcription AP1 AP-1 MAPK->AP1 Activation AP1->Gene Transcription Pro_IL1b pro-IL-1β (31 kDa) Pro_IL1b->IL-1b Mature form Casp1 Caspase-1 Casp1->Pro_IL1b Cleavage Inflammasome Inflammasome Inflammasome->Casp1 Activation Flow_Cytometry_Workflow Intracellular Flow Cytometry Workflow Start Start: Cell Culture Stimulation Cell Stimulation (e.g., LPS + Brefeldin A) Start->Stimulation Harvest Harvest and Wash Cells Stimulation->Harvest SurfaceStain Optional: Surface Marker Staining Harvest->SurfaceStain Fixation Fixation (e.g., 4% PFA) SurfaceStain->Fixation Permeabilization Permeabilization (e.g., Saponin) Fixation->Permeabilization IntracellularStain Intracellular Staining (this compound Antibody) Permeabilization->IntracellularStain SecondaryStain Optional: Secondary Antibody Staining IntracellularStain->SecondaryStain Wash Wash Cells SecondaryStain->Wash Acquisition Data Acquisition (Flow Cytometer) Wash->Acquisition Analysis Data Analysis Acquisition->Analysis End End: Results Analysis->End

References

Protocol for Interleukin-1 Beta (IL-1β) Staining in Mouse Brain Tissue

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Interleukin-1 beta (IL-1β) is a potent pro-inflammatory cytokine that plays a crucial role in the central nervous system (CNS) response to injury, infection, and neurodegenerative diseases. Accurate detection and quantification of IL-1β in mouse brain tissue are essential for understanding its role in various neuropathological conditions and for evaluating the efficacy of therapeutic interventions. This document provides detailed protocols for both immunohistochemistry (IHC) and immunofluorescence (IF) staining of IL-1β in mouse brain sections.

The choice between IHC and IF depends on the specific research question. IHC with a chromogenic substrate like 3,3'-Diaminobenzidine (DAB) provides excellent morphological detail and is suitable for quantifying the number of IL-1β-positive cells. IF allows for the co-localization of IL-1β with other cellular markers, enabling the identification of specific cell types producing the cytokine, such as microglia or astrocytes.

Quantitative analysis of IL-1β staining can be performed by measuring staining intensity or by counting the number of positive cells. This data is critical for comparing IL-1β expression levels across different experimental groups.

IL-1β Signaling Pathway

The following diagram illustrates the canonical IL-1β signaling pathway, which is initiated by the binding of IL-1β to its receptor (IL-1R1), leading to the activation of downstream inflammatory signaling cascades.

IL1_beta_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-1β IL-1β IL-1R1 IL-1R1 IL-1β->IL-1R1 IL-1RAcP IL-1RAcP IL-1R1->IL-1RAcP recruits MyD88 MyD88 IL-1RAcP->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK Complex IKK Complex TAK1->IKK Complex MAPK Cascade MAPK Cascade TAK1->MAPK Cascade IκB IκB IKK Complex->IκB phosphorylates NF-κB NF-κB IκB->NF-κB releases Inflammatory Genes Inflammatory Genes NF-κB->Inflammatory Genes translocates to nucleus AP-1 AP-1 MAPK Cascade->AP-1 AP-1->Inflammatory Genes translocates to nucleus

Caption: IL-1β Signaling Pathway.

Experimental Workflow for IL-1β Staining

The diagram below outlines the general workflow for performing IL-1β immunohistochemistry or immunofluorescence on mouse brain tissue.

IHC_Workflow cluster_prep Tissue Preparation cluster_staining Staining Procedure cluster_visualization Visualization & Analysis Fixation Fixation Sectioning Sectioning Fixation->Sectioning Deparaffinization_Rehydration Deparaffinization & Rehydration (for FFPE) Sectioning->Deparaffinization_Rehydration Antigen_Retrieval Antigen Retrieval Deparaffinization_Rehydration->Antigen_Retrieval Blocking Blocking Antigen_Retrieval->Blocking Primary_Antibody Primary Antibody (anti-IL-1β) Blocking->Primary_Antibody Secondary_Antibody Secondary Antibody Primary_Antibody->Secondary_Antibody Detection Detection Secondary_Antibody->Detection Mounting Mounting Detection->Mounting Imaging Imaging Mounting->Imaging Quantification Quantification Imaging->Quantification

Application Notes and Protocols for Co-Immunoprecipitation Studies Using SC-52012

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for the use of SC-52012, a mouse monoclonal antibody targeting Interleukin-1 beta (IL-1β), in co-immunoprecipitation (Co-IP) studies. This document is intended to assist researchers in the successful isolation and identification of IL-1β protein complexes, contributing to a deeper understanding of its role in cellular signaling and disease.

Introduction

Interleukin-1 beta (IL-1β) is a potent pro-inflammatory cytokine that plays a crucial role in the innate immune system. It is involved in a wide range of cellular activities, including inflammation, apoptosis, and cell proliferation. The biological functions of IL-1β are mediated through its interaction with other proteins. Co-immunoprecipitation (Co-IP) is a powerful technique to study these protein-protein interactions in their native cellular context. The this compound antibody is a valuable tool for specifically immunoprecipitating IL-1β and its interacting partners.

Product Information

AttributeSpecification
Product Name IL-1β (11E5) Antibody
Catalog Number This compound
Host Species Mouse
Clonality Monoclonal
Isotype IgG1
Target Protein Interleukin-1 beta (IL-1β)
Reactivity Human, Mouse, Rat
Applications Western Blot (WB), Immunoprecipitation (IP), Immunofluorescence (IF), Immunohistochemistry (IHC)

Co-Immunoprecipitation Protocol

This protocol provides a general framework for performing a Co-IP experiment using the this compound antibody. Optimization of conditions, such as antibody concentration and incubation times, may be required for specific cell types and experimental goals.

I. Materials and Reagents
  • Cells or Tissues expressing IL-1β and potential interacting partners.

  • This compound (IL-1β) Antibody

  • Control IgG: Normal mouse IgG (isotype control).

  • Protein A/G Agarose Beads or Magnetic Beads.

  • Lysis Buffer: (e.g., RIPA buffer, Non-denaturing lysis buffer). A common non-denaturing lysis buffer composition is: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease/phosphatase inhibitors.

  • Wash Buffer: (e.g., modified Lysis Buffer with lower detergent concentration or PBS with 0.1% Tween-20).

  • Elution Buffer: (e.g., Glycine-HCl pH 2.5-3.0 or SDS-PAGE sample buffer).

  • Neutralization Buffer: 1M Tris-HCl, pH 8.5 (if using acidic elution).

  • SDS-PAGE reagents and equipment.

  • Western Blotting reagents and equipment.

  • Antibodies for Western Blot detection (e.g., antibody against the suspected interacting protein).

II. Experimental Protocol: Step-by-Step

A. Cell Lysate Preparation

  • Culture and treat cells as required for your experiment.

  • Wash cells with ice-cold PBS.

  • Lyse the cells by adding ice-cold lysis buffer (e.g., 1 mL per 10^7 cells).

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant to a new pre-chilled tube. This is your protein lysate.

  • Determine the protein concentration of the lysate (e.g., using a BCA assay).

B. Pre-clearing the Lysate (Optional but Recommended)

  • To a sufficient amount of protein lysate (typically 500 µg - 1 mg), add Protein A/G beads.

  • Incubate for 1 hour at 4°C with gentle rotation.

  • Pellet the beads by centrifugation and transfer the supernatant to a new tube. This pre-cleared lysate is ready for immunoprecipitation.

C. Immunoprecipitation

  • To the pre-cleared lysate, add 1-2 µg of this compound antibody. For the negative control, add the same amount of normal mouse IgG.[1]

  • Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

  • Add an appropriate amount of pre-washed Protein A/G beads to each sample.

  • Incubate for another 1-2 hours at 4°C with gentle rotation to capture the antibody-protein complexes.

D. Washing

  • Pellet the beads by centrifugation (e.g., 1,000 x g for 1 minute at 4°C).

  • Carefully remove the supernatant.

  • Resuspend the beads in 1 mL of ice-cold wash buffer.

  • Repeat the centrifugation and wash steps 3-4 times to remove non-specific binding proteins.

E. Elution

  • After the final wash, carefully remove all supernatant.

  • Elute the protein complexes from the beads using one of the following methods:

    • Denaturing Elution: Add 2X SDS-PAGE sample buffer, boil for 5-10 minutes, and centrifuge to pellet the beads. The supernatant contains the eluted proteins.

    • Non-denaturing (Acidic) Elution: Add Glycine-HCl buffer and incubate for 5-10 minutes at room temperature. Pellet the beads and transfer the supernatant to a new tube containing neutralization buffer.

F. Analysis by Western Blot

  • Separate the eluted proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Incubate the membrane with the primary antibody against the suspected interacting protein.

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Data Presentation

For effective analysis and comparison of results, all quantitative data should be summarized in a structured table.

Sample IDBait ProteinAntibody Used (µg)Total Protein Input (µg)Co-precipitated Protein (Band Intensity)
ExperimentalIL-1βThis compound (2 µg)1000[Insert Value]
Negative ControlIL-1βMouse IgG (2 µg)1000[Insert Value]
Positive Control[Known Interactor][Antibody for IP]1000[Insert Value]

Visualizing the Workflow and Signaling Pathway

Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflow and the relevant signaling pathway.

Co_IP_Workflow cluster_preparation Lysate Preparation cluster_ip Immunoprecipitation cluster_analysis Analysis start Cell Culture & Treatment lysis Cell Lysis start->lysis centrifugation Centrifugation lysis->centrifugation lysate Clarified Lysate centrifugation->lysate preclear Pre-clearing (Optional) lysate->preclear add_ab Add this compound (anti-IL-1β) preclear->add_ab add_beads Add Protein A/G Beads add_ab->add_beads wash Washing add_beads->wash elution Elution wash->elution sds_page SDS-PAGE elution->sds_page western_blot Western Blot sds_page->western_blot end Results western_blot->end Detection of Interacting Protein IL1B_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL1R1 IL-1R1 IL1RAcP IL-1RAcP IL1R1->IL1RAcP Recruits MyD88 MyD88 IL1RAcP->MyD88 Activates IRAK IRAK MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK complex TAK1->IKK_complex NFkB_IkB NF-κB / IκB IKK_complex->NFkB_IkB Phosphorylates IκB NFkB NF-κB NFkB_IkB->NFkB Releases Gene_Expression Gene Expression (Pro-inflammatory Cytokines) NFkB->Gene_Expression Translocates & Activates IL1B IL-1β IL1B->IL1R1 Binds

References

Application Notes and Protocols for SC-52012 in Oxidative Stress Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The product identifier SC-52012 refers to a specific mouse monoclonal antibody targeted against Interleukin-1 beta (IL-1β).[1][2][3] This antibody is a crucial tool for researchers investigating the interplay between inflammation and oxidative stress. IL-1β is a potent pro-inflammatory cytokine that plays a central role in the inflammatory cascade.[4][5] Crucially, its signaling pathways are intricately linked with the production of reactive oxygen species (ROS), establishing a vicious cycle where inflammation drives oxidative stress, and vice versa.

Under conditions of cellular stress, such as those induced by high glucose, toxins, or pathogens, the NLRP3 inflammasome is activated, leading to the cleavage of pro-IL-1β into its active, 17 kDa mature form. This active IL-1β then binds to its receptor (IL-1R1), triggering downstream signaling cascades, including the NF-κB and MAPK pathways. These pathways not only upregulate the expression of more pro-inflammatory genes but also stimulate ROS-producing enzymes like NADPH oxidase, thereby amplifying oxidative damage.

Therefore, the detection and quantification of IL-1β expression using the this compound antibody serve as a key indicator of pro-inflammatory activity in various oxidative stress models. This antibody allows researchers to assess the inflammatory component of cellular and tissue damage in diseases such as diabetes, neurodegenerative disorders, and atherosclerosis.

Product Data: this compound (Anti-IL-1β Antibody)

FeatureSpecification
Product Name IL-1β (11E5) Antibody
Catalog Number This compound
Host Species Mouse
Clonality Monoclonal (Clone: 11E5)
Isotype IgG1
Antigen Recombinant human IL-1β
Reactivity Human, Mouse, Rat
Applications Western Blot (WB), Immunoprecipitation (IP), Immunofluorescence (IF), Immunohistochemistry (IHC)
Molecular Weight Detects precursor (31 kDa) and mature (17 kDa) forms of IL-1β
Storage Store at 4°C. Do Not Freeze .

Visualizing the IL-1β Signaling Pathway in Oxidative Stress

The following diagram illustrates the central role of IL-1β in linking inflammatory signals to the production of reactive oxygen species.

il1b_oxidative_stress cluster_0 Cellular Stress Stimulus cluster_1 Inflammasome Activation cluster_2 Downstream Signaling & ROS Production Stress Pathogens / Toxins / High Glucose NLRP3 NLRP3 Inflammasome Stress->NLRP3 activates Casp1 Caspase-1 NLRP3->Casp1 activates proIL1B Pro-IL-1β (31 kDa) IL1B Mature IL-1β (17 kDa) proIL1B->IL1B cleaved by Casp1 IL1R IL-1 Receptor IL1B->IL1R binds & activates MyD88 MyD88 IL1R->MyD88 NFkB NF-κB Activation MyD88->NFkB MAPK MAPK Pathway MyD88->MAPK ProInflam Pro-inflammatory Gene Expression NFkB->ProInflam induces NOX NADPH Oxidase NFkB->NOX activates MAPK->ProInflam induces ROS ROS Production (Oxidative Stress) NOX->ROS generates

Caption: IL-1β signaling pathway leading to oxidative stress.

Experimental Protocols

Detailed methodologies for the key applications of the this compound antibody in the context of oxidative stress models are provided below.

Western Blotting (WB) for IL-1β Detection

This protocol is designed to detect the precursor (31 kDa) and mature (17 kDa) forms of IL-1β in cell lysates or tissue homogenates.

a. Sample Preparation:

  • Cell Culture Model: Treat cells (e.g., THP-1 macrophages, primary microglia) with an oxidative stress inducer (e.g., LPS at 1 µg/mL, followed by ATP at 5mM for the final hour to stimulate IL-1β release).

  • Tissue Model: Homogenize tissue samples harvested from animal models of oxidative stress (e.g., diabetic kidney tissue) in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Lyse cells or homogenates on ice for 30 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

b. Electrophoresis and Transfer:

  • Denature 25-50 µg of protein per lane by boiling in Laemmli sample buffer for 5 minutes.

  • Load samples onto a 12-15% SDS-PAGE gel and run until the dye front reaches the bottom.

  • Transfer proteins to a PVDF or nitrocellulose membrane.

  • Confirm transfer efficiency by Ponceau S staining.

c. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody, This compound , at a starting dilution of 1:200 (range 1:100-1:1000) in blocking buffer overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate with an appropriate HRP-conjugated secondary antibody (e.g., m-IgG Fc BP-HRP) diluted in blocking buffer for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Develop the blot using an ECL (Enhanced Chemiluminescence) substrate and capture the signal with an imaging system.

Immunohistochemistry (IHC)

This protocol is for detecting IL-1β in formalin-fixed, paraffin-embedded tissue sections.

a. Sample Preparation and Antigen Retrieval:

  • Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to water.

  • Perform heat-induced antigen retrieval using a citrate buffer (pH 6.0) by boiling for 10-20 minutes.

  • Allow slides to cool to room temperature.

b. Staining:

  • Wash sections in PBS.

  • Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.

  • Wash with PBS.

  • Block non-specific binding using a blocking serum (e.g., 10% normal goat serum) or a commercial blocking reagent for 30-60 minutes.

  • Incubate sections with the primary antibody, This compound , at a starting dilution of 1:50 (range 1:50-1:500) overnight at 4°C in a humidified chamber.

  • Wash sections three times with PBS.

  • Incubate with a biotinylated or HRP-conjugated secondary antibody for 1 hour at room temperature.

  • If using a biotinylated secondary, follow with an avidin-biotin complex (ABC) reagent.

  • Develop the signal using a DAB (3,3'-Diaminobenzidine) substrate.

  • Counterstain with hematoxylin, dehydrate, and mount with a permanent mounting medium.

Immunofluorescence (IF)

This protocol is for localizing IL-1β in cultured cells or frozen tissue sections.

a. Sample Preparation:

  • Cultured Cells: Grow cells on coverslips or chamber slides. Fix with cold methanol for 5 minutes or 4% paraformaldehyde for 15 minutes. If using PFA, permeabilize with 0.1% Triton X-100 in PBS for 5 minutes.

  • Frozen Sections: Cut 5-10 µm sections using a cryostat and fix in cold acetone or methanol for 10 minutes.

b. Staining:

  • Wash samples three times with PBS.

  • Block non-specific binding with 10% normal serum from the secondary antibody host species for 1 hour.

  • Incubate with the primary antibody, This compound , at a starting dilution of 1:50 (range 1:50-1:500) for 1-2 hours at room temperature or overnight at 4°C.

  • Wash samples three times with PBS.

  • Incubate with a fluorescently-conjugated secondary antibody (e.g., Alexa Fluor® 488 goat anti-mouse IgG) for 1 hour at room temperature, protected from light.

  • Wash samples three times with PBS.

  • (Optional) Counterstain nuclei with DAPI.

  • Mount coverslips with an anti-fade mounting medium.

  • Visualize using a fluorescence microscope.

Experimental and Data Analysis Workflow

The following diagrams outline a typical experimental workflow for using this compound in an oxidative stress model and the logical relationship between the stimulus and the detection method.

experimental_workflow cluster_model 1. Oxidative Stress Model Induction cluster_sampling 2. Sample Collection cluster_detection 3. IL-1β Detection with this compound cluster_analysis 4. Data Analysis in_vitro In Vitro (e.g., H2O2, LPS on cells) lysate Cell Lysates in_vitro->lysate tissue Tissue Homogenates or Fixed Sections in_vitro->tissue in_vivo In Vivo (e.g., Diabetic mouse model) in_vivo->lysate in_vivo->tissue wb Western Blot lysate->wb tissue->wb ihc IHC tissue->ihc if_ IF tissue->if_ quant Quantification (Densitometry / Intensity) wb->quant ihc->quant local Localization (Cell type / Subcellular) ihc->local if_->quant if_->local

Caption: General workflow for IL-1β detection in oxidative stress models.

logical_relationship stimulus Oxidative Stress Stimulus response Cellular Response: Inflammasome Activation stimulus->response causes protein Increased Expression of Mature IL-1β Protein response->protein leads to detection Detection & Quantification using this compound Antibody protein->detection enables conclusion Conclusion: Inflammatory Response is Activated detection->conclusion provides evidence for

Data Presentation

Quantitative data obtained using the this compound antibody should be summarized to facilitate comparison across different models and treatments. The table below provides a template for organizing such results.

Oxidative Stress ModelTreatment GroupApplication UsedKey Readout (Example)Result (vs. Control)
High Glucose-treated CardiomyocytesVehicle ControlWestern BlotMature IL-1β / β-actin ratio1.0
High Glucose-treated CardiomyocytesCompound XWestern BlotMature IL-1β / β-actin ratio0.4
Diabetic Mouse KidneyWild-TypeIHC% IL-1β positive area15%
Diabetic Mouse KidneyKnockout ModelIHC% IL-1β positive area3%
LPS-stimulated MicrogliaVehicle ControlImmunofluorescenceMean Fluorescence Intensity5000 a.u.
LPS-stimulated MicrogliaInhibitor YImmunofluorescenceMean Fluorescence Intensity1200 a.u.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Weak Signals with SC-52012 in Western Blotting

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for SC-52012. This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve issues of weak or no signal when using the IL-1 beta/IL1B Antibody (11E5), catalog number this compound, in Western Blotting (WB) experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a mouse monoclonal antibody (isotype IgG1) designed to detect Interleukin-1 beta (IL-1β) from human, mouse, and rat origins.[1][2][3] It is raised against recombinant human IL-1β and is recommended for use in Western Blotting (WB), immunoprecipitation (IP), immunofluorescence (IF), and immunohistochemistry (IHC) applications.[1][4]

Q2: What are the expected molecular weights for IL-1β in a Western Blot?

IL-1β has a precursor form with a molecular weight of approximately 31 kDa and a mature, cleaved form of around 17 kDa. It is important to verify which form you expect to see in your specific samples and experimental conditions.

Q3: What is the recommended starting dilution for this compound in Western Blotting?

The recommended starting dilution for this compound in WB is 1:200, with a suggested dilution range of 1:100 to 1:1000. Optimization may be required depending on the expression level of IL-1β in your samples.

Q4: What could be the reason for a weak or no signal when using this compound?

Several factors can contribute to a weak signal in Western Blotting. These can be broadly categorized into issues with the protein sample, antibody performance, the blotting procedure, or signal detection. Common causes include low abundance of the target protein, suboptimal antibody concentrations, inefficient protein transfer, or issues with the detection reagents. Some users have reported faint signals with this specific antibody, suggesting that careful optimization of the protocol is crucial.

Q5: What is the recommended secondary antibody for this compound?

For Western Blotting applications, an anti-mouse IgG secondary antibody conjugated to an enzyme like Horseradish Peroxidase (HRP) or Alkaline Phosphatase (AP) is recommended. Santa Cruz Biotechnology suggests using their mouse IgG binding proteins (m-IgG Fc BP-HRP) for detection. It is critical to ensure the secondary antibody is compatible with the primary antibody's host species (mouse).

Troubleshooting Guide for Weak Signal

This guide provides a systematic approach to identifying and resolving the cause of a weak signal in your Western Blot experiment with this compound.

Diagram: Troubleshooting Workflow

WB_Troubleshooting cluster_sample Category 1: Sample & Protein Abundance cluster_antibody Category 2: Antibody & Incubation cluster_transfer Category 3: Transfer & Membrane cluster_detection Category 4: Blocking, Washing & Detection start Weak or No Signal check_protein Low Target Protein Expression? start->check_protein action_protein Increase Protein Load (20-40µg) Use Positive Control Enrich via IP or Fractionation check_protein->action_protein Yes check_lysis Inefficient Lysis? check_protein->check_lysis No action_lysis Use Appropriate Lysis Buffer Add Protease/Phosphatase Inhibitors check_lysis->action_lysis Yes check_primary Suboptimal Primary Ab Concentration? check_lysis->check_primary No action_primary Increase this compound Conc. (e.g., 1:200) Increase Incubation Time (4°C Overnight) check_primary->action_primary Yes check_secondary Inactive/Incorrect Secondary Ab? check_primary->check_secondary No action_secondary Use Fresh Secondary Ab Verify Compatibility (anti-mouse) Run Secondary-only Control check_secondary->action_secondary Yes check_transfer Inefficient Protein Transfer? check_secondary->check_transfer No action_transfer Verify with Ponceau S Stain Optimize Transfer Time/Voltage Ensure No Air Bubbles check_transfer->action_transfer Yes check_membrane Incorrect Membrane/Pore Size? check_transfer->check_membrane No action_membrane Use 0.2µm Pore Size for Low MW Proteins Ensure Proper Membrane Activation (PVDF) check_membrane->action_membrane Yes check_blocking Blocking Agent Masking Epitope? check_membrane->check_blocking No action_blocking Switch Blocking Agent (e.g., BSA to Milk, or vice versa) Reduce Blocking Agent % check_blocking->action_blocking Yes check_washing Excessive Washing? check_blocking->check_washing No action_washing Reduce Number or Duration of Washes check_washing->action_washing Yes check_substrate Substrate/Enzyme Inactive? check_washing->check_substrate No action_substrate Use Fresh Substrate Increase Substrate Incubation Time Increase Exposure Time check_substrate->action_substrate Yes

Caption: A logical workflow for troubleshooting a weak Western Blot signal.
Troubleshooting Steps in Q&A Format

Problem Area 1: Protein Sample and Abundance

  • Is the target protein abundance too low in my sample?

    • Solution: The expression of IL-1β can be low in many cell and tissue types without stimulation.

      • Increase the total protein loaded per well. A minimum of 15-20 µg is often recommended, but loading up to 40 µg may be necessary.

      • Run a positive control to confirm the antibody is working. Recommended positive controls for this compound include BJAB or SK-N-SH whole cell lysates.

      • If possible, treat cells with an appropriate stimulus (e.g., LPS) to induce IL-1β expression.

      • Consider enriching your sample for IL-1β via immunoprecipitation (IP) prior to running the Western Blot.

  • Could my protein sample have degraded?

    • Solution: Ensure that protease and phosphatase inhibitors are always included in your lysis buffer to protect the integrity of your protein sample. Prepare lysates from fresh samples whenever possible.

Problem Area 2: Antibody Concentrations and Incubation

  • Is my primary antibody (this compound) concentration too low?

    • Solution: While the recommended starting dilution is 1:200, a weak signal may indicate this is too dilute for your specific experimental conditions.

      • Increase the antibody concentration. Try a lower dilution, such as 1:100.

      • Extend the primary antibody incubation time, for example, by incubating overnight at 4°C.

  • Is there an issue with my secondary antibody?

    • Solution:

      • Confirm that your secondary antibody is specific for mouse IgG.

      • Ensure the secondary antibody has not lost activity. Use a fresh dilution from a properly stored stock.

      • Increase the concentration of the secondary antibody.

Problem Area 3: Protein Transfer and Membrane

  • Was the protein transfer from the gel to the membrane inefficient?

    • Solution: This is a very common cause of weak signals.

      • After transfer, stain the membrane with Ponceau S to visualize the protein bands and confirm that a successful transfer has occurred across all molecular weights.

      • Ensure no air bubbles were trapped between the gel and the membrane, as this will block transfer.

      • Optimize transfer conditions (time, voltage/current) for your specific protein's molecular weight. Larger proteins may require longer transfer times.

  • Am I using the correct membrane type?

    • Solution: The mature form of IL-1β is small (17 kDa). If you are primarily looking for this form, it may pass through a membrane with a larger pore size (like 0.45 µm).

      • Switch to a membrane with a smaller pore size, such as 0.2 µm, to improve retention of low molecular weight proteins.

      • If using PVDF membranes, ensure they are properly activated by pre-wetting with methanol before equilibration in transfer buffer.

Problem Area 4: Blocking, Washing, and Signal Detection

  • Is my blocking buffer masking the epitope?

    • Solution: Some antibodies have reduced binding in the presence of certain blocking agents.

      • Try switching your blocking agent. If you are using non-fat dry milk, try a solution of Bovine Serum Albumin (BSA), and vice versa.

      • You can also try reducing the percentage of the blocking agent (e.g., from 5% to 3%).

  • Am I washing the membrane too much?

    • Solution: Excessive washing can strip the antibody from the membrane, leading to a weaker signal.

      • Reduce the number or duration of the wash steps after primary and secondary antibody incubations.

  • Is there a problem with my detection substrate?

    • Solution: The enzyme (e.g., HRP) on your secondary antibody requires a substrate for the chemiluminescent reaction.

      • Ensure your substrate has not expired and has been stored correctly. Use a freshly prepared working solution.

      • Increase the incubation time with the substrate.

      • Increase the exposure time when imaging the blot.

Quantitative Data Summary

ParameterRecommended Starting PointOptimization Range for Weak Signal
Protein Load 20 µg30 - 50 µg
This compound Dilution 1:200 - 1:5001:100 - 1:200
Primary Ab Incubation 2 hours at RTOvernight (12-16 hours) at 4°C
Secondary Ab Dilution Per manufacturer's specIncrease concentration 2-fold
Blocking Agent 5% Non-fat Dry Milk or BSA3% or switch agent
Membrane Pore Size 0.45 µm0.2 µm (especially for mature 17 kDa IL-1β)

Standard Western Blot Protocol for this compound

This protocol provides a detailed methodology for using this compound.

Diagram: Western Blot Experimental Workflow

WB_Workflow cluster_prep 1. Sample Preparation cluster_gel 2. Electrophoresis cluster_transfer 3. Protein Transfer cluster_immuno 4. Immunodetection cluster_detect 5. Signal Detection A Cell/Tissue Lysis (with Protease Inhibitors) B Protein Quantification (e.g., BCA Assay) A->B C Sample Denaturation (Laemmli Buffer, 95°C for 5 min) B->C D Load Samples (20-40µg) & Protein Ladder into SDS-PAGE Gel C->D E Run Gel until Dye Front Reaches Bottom F Assemble Transfer Stack (Gel-Membrane Sandwich) E->F G Electro-transfer to PVDF or Nitrocellulose Membrane H Verify Transfer with Ponceau S Stain I Blocking (1 hour at RT) H->I J Primary Antibody Incubation (this compound, 1:200, O/N at 4°C) I->J K Washing Steps (3x 5 min in TBST) J->K L Secondary Antibody Incubation (Anti-mouse HRP, 1 hour at RT) K->L M Final Washing Steps (3x 5 min in TBST) L->M N Substrate Incubation (ECL Reagent) M->N O Image Acquisition (Chemiluminescence Detector) N->O

Caption: Step-by-step experimental workflow for Western Blotting.
Methodology

  • Sample Preparation:

    • Lyse cells or tissues in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.

    • Quantify protein concentration using a BCA or Bradford assay.

    • Normalize all samples to the same concentration. Add 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE:

    • Load 20-40 µg of total protein lysate per well into a 12-15% polyacrylamide gel. Include a pre-stained protein ladder in one lane.

    • Perform electrophoresis until the dye front reaches the bottom of the gel.

  • Protein Transfer:

    • Transfer proteins from the gel to a 0.2 µm PVDF or nitrocellulose membrane.

    • Confirm successful transfer by staining the membrane with Ponceau S solution. Destain with TBST or water before proceeding.

  • Blocking:

    • Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

  • Primary Antibody Incubation:

    • Dilute the this compound antibody in the blocking buffer to a final concentration of 1:100 - 1:500 (start with 1:200).

    • Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.

  • Washing:

    • Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation:

    • Incubate the membrane with an HRP-conjugated anti-mouse secondary antibody, diluted in blocking buffer according to the manufacturer's instructions, for 1 hour at room temperature.

  • Final Washing:

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate for 1-5 minutes.

    • Capture the chemiluminescent signal using a digital imager or X-ray film. Adjust exposure time as needed to obtain a clear signal without overexposing the background.

References

Technical Support Center: Troubleshooting High Background in IHC with SC-52012

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting strategies and answers to frequently asked questions for researchers experiencing high background staining in immunohistochemistry (IHC) experiments using the SC-52012 antibody.

Troubleshooting Guide: High Background Staining

High background can obscure specific staining, making it difficult to interpret results. The following section addresses common causes and provides systematic steps to resolve them.

Q1: What are the primary sources of high background staining in my IHC experiment with this compound?

High background staining can originate from several factors, which can be broadly categorized as methodological, tissue-specific, or reagent-specific issues. The most common causes include excessive antibody concentration, ineffective blocking of non-specific sites, endogenous enzyme activity, or issues with the detection system.

A logical workflow to diagnose the source of the high background is essential.

Start High Background Observed Check_Primary Optimize Primary Ab (this compound) Concentration Start->Check_Primary Solution Problem Resolved: Specific Staining Achieved Check_Primary->Solution Titration Successful Persists1 Background Persists Check_Primary->Persists1 No Improvement Check_Secondary Run Secondary Ab Only Control Check_Secondary->Solution Control is Clear Persists2 Background Persists Check_Secondary->Persists2 Control Shows Staining Check_Blocking Optimize Blocking Step Check_Blocking->Solution New Blocker Works Persists3 Background Persists Check_Blocking->Persists3 No Improvement Check_Tissue Assess Endogenous Enzyme Activity Check_Tissue->Solution Quenching Successful Persists1->Check_Secondary Persists2->Check_Blocking Persists3->Check_Tissue

Caption: Troubleshooting workflow for diagnosing high background in IHC.

Q2: My background is uniformly high. How do I determine if the this compound antibody concentration is too high?

An excessively high concentration of the primary antibody is a frequent cause of high background. The optimal concentration should be determined by performing a titration experiment.

Experimental Protocol: Primary Antibody Titration

  • Prepare a series of dilutions of the this compound antibody (e.g., 1:50, 1:100, 1:200, 1:500, 1:1000) in your antibody diluent.

  • Use serial sections from the same tissue block (ideally a known positive control) for each dilution.

  • Process all slides simultaneously under identical conditions (incubation time, temperature, detection reagents).

  • Observe the slides under a microscope to identify the dilution that provides the best signal-to-noise ratio (strong specific staining with low background).

Table 1: Example this compound Titration Series

DilutionSpecific Staining IntensityBackground Staining LevelRecommendation
1:50++++++++Too concentrated
1:100+++++++High background
1:200+++++Potentially optimal
1:500+++Optimal/Recommended
1:1000++/-Signal may be too weak
Q3: How can I check if my secondary antibody is causing the high background?

The secondary antibody can bind non-specifically to the tissue. To test for this, you must run a "secondary antibody only" control.

Experimental Protocol: Secondary Antibody Only Control

  • Prepare a slide (using the same tissue type) and perform all steps of the IHC protocol.

  • Crucially, omit the primary antibody (this compound) incubation step. Instead, incubate the slide with only the antibody diluent.

  • Incubate with the secondary antibody and all subsequent detection reagents as usual.

  • If staining is observed on this slide, it indicates non-specific binding of the secondary antibody or the detection system.

If this control is positive, consider changing your blocking buffer (e.g., using normal serum from the species the secondary antibody was raised in) or switching to a pre-adsorbed secondary antibody.

Q4: My tissue seems to have high intrinsic background. How can I block endogenous enzymes?

Tissues like the liver, kidney, and spleen have high levels of endogenous enzymes that can react with IHC reagents to produce a false positive signal.

  • Endogenous Peroxidase (for HRP-based detection): This is the most common issue. It can be quenched by incubating the slides in a hydrogen peroxide (H2O2) solution.

  • Endogenous Alkaline Phosphatase (for AP-based detection): This can be blocked by adding levamisole to the substrate solution.

Experimental Protocol: Endogenous Peroxidase Quenching

  • After deparaffinization and rehydration, incubate slides in a solution of 0.3% to 3% H2O2 in methanol or PBS for 10-15 minutes at room temperature.

  • Rinse thoroughly with PBS (3 x 5 minutes).

  • Proceed with the antigen retrieval step.

Frequently Asked Questions (FAQs)

Q1: Which blocking buffer should I use for my experiment with this compound?

The choice of blocking buffer is critical for preventing non-specific binding of both primary and secondary antibodies. The ideal blocker depends on the tissue, the antibody, and the detection system.

Table 2: Comparison of Common Blocking Agents

Blocking AgentPrimary Use & ConcentrationAdvantagesDisadvantages
Normal Serum 5-10% in PBS. Use serum from the same species as the secondary Ab.Highly effective at blocking non-specific binding of the secondary antibody.Can contain endogenous immunoglobulins that may cross-react.
Bovine Serum Albumin (BSA) 1-5% in PBS.Good general-purpose blocker.May not be sufficient for tissues with high Fc receptor expression.
Non-fat Dry Milk / Casein 1-5% in PBS.Inexpensive and effective for some systems.Contains endogenous biotin and phosphoproteins; avoid with biotin-based detection or phospho-specific antibodies.
Commercial Blockers Per manufacturer's instructions.Optimized formulations, often protein-free.More expensive.
Q2: Can my antigen retrieval method influence background staining?

Yes. Overly harsh antigen retrieval (e.g., excessive heating time or aggressive enzyme digestion) can damage tissue morphology and expose charged surfaces, leading to increased non-specific antibody binding. It is crucial to optimize the antigen retrieval protocol for your specific tissue and target.

cluster_0 Standard IHC Workflow cluster_1 Key Background Control Steps Deparaffinization 1. Deparaffinization & Rehydration AntigenRetrieval 2. Antigen Retrieval (HIER or PIER) Deparaffinization->AntigenRetrieval Quenching 3. Endogenous Enzyme Quenching (e.g., H2O2) AntigenRetrieval->Quenching Blocking 4. Protein Blocking (e.g., Normal Serum) Quenching->Blocking Quenching_Note Prevents false positives from tissue enzymes. Quenching->Quenching_Note PrimaryAb 5. Primary Antibody Incubation (this compound) Blocking->PrimaryAb Blocking_Note Prevents non-specific antibody binding. Blocking->Blocking_Note SecondaryAb 6. Secondary Antibody Incubation PrimaryAb->SecondaryAb Detection 7. Detection (e.g., HRP Polymer) SecondaryAb->Detection Chromogen 8. Chromogen Substrate (e.g., DAB) Detection->Chromogen Counterstain 9. Counterstain & Coverslip Chromogen->Counterstain

Caption: Standard IHC workflow highlighting critical steps for background control.

Q3: What are the possible sources of specific and non-specific signals in IHC?

Understanding the origin of the signal is key to troubleshooting. The desired signal is the specific binding of the primary antibody to its target antigen. Non-specific signals (background) can arise from multiple sources.

cluster_Specific Desired Specific Signal cluster_NonSpecific Potential Non-Specific Signal (Background) Primary_Ab Primary Ab (this compound) Target_Ag Target Antigen Primary_Ab->Target_Ag Binds to Epitope Charged_Collagen Charged Collagen Primary_Ab->Charged_Collagen Ionic Interactions Secondary_Ab Secondary Ab Fc_Receptor Tissue Fc Receptors Secondary_Ab->Fc_Receptor Binds non-specifically Secondary_Ab->Charged_Collagen Ionic Interactions Endogenous_Enzyme Endogenous Peroxidase Detection_System Detection Reagent (HRP) Detection_System->Endogenous_Enzyme Reacts with

Technical Support Center: SC-52012 Antibody

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address issues related to the non-specific binding of the SC-52012 antibody.

Troubleshooting Guides

This section provides solutions to common problems you might encounter during your experiments with the this compound antibody.

High Background in Western Blotting

High background in Western blotting can manifest as a uniform dark haze across the membrane or as multiple non-specific bands, obscuring the detection of the target protein, IL-1β.[1]

Question: I am observing high background on my Western blot. What are the possible causes and solutions?

Answer: High background can be caused by several factors. The following table outlines potential causes and recommended solutions to optimize your results.

Potential Cause Recommended Solution
Insufficient Blocking Increase the concentration of the blocking agent (e.g., 5-7% non-fat milk or BSA). Extend the blocking time (e.g., 2 hours at room temperature or overnight at 4°C). Add Tween 20 to the blocking buffer.[2]
Antibody Concentration Too High Titrate the primary antibody (this compound) to determine the optimal dilution. The recommended starting dilution is 1:200, with a range of 1:100-1:1000.[3] A higher dilution may be necessary. Also, consider titrating the secondary antibody.[1]
Inadequate Washing Increase the number and duration of washes. For example, try four or five washes of 10-15 minutes each. Ensure a mild detergent like Tween-20 is included in your wash buffer.
Incubation Temperature Too High Perform the antibody incubation steps at 4°C.
Cross-reactivity of Blocking Agent If using non-fat milk for detecting a phosphorylated target, switch to Bovine Serum Albumin (BSA), as milk contains casein, a phosphoprotein.
Excessive Protein Loaded Reduce the amount of protein loaded per lane.
Membrane Dried Out Ensure the membrane remains hydrated throughout the entire process.
Overexposure Reduce the film exposure time or the incubation time with the detection reagent.
Non-Specific Staining in Immunohistochemistry (IHC) and Immunofluorescence (IF)

Non-specific staining in IHC and IF can result from the primary or secondary antibodies binding to unintended targets in the tissue or cells, leading to erroneous localization and interpretation of IL-1β expression.

Question: I am seeing non-specific staining in my IHC/IF experiment. How can I troubleshoot this?

Answer: The following are common causes of non-specific staining and how to address them.

Potential Cause Recommended Solution
Inadequate Blocking Use a blocking serum from the same species as the secondary antibody. Increase the blocking incubation period. For IHC, a common practice is to incubate with the blocking buffer for 30 minutes to overnight.
Antibody Concentration Too High The recommended starting dilution for this compound in IHC and IF is 1:50, with a range of 1:50-1:500. Perform a dilution series to find the optimal concentration that provides a strong signal with low background.
Insufficient Washing Wash the sample at least three times with PBS between all steps.
Cross-reactivity of Secondary Antibody Run a control experiment with only the secondary antibody to check for non-specific binding. If staining occurs, consider using a different secondary antibody.
Endogenous Enzyme Activity (for IHC) If using an enzyme-based detection system (like HRP or AP), block endogenous enzyme activity. For peroxidase, use a 3% H2O2 solution.
Autofluorescence (for IF) Examine an unstained section of the tissue to check for natural fluorescence. If present, you may need to use a quenching agent like Sudan Black or perform photobleaching.
Sample Drying Ensure the sample remains moist throughout the staining procedure.

Frequently Asked Questions (FAQs)

Q1: What is the target of the this compound antibody?

A1: The this compound antibody is a mouse monoclonal antibody that targets Interleukin-1 beta (IL-1β). It is recommended for the detection of IL-1β of mouse, rat, and human origin.

Q2: In which applications can I use the this compound antibody?

A2: The this compound antibody is recommended for use in Western Blotting (WB), Immunoprecipitation (IP), Immunofluorescence (IF), and Immunohistochemistry (including paraffin-embedded sections) (IHC(P)).

Q3: What are the recommended starting dilutions for the this compound antibody?

A3: The recommended starting dilutions are:

  • Western Blotting: 1:200 (dilution range: 1:100-1:1000)

  • Immunoprecipitation: 1-2 µg per 100-500 µg of total protein

  • Immunofluorescence: 1:50 (dilution range: 1:50-1:500)

  • Immunohistochemistry: 1:50 (dilution range: 1:50-1:500)

Q4: What is the isotype of the this compound antibody?

A4: The this compound antibody is a mouse IgG1.

Q5: What is the molecular weight of the target protein, IL-1β?

A5: The precursor form of IL-1β has a molecular weight of approximately 31 kDa, while the mature form is around 17 kDa.

Experimental Protocols & Visualizations

General Workflow for Troubleshooting Non-Specific Binding

The following diagram illustrates a logical workflow for troubleshooting non-specific binding issues in antibody-based applications.

G A High Background or Non-Specific Staining Observed B Optimize Blocking Step A->B C Titrate Primary & Secondary Antibody Concentrations B->C D Increase Washing Steps C->D E Run Secondary Antibody Control D->E F Check for Endogenous Interference (IHC/IF) E->F If secondary control is clean H Problem Persists: Consider Alternative Antibody or Sample Preparation E->H If secondary control shows staining G Problem Resolved F->G If optimizations are successful F->H If problem remains

Caption: A flowchart for troubleshooting non-specific antibody binding.

IL-1β Signaling Pathway Overview

The this compound antibody targets IL-1β, a key pro-inflammatory cytokine. The simplified diagram below shows the basic signaling pathway initiated by IL-1β.

G IL1B IL-1β IL1R IL-1 Receptor IL1B->IL1R MyD88 MyD88 IL1R->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 NFkB NF-κB Activation TRAF6->NFkB MAPK MAPK Activation TRAF6->MAPK Gene Pro-inflammatory Gene Expression NFkB->Gene MAPK->Gene

Caption: Simplified IL-1β signaling pathway.

References

Technical Support Center: SC-52012 (IL-1β Antibody)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the SC-52012 antibody, a mouse monoclonal antibody targeting IL-1β.

Frequently Asked Questions (FAQs)

Q1: What is the this compound antibody and what is its target?

The this compound is a mouse monoclonal antibody (isotype IgG1) that is designed to detect Interleukin-1 beta (IL-1β).[1][2] It is raised against recombinant IL-1β of human origin and is recommended for the detection of IL-1β from mouse, rat, and human samples.[1][3]

Q2: What are the recommended applications for the this compound antibody?

The this compound antibody is recommended for the following applications[1]:

  • Western Blotting (WB): Starting dilution 1:200 (dilution range 1:100-1:1000).

  • Immunoprecipitation (IP): 1-2 µg per 100-500 µg of total protein.

  • Immunofluorescence (IF): Starting dilution 1:50 (dilution range 1:50-1:500).

  • Immunohistochemistry (including paraffin-embedded sections) (IHC-P): Starting dilution 1:50 (dilution range 1:50-1:500).

Q3: What are the recommended positive controls for the this compound antibody in Western Blotting?

The recommended positive controls for Western Blotting are:

  • Human IL-1β transfected 293 Lysate (sc-111184)

  • SK-N-SH cell lysate (sc-2410)

  • BJAB whole cell lysate (sc-2207)

Q4: What is the expected molecular weight of IL-1β in a Western Blot?

IL-1β has two forms with different molecular weights:

  • Precursor: 31 kDa

  • Mature form: 17 kDa

Q5: How should I store the this compound antibody?

Store the antibody at 4°C. Do not freeze . The antibody is stable for one year from the date of shipment.

Troubleshooting Guide

This guide addresses common issues that may be encountered when using the this compound antibody.

Problem Possible Cause Recommended Solution
No signal or weak signal in Western Blot Insufficient protein loaded.Load at least 20-30 µg of total protein per lane.
Low expression of IL-1β in the sample.Use a recommended positive control to confirm antibody and protocol validity. Consider using a more sensitive detection system.
Incorrect antibody dilution.Optimize the antibody dilution. Start with the recommended 1:200 dilution and test a range (e.g., 1:100, 1:500, 1:1000).
Inefficient protein transfer.Verify transfer efficiency using a Ponceau S stain. Ensure proper contact between the gel and the membrane.
Suboptimal secondary antibody.Use a secondary antibody that is specific for mouse IgG. The manufacturer recommends m-IgG Fc BP-HRP.
High background in Western Blot Antibody concentration is too high.Decrease the primary and/or secondary antibody concentration.
Insufficient blocking.Increase the blocking time or try a different blocking agent (e.g., 5% non-fat dry milk or BSA in TBST).
Inadequate washing.Increase the number and duration of wash steps.
Non-specific bands in Western Blot Proteolytic degradation of the sample.Add protease inhibitors to the lysis buffer.
Antibody cross-reactivity.Run a negative control (e.g., a cell line known not to express IL-1β).
No signal in IHC-P Inadequate antigen retrieval.Optimize the antigen retrieval method (heat-induced or enzymatic). The datasheet suggests performing heat-mediated antigen retrieval.
Low antibody concentration.Increase the primary antibody concentration or incubation time.
Tissue over-fixation.Ensure fixation time is appropriate for the tissue type.

Experimental Protocols

Western Blotting Protocol

  • Sample Preparation: Lyse cells in a suitable lysis buffer containing protease inhibitors. Determine the protein concentration using a standard assay (e.g., BCA).

  • Electrophoresis: Load 20-30 µg of protein lysate per lane onto an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20).

  • Primary Antibody Incubation: Incubate the membrane with the this compound antibody diluted 1:200 in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated anti-mouse IgG secondary antibody (e.g., m-IgG Fc BP-HRP) diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Repeat the washing step as described above.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

Visualizations

Western_Blot_Workflow cluster_protocol Western Blotting Protocol prep Sample Preparation sds SDS-PAGE prep->sds Load Lysate transfer Protein Transfer sds->transfer Transfer to Membrane block Blocking transfer->block 1 hr, RT p_ab Primary Ab (this compound) block->p_ab Overnight, 4°C wash1 Washing p_ab->wash1 3x TBST s_ab Secondary Ab wash1->s_ab 1 hr, RT wash2 Washing s_ab->wash2 3x TBST detect Detection wash2->detect

Caption: A flowchart illustrating the key steps of the Western Blotting protocol for the this compound antibody.

Troubleshooting_Logic start Start: Western Blot Issue no_signal No/Weak Signal? start->no_signal high_bg High Background? no_signal->high_bg No check_pc Use Positive Control no_signal->check_pc Yes ns_bands Non-Specific Bands? high_bg->ns_bands No reduce_ab Reduce Ab Concentration high_bg->reduce_ab Yes add_pi Add Protease Inhibitors ns_bands->add_pi Yes end Problem Resolved ns_bands->end No optimize_ab Optimize Ab Dilution check_pc->optimize_ab check_transfer Check Transfer optimize_ab->check_transfer check_transfer->end optimize_block Optimize Blocking reduce_ab->optimize_block increase_wash Increase Washes optimize_block->increase_wash increase_wash->end run_nc Run Negative Control add_pi->run_nc run_nc->end

Caption: A logical diagram for troubleshooting common Western Blotting issues with the this compound antibody.

References

how to reduce background in IL-1 beta immunofluorescence

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background staining in Interleukin-1 beta (IL-1β) immunofluorescence experiments.

Troubleshooting Guides

High background fluorescence can obscure the specific signal of IL-1β, leading to difficulties in data interpretation. The following guides address common issues and provide targeted solutions.

Problem 1: High Background Across the Entire Specimen
Possible Cause Suggested Solution
Primary antibody concentration too high Decrease the primary antibody concentration. Titrate the antibody to find the optimal balance between signal and background.[1]
Secondary antibody non-specific binding Run a secondary antibody-only control. If staining is present, consider using a pre-adsorbed secondary antibody or changing the blocking solution.
Insufficient blocking Increase the blocking time or try a different blocking agent. Common blockers include normal serum from the secondary antibody's host species, bovine serum albumin (BSA), or commercial blocking buffers.[2][3][4]
Inadequate washing Increase the number and duration of wash steps after primary and secondary antibody incubations.
Autofluorescence Examine an unstained sample to determine the level of autofluorescence.[5] If present, consider using a different fluorophore in the red or far-red spectrum, or employ a quenching agent like Sudan Black B or a commercial quenching kit.
Problem 2: Punctate or Speckled Background
Possible Cause Suggested Solution
Aggregated antibodies Centrifuge the primary and secondary antibodies before use to pellet any aggregates.
Precipitated secondary antibody Filter the secondary antibody solution before use.
Contaminants in blocking buffer If using BSA or milk powder, ensure it is fully dissolved and filter the solution.
Problem 3: High Background in Specific Subcellular Compartments
Possible Cause Suggested Solution
Improper permeabilization For intracellular IL-1β, the permeabilization step is critical. The choice of detergent (e.g., Triton X-100, saponin) and its concentration should be optimized. Saponin is a milder detergent that may reduce background compared to Triton X-100.
Cross-reactivity of primary antibody Ensure the primary antibody has been validated for immunofluorescence and the species being tested. Run an isotype control to check for non-specific binding of the primary antibody.

Frequently Asked Questions (FAQs)

Q1: What is the best blocking buffer to use for IL-1β immunofluorescence?

A1: The optimal blocking buffer can be target and sample-dependent. A common starting point is 5-10% normal serum from the species in which the secondary antibody was raised, diluted in a buffer containing a detergent like Triton X-100 (e.g., PBS-T). Bovine Serum Albumin (BSA) at 1-5% is also widely used. It is important to use IgG-free BSA to prevent cross-reactivity with the secondary antibody.

Q2: How can I be sure that the signal I'm seeing is specific to IL-1β?

A2: To confirm the specificity of your IL-1β staining, it is essential to include proper controls in your experiment. These include:

  • Secondary antibody only control: This will identify any non-specific binding of the secondary antibody.

  • Isotype control: This involves using a primary antibody of the same isotype but with a different antigen specificity to determine non-specific binding of the primary antibody.

  • Positive and negative controls: Use cells or tissues known to express or not express IL-1β to validate your staining protocol. For IL-1β, stimulation of cells (e.g., with LPS) is often required to induce expression.

Q3: My IL-1β antibody is polyclonal. Will this contribute to higher background?

A3: Polyclonal antibodies can sometimes result in higher background due to their recognition of multiple epitopes, which may be shared with other proteins. If you experience high background with a polyclonal antibody, consider using a affinity-purified polyclonal or a monoclonal antibody. Thorough optimization of blocking and antibody dilution is particularly important when using polyclonal antibodies.

Q4: Can the fixation method affect background staining?

A4: Yes, the fixation method can significantly impact background. Aldehyde-based fixatives like paraformaldehyde (PFA) can induce autofluorescence. If autofluorescence is an issue, you can try reducing the fixation time or using an alternative fixative like methanol, although this may affect antigenicity. If using PFA, treatment with a quenching agent after fixation can help reduce autofluorescence.

Data Presentation

The following tables summarize key parameters that can be optimized to reduce background in immunofluorescence. The provided ranges are starting points, and optimal conditions should be determined empirically for your specific experimental setup.

Table 1: Blocking Buffer Optimization

Blocking AgentConcentrationIncubation TimeNotes
Normal Serum5-10%30-60 minutesSerum should be from the same species as the secondary antibody host.
Bovine Serum Albumin (BSA)1-5%30-60 minutesUse IgG-free BSA to avoid non-specific binding of the secondary antibody.
Commercial Blocking BuffersPer manufacturer's instructionsPer manufacturer's instructionsOften contain proprietary formulations designed to reduce background.

Table 2: Permeabilization Agent Optimization

Permeabilization AgentConcentrationIncubation TimeCharacteristics
Triton X-1000.1-0.5%10-15 minutesA harsh detergent that permeabilizes all membranes.
Saponin0.1-0.5%10-15 minutesA milder detergent that selectively permeabilizes the plasma membrane.
Tween 200.05-0.1%10-15 minutesA mild detergent often used in wash buffers.

Experimental Protocols

Protocol 1: General Immunofluorescence Staining for Intracellular IL-1β

This protocol provides a general workflow for IL-1β immunofluorescence. Optimization of antibody concentrations, incubation times, and buffer compositions may be required.

  • Cell Seeding and Stimulation: Seed cells on coverslips and culture overnight. Stimulate cells with an appropriate agent (e.g., LPS for macrophages) to induce IL-1β expression. A protein transport inhibitor (e.g., Brefeldin A) can be added during the last few hours of stimulation to promote intracellular accumulation of IL-1β.

  • Fixation: Wash cells with PBS and fix with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

  • Washing: Wash cells three times with PBS for 5 minutes each.

  • Permeabilization: Incubate cells with a permeabilization buffer (e.g., 0.25% Triton X-100 in PBS) for 10 minutes at room temperature.

  • Blocking: Wash cells with PBS and incubate in a blocking buffer (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100) for 1 hour at room temperature.

  • Primary Antibody Incubation: Dilute the primary anti-IL-1β antibody in the blocking buffer to the predetermined optimal concentration. Incubate overnight at 4°C in a humidified chamber.

  • Washing: Wash cells three times with PBS containing 0.1% Triton X-100 for 5 minutes each.

  • Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in the blocking buffer. Incubate for 1-2 hours at room temperature in the dark.

  • Washing: Wash cells three times with PBS containing 0.1% Triton X-100 for 5 minutes each.

  • Counterstaining (Optional): Incubate with a nuclear counterstain like DAPI for 5 minutes.

  • Mounting: Wash cells one final time with PBS and mount the coverslips on microscope slides using an anti-fade mounting medium.

Visualizations

The following diagrams illustrate key workflows in IL-1β immunofluorescence.

IL1B_IF_Workflow General IL-1 Beta Immunofluorescence Workflow cluster_prep Sample Preparation cluster_staining Staining Procedure cluster_visualization Visualization cell_seeding Cell Seeding & Stimulation fixation Fixation (e.g., 4% PFA) cell_seeding->fixation permeabilization Permeabilization (e.g., Triton X-100) fixation->permeabilization blocking Blocking (e.g., Normal Goat Serum) permeabilization->blocking primary_ab Primary Antibody Incubation (anti-IL-1β) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab counterstain Counterstaining (Optional, e.g., DAPI) secondary_ab->counterstain mounting Mounting counterstain->mounting imaging Microscopy & Image Acquisition mounting->imaging

Caption: A flowchart of the general experimental workflow for IL-1β immunofluorescence.

Troubleshooting_High_Background Troubleshooting High Background in IL-1β IF cluster_checks Initial Checks cluster_optimization Optimization Steps cluster_solutions Potential Solutions start High Background Observed check_secondary Run Secondary Antibody Only Control start->check_secondary check_autofluorescence Examine Unstained Sample start->check_autofluorescence titrate_primary Titrate Primary Antibody check_secondary->titrate_primary No Staining change_secondary Use Pre-adsorbed Secondary check_secondary->change_secondary Staining Present check_autofluorescence->titrate_primary No Autofluorescence use_quencher Use Autofluorescence Quencher check_autofluorescence->use_quencher Autofluorescence Detected optimize_blocking Optimize Blocking Buffer/Time titrate_primary->optimize_blocking increase_washes Increase Washing Steps optimize_blocking->increase_washes optimize_permeabilization Optimize Permeabilization increase_washes->optimize_permeabilization

Caption: A decision tree for troubleshooting high background in IL-1β immunofluorescence.

References

Technical Support Center: Troubleshooting the SC-52012 Antibody in Rat Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals experiencing difficulties with the SC-52012 (IL-1β, clone 11E5) antibody in rat samples. This guide provides detailed troubleshooting advice, optimized experimental protocols, and answers to frequently asked questions to help you obtain reliable results.

Frequently Asked Questions (FAQs)

Q1: Is the this compound antibody validated for use in rat samples?

Yes, the this compound antibody is a mouse monoclonal antibody raised against recombinant human IL-1β and is recommended by the manufacturer for the detection of IL-1β in mouse, rat, and human samples.[1][2][3][4] It has been cited in numerous publications for use in various applications, including Western Blotting (WB), Immunohistochemistry (IHC), Immunofluorescence (IF), and Immunoprecipitation (IP) in rat models.[3]

Q2: I am not detecting any signal in my Western Blot (WB) of rat tissue lysates. What are the possible reasons?

Several factors could contribute to a lack of signal in your Western Blot experiment:

  • Low Abundance of IL-1β: Interleukin-1β (IL-1β) is often expressed at very low levels in tissues under basal conditions. Its expression is typically induced by inflammatory stimuli. Consider treating your experimental animals or cells with an inducing agent like lipopolysaccharide (LPS) to increase IL-1β expression.

  • Antibody Dilution: The manufacturer suggests a starting dilution of 1:200 for WB, with a recommended range of 1:100 to 1:1000. You may need to optimize the antibody concentration for your specific sample type.

  • Insufficient Protein Load: For low-abundance proteins like IL-1β, a higher total protein load per lane is often necessary. We recommend loading at least 30-50 µg of total protein from tissue lysates.

  • Suboptimal Protocol: Every step of the Western Blot protocol, from sample preparation to signal detection, is crucial. Ensure you are using an optimized protocol for rat tissues. Please refer to the detailed "Optimized Western Blot Protocol for Rat Tissues" section below.

  • Antibody Recognizes Precursor Form: Some users have reported that this antibody predominantly detects the 31 kDa precursor form of IL-1β and that the mature 17 kDa form is faint or absent. Ensure your lysis buffer contains protease inhibitors to prevent degradation.

Q3: My Immunohistochemistry (IHC) staining on rat tissue sections is weak or non-existent. How can I improve it?

For weak or no signal in IHC, consider the following troubleshooting steps:

  • Antigen Retrieval: This is a critical step for formalin-fixed, paraffin-embedded (FFPE) tissues. The method and duration of antigen retrieval can significantly impact staining. We recommend heat-induced epitope retrieval (HIER) with a citrate buffer (pH 6.0).

  • Antibody Concentration: The recommended starting dilution for IHC is 1:50, with a range of 1:50 to 1:500. Titrating the primary antibody is essential for optimal signal-to-noise ratio.

  • Tissue Permeabilization: Adequate permeabilization is necessary for the antibody to access the intracellular target. Triton X-100 or Tween-20 are commonly used for this purpose.

  • Incubation Time: Increasing the primary antibody incubation time (e.g., overnight at 4°C) can enhance the signal.

Troubleshooting Guides

Western Blot: No Signal
Potential Cause Troubleshooting Recommendation
Low IL-1β Expression Induce IL-1β expression in your model system (e.g., LPS stimulation). Include a positive control (e.g., lysate from LPS-treated rat macrophages or a recommended cell line lysate like 293T).
Incorrect Antibody Dilution Perform a titration of the primary antibody (e.g., 1:100, 1:200, 1:500). The optimal dilution may vary depending on the tissue and experimental conditions.
Insufficient Protein Loaded Increase the amount of total protein loaded per lane to 30-50 µg. For very low expression, a higher amount may be needed.
Inefficient Protein Transfer Verify transfer efficiency by staining the membrane with Ponceau S after transfer. Optimize transfer time and voltage, especially for the small mature IL-1β (17 kDa).
Inappropriate Secondary Antibody Use a fresh, high-quality anti-mouse secondary antibody. Ensure it is compatible with your detection system (e.g., HRP-conjugated for ECL).
Suboptimal Blocking Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or BSA in TBST. Over-blocking can sometimes mask the epitope.
Inactive ECL Substrate Use fresh, properly stored ECL substrate. Ensure the substrate has not expired.
Immunohistochemistry: Weak or No Staining
Potential Cause Troubleshooting Recommendation
Inadequate Antigen Retrieval Optimize the heat-induced epitope retrieval (HIER) method. Try different buffers (e.g., citrate pH 6.0, Tris-EDTA pH 9.0) and heating times.
Primary Antibody Concentration Titrate the this compound antibody from 1:50 to 1:500. Incubate overnight at 4°C to increase signal intensity.
Tissue Fixation Issues Ensure proper fixation of the tissue. Over-fixation can mask the epitope, while under-fixation can lead to poor morphology and loss of antigen.
Insufficient Permeabilization Increase the concentration or incubation time with the permeabilization agent (e.g., 0.1-0.25% Triton X-100 in PBS).
Detection System Sensitivity Use a high-sensitivity detection system (e.g., a polymer-based HRP-conjugated secondary antibody and a sensitive chromogen like DAB).
Endogenous Peroxidase Activity If using an HRP-based detection system, ensure endogenous peroxidase activity is quenched by treating with 3% hydrogen peroxide.

Experimental Protocols

Optimized Western Blot Protocol for Rat Tissues
  • Sample Preparation:

    • Homogenize rat tissue in ice-cold RIPA buffer supplemented with a protease inhibitor cocktail.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE:

    • Load 30-50 µg of total protein per lane on a 12-15% polyacrylamide gel.

    • Run the gel until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer proteins to a PVDF membrane. For the 17 kDa mature IL-1β, a wet transfer at 100V for 60-90 minutes at 4°C is recommended.

  • Blocking:

    • Block the membrane with 5% non-fat dry milk in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Incubate the membrane with this compound antibody diluted 1:200 in 5% non-fat dry milk in TBST overnight at 4°C with gentle agitation.

  • Washing:

    • Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation:

    • Incubate with an HRP-conjugated anti-mouse secondary antibody at the recommended dilution for 1 hour at room temperature.

  • Detection:

    • Wash the membrane as in step 6.

    • Incubate with an ECL substrate and capture the signal using an imaging system.

Optimized Immunohistochemistry Protocol for Rat FFPE Tissues
  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 x 10 minutes).

    • Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%) for 5 minutes each, followed by distilled water.

  • Antigen Retrieval:

    • Perform HIER by immersing slides in 10 mM sodium citrate buffer (pH 6.0) and heating in a pressure cooker or water bath at 95-100°C for 20 minutes.

    • Allow slides to cool to room temperature.

  • Peroxidase Blocking:

    • Incubate sections with 3% hydrogen peroxide in methanol for 15 minutes to block endogenous peroxidase activity.

    • Rinse with PBS.

  • Blocking:

    • Block with 5% normal goat serum in PBS with 0.1% Triton X-100 for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Incubate with this compound antibody diluted 1:100 in the blocking buffer overnight at 4°C.

  • Washing:

    • Wash slides three times for 5 minutes each with PBST (PBS with 0.05% Tween-20).

  • Secondary Antibody and Detection:

    • Incubate with a biotinylated anti-mouse secondary antibody, followed by a streptavidin-HRP conjugate.

    • Visualize with a DAB chromogen solution.

  • Counterstaining, Dehydration, and Mounting:

    • Counterstain with hematoxylin.

    • Dehydrate through a graded ethanol series and clear in xylene.

    • Mount with a permanent mounting medium.

Visualizations

Western_Blot_Workflow cluster_prep Sample Preparation cluster_gel Electrophoresis & Transfer cluster_detection Antibody Detection cluster_result Result Tissue Rat Tissue Homogenization Homogenization in RIPA Buffer Tissue->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Lysate Protein Lysate Centrifugation->Lysate SDS_PAGE SDS-PAGE (12-15%) Lysate->SDS_PAGE Transfer Transfer to PVDF SDS_PAGE->Transfer Blocking Blocking (5% Milk) Transfer->Blocking Primary_Ab Primary Ab (this compound) Blocking->Primary_Ab Secondary_Ab Secondary Ab (anti-mouse HRP) Primary_Ab->Secondary_Ab ECL ECL Detection Secondary_Ab->ECL Imaging Imaging System ECL->Imaging

Caption: A flowchart illustrating the key steps of the Western Blotting workflow for detecting IL-1β in rat tissues.

IL1B_Signaling_Pathway cluster_stimulus Inflammatory Stimulus cluster_cell Macrophage / Immune Cell cluster_receptor Target Cell LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB Signal 1 Pro_IL1B Pro-IL-1β (31 kDa) (Transcription) NFkB->Pro_IL1B Caspase1 Caspase-1 Pro_IL1B->Caspase1 NLRP3 NLRP3 Inflammasome NLRP3->Caspase1 Signal 2 (Activation) Mature_IL1B Mature IL-1β (17 kDa) (Secretion) Caspase1->Mature_IL1B Cleavage IL1R IL-1 Receptor (IL-1R) Mature_IL1B->IL1R Response Inflammatory Response IL1R->Response

Caption: A simplified diagram of the IL-1β signaling pathway, showing its production and secretion upon inflammatory stimulation.

References

Technical Support Center: SC-52012 Western Blotting

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the use of SC-52012 in Western Blotting applications. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dilution for this compound in Western Blotting?

A1: The recommended starting dilution for this compound is 1:200. The optimal dilution may vary depending on the experimental conditions and the abundance of the target protein, so a dilution range of 1:100 to 1:1000 is suggested for optimization.

Q2: What is the expected molecular weight of IL-1β detected by this compound?

A2: this compound detects the mature form of IL-1β, which has a molecular weight of approximately 17 kDa. The precursor form of IL-1β has a molecular weight of 31 kDa. Depending on the sample and its preparation, you may observe either or both forms.

Q3: What species is this compound recommended for?

A3: this compound is recommended for the detection of IL-1β in human, mouse, and rat samples.

Q4: What type of antibody is this compound?

A4: this compound is a mouse monoclonal IgG1 antibody. This is important for selecting the appropriate secondary antibody.

Troubleshooting Guide

This guide addresses common problems encountered during Western Blotting with this compound and provides potential causes and solutions in a question-and-answer format.

High Background

Q: I am observing high background on my Western Blot. What could be the cause and how can I fix it?

A: High background can obscure your protein of interest and make data interpretation difficult. Here are several potential causes and solutions:

  • Insufficient Blocking: The blocking step is crucial to prevent non-specific antibody binding.

    • Solution: Increase the blocking time to 1-2 hours at room temperature or overnight at 4°C. You can also try increasing the concentration of your blocking agent.

  • Inappropriate Blocking Buffer: The choice of blocking buffer can significantly impact background.

    • Solution: If you are using non-fat dry milk, consider switching to Bovine Serum Albumin (BSA), or vice versa. For phosphorylated protein detection, BSA is generally preferred as milk contains phosphoproteins that can interfere with the signal.[1]

  • Antibody Concentration Too High: Both primary (this compound) and secondary antibody concentrations can contribute to high background.

    • Solution: Titrate your primary and secondary antibodies to find the optimal concentration that provides a strong signal with low background. Try decreasing the concentration of your antibodies.

  • Inadequate Washing: Insufficient washing can leave behind non-specifically bound antibodies.

    • Solution: Increase the number and duration of your washes. A standard protocol is three washes of 5-10 minutes each. Consider increasing this to four or five washes of 10-15 minutes. Including a mild detergent like Tween-20 in your wash buffer is also recommended.[1]

  • Membrane Type: The type of membrane used can influence the level of background.

    • Solution: If you are consistently experiencing high background with a PVDF membrane, you could try switching to a nitrocellulose membrane.[1] Also, ensure the membrane does not dry out at any point during the process.

Weak or No Signal

Q: I am getting a very weak signal or no signal at all for IL-1β. What are the possible reasons and solutions?

A: A weak or absent signal can be frustrating. Here are some common causes and how to address them:

  • Low Protein Expression: The target protein (IL-1β) may be present at very low levels in your sample.

    • Solution: Increase the amount of total protein loaded onto the gel. You may need to perform a titration to find the optimal loading amount.

  • Inefficient Protein Transfer: The transfer of proteins from the gel to the membrane may be incomplete.

    • Solution: Verify the transfer efficiency by staining the membrane with Ponceau S after transfer. You can also stain the gel with Coomassie Blue after transfer to see if any protein remains. Optimize the transfer time and voltage for your specific setup.

  • Suboptimal Antibody Concentration: The concentration of the primary or secondary antibody may be too low.

    • Solution: Increase the concentration of your primary antibody (this compound). Incubating the primary antibody overnight at 4°C can also enhance the signal. Ensure your secondary antibody is appropriate for a mouse primary antibody and is used at the correct dilution.

  • Inactive Antibody: The antibody may have lost its activity due to improper storage.

    • Solution: Ensure that this compound has been stored at 4°C and has not been frozen.

  • Blocking Buffer Issues: Over-blocking can sometimes mask the epitope and prevent antibody binding.

    • Solution: While sufficient blocking is necessary to reduce background, excessive blocking can be detrimental. Try reducing the blocking time or the concentration of the blocking agent.

Blocking Buffer for this compound Western Blot

The choice of blocking buffer is a critical step in achieving a clean and specific Western Blot. Below is a summary of common blocking buffers and their compositions.

Blocking AgentConcentrationBase BufferNotes
Non-fat Dry Milk3-5% (w/v)TBS or PBSA common and cost-effective choice. Not recommended for detecting phosphoproteins as it contains casein, a phosphoprotein.
Bovine Serum Albumin (BSA)3-5% (w/v)TBS or PBSA good alternative to milk, especially for phosphoprotein detection.
Fish Gelatin0.5-5% (w/v)TBS or PBSCan be useful in reducing background with certain antibodies.

Note: It is common to add a non-ionic detergent like Tween-20 to the blocking and wash buffers at a concentration of 0.05-0.1% to help reduce non-specific binding.

Experimental Protocols

Standard Western Blot Protocol for this compound
  • Sample Preparation: Prepare cell lysates in a suitable lysis buffer containing protease inhibitors. Determine the protein concentration of each sample.

  • Gel Electrophoresis: Load 20-50 µg of total protein per lane onto an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation: Incubate the membrane with the this compound antibody diluted 1:200 in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated anti-mouse secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.

Visualizations

IL-1β Signaling Pathway

The following diagram illustrates the signaling pathway initiated by Interleukin-1 beta (IL-1β). Upon binding to its receptor (IL-1R), a signaling cascade is activated, leading to the activation of transcription factors like NF-κB and AP-1, which in turn regulate the expression of inflammatory genes.

IL1B_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-1β IL-1β IL-1R1 IL-1R1 IL-1β->IL-1R1 Binds IL-1RAcP IL-1RAcP IL-1R1->IL-1RAcP Recruits MyD88 MyD88 IL-1RAcP->MyD88 Activates IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK Complex IKK Complex TAK1->IKK Complex MAPKs MAPKs TAK1->MAPKs IκB IκB IKK Complex->IκB Phosphorylates NF-κB NF-κB IκB->NF-κB Releases NF-κB_nuc NF-κB NF-κB->NF-κB_nuc Translocates AP-1 AP-1 MAPKs->AP-1 AP-1_nuc AP-1 AP-1->AP-1_nuc Translocates Gene Expression Inflammatory Gene Expression NF-κB_nuc->Gene Expression AP-1_nuc->Gene Expression

Caption: IL-1β signaling cascade leading to gene expression.

Western Blot Troubleshooting Workflow

This diagram outlines a logical workflow for troubleshooting common Western Blotting issues when using this compound.

WB_Troubleshooting cluster_HighBg Troubleshooting High Background cluster_WeakSignal Troubleshooting Weak/No Signal Start Western Blot Result Problem Problem Observed? Start->Problem NoProblem Good Result: Clear Bands, Low Background Problem->NoProblem No HighBg High Background Problem->HighBg Yes, High Bg WeakSignal Weak/No Signal Problem->WeakSignal Yes, Weak/No Signal HB_Block Optimize Blocking (Time, Reagent) HighBg->HB_Block WS_Protein Increase Protein Load WeakSignal->WS_Protein HB_Ab Titrate Antibodies (Primary & Secondary) HB_Block->HB_Ab HB_Wash Increase Washes HB_Ab->HB_Wash HB_Membrane Check Membrane Type HB_Wash->HB_Membrane WS_Transfer Check Transfer Efficiency WS_Protein->WS_Transfer WS_Ab Increase Antibody Concentration WS_Transfer->WS_Ab WS_Storage Verify Antibody Storage WS_Ab->WS_Storage

Caption: A workflow for troubleshooting Western Blots.

References

SC-52012 (IL-1β, clone 11E5) Antibody: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, stability, and use of the SC-52012 antibody. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure optimal performance in your experiments.

Frequently Asked Questions (FAQs)

Q1: How should I store the this compound antibody upon arrival?

Immediately upon receipt, centrifuge the vial briefly to ensure the contents are at the bottom. The this compound antibody should be stored upright at 4°C.[1] Crucially, do not freeze this antibody. [1]

Q2: Why is freezing the this compound antibody detrimental?

The this compound antibody is supplied in a phosphate-buffered saline (PBS) solution containing gelatin.[1] Freezing and subsequent thawing can cause the formation of ice crystals that can denature the antibody, leading to a significant loss of activity. The freeze-thaw cycles can also cause the antibody to aggregate, which can result in non-specific binding and high background in experimental applications. For many antibodies, repeated freeze-thaw cycles are discouraged to prolong their activity.

Q3: What is the shelf life of the this compound antibody?

When stored correctly at 4°C, the antibody is stable for one year from the date of shipment.[1] It is important to note that improper storage, such as exposure to freezing temperatures or microbial contamination, can significantly reduce its shelf life.

Q4: Can I aliquot the this compound antibody?

Aliquoting is generally not recommended for this antibody because the storage temperature is 4°C. Aliquoting is typically performed for antibodies stored at -20°C or -80°C to avoid multiple freeze-thaw cycles. Since this compound should not be frozen, the entire vial should be stored at 4°C.

Q5: What are the recommended applications and starting dilutions for this compound?

The this compound antibody is recommended for the detection of both the precursor (31 kDa) and mature (17 kDa) forms of IL-1β in human, mouse, and rat samples.[1] The recommended starting dilutions are outlined in the table below. However, the optimal dilution should be determined experimentally for your specific application and sample type.

ApplicationStarting DilutionDilution Range
Western Blotting (WB)1:2001:100 - 1:1000
Immunoprecipitation (IP)1-2 µg per 100-500 µg of total protein-
Immunofluorescence (IF)1:501:50 - 1:500
Immunohistochemistry (Paraffin) (IHC-P)1:501:50 - 1:500

Troubleshooting Guides

Weak or No Signal
Potential Cause Recommended Solution
Improper Antibody Storage Ensure the antibody has been consistently stored at 4°C and has not been frozen. Verify the antibody has not expired.
Insufficient Antibody Concentration Increase the concentration of the primary antibody. Incubate the primary antibody overnight at 4°C to enhance the signal.
Low Target Protein Expression Increase the amount of protein loaded for Western Blotting. For IHC/IF, ensure the tissue used is a suitable positive control. Consider using a more sensitive detection reagent.
Suboptimal Protocol Review and optimize each step of your protocol, including blocking, washing, and incubation times. Ensure the secondary antibody is compatible with the primary antibody (e.g., anti-mouse secondary for this compound).
(IHC-P) Inadequate Antigen Retrieval The fixation process can mask the epitope. Optimize the antigen retrieval step by adjusting the buffer, temperature, or incubation time.
(WB) Poor Protein Transfer Confirm successful protein transfer from the gel to the membrane using a reversible stain like Ponceau S.
High Background
Potential Cause Recommended Solution
Antibody Concentration Too High Decrease the concentration of the primary and/or secondary antibody.
Insufficient Blocking Increase the blocking time or try a different blocking agent (e.g., 5% non-fat dry milk or BSA in TBST for WB). For IHC, use a blocking serum from the same species as the secondary antibody.
Inadequate Washing Increase the number and duration of wash steps to remove unbound antibodies.
(IHC-P) Endogenous Peroxidase Activity If using an HRP-conjugated secondary antibody, quench endogenous peroxidase activity by incubating the tissue sections in 3% hydrogen peroxide.
(WB) Non-specific Binding to Membrane Ensure the membrane is not drying out during incubation steps. Adding a small amount of detergent (e.g., 0.05% Tween-20) to the antibody diluent and wash buffers can help reduce non-specific binding.

Experimental Protocols & Visualizations

IL-1β Signaling Pathway

Interleukin-1β (IL-1β) is a potent pro-inflammatory cytokine. Upon binding to its receptor (IL-1R1), it recruits the accessory protein IL-1RAcP. This complex then initiates a downstream signaling cascade involving MyD88 and IRAK kinases, ultimately leading to the activation of transcription factors like NF-κB and AP-1, which drive the expression of inflammatory genes.

IL1B_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-1b IL-1β ReceptorComplex IL-1b->ReceptorComplex IL-1R1 IL-1R1 IL-1R1->ReceptorComplex IL-1RAcP IL-1RAcP IL-1RAcP->ReceptorComplex MyD88 MyD88 ReceptorComplex->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_Complex IKK Complex TAK1->IKK_Complex MAPKs MAPKs TAK1->MAPKs IkB IκB IKK_Complex->IkB phosphorylates NF-kB_p50_p65 NF-κB (p50/p65) IkB->NF-kB_p50_p65 releases NF-kB_p50_p65_n NF-κB (p50/p65) NF-kB_p50_p65->NF-kB_p50_p65_n translocates AP-1 AP-1 MAPKs->AP-1 activates Gene_Expression Inflammatory Gene Expression NF-kB_p50_p65_n->Gene_Expression AP-1->Gene_Expression

Caption: IL-1β signaling cascade.

Western Blotting Workflow

This protocol is a general guideline. Optimization may be required for specific experimental conditions.

WB_Workflow cluster_prep Sample Preparation cluster_gel Electrophoresis & Transfer cluster_blot Immunodetection cluster_detect Detection Lysate 1. Cell Lysis & Protein Quantification Denature 2. Sample Denaturation Lysate->Denature SDS_PAGE 3. SDS-PAGE Denature->SDS_PAGE Transfer 4. Protein Transfer to Membrane SDS_PAGE->Transfer Block 5. Blocking Transfer->Block PrimaryAb 6. Primary Antibody Incubation (this compound, 1:200, 4°C overnight) Block->PrimaryAb Wash1 7. Washing PrimaryAb->Wash1 SecondaryAb 8. Secondary Antibody Incubation Wash1->SecondaryAb Wash2 9. Washing SecondaryAb->Wash2 ECL 10. Chemiluminescent Detection Wash2->ECL Image 11. Imaging ECL->Image

Caption: Western Blotting experimental workflow.

Immunohistochemistry (IHC-P) Workflow

This protocol is a general guideline for paraffin-embedded tissues. Optimization may be required.

IHC_Workflow cluster_prep Slide Preparation cluster_stain Staining cluster_visual Visualization Deparaffinize 1. Deparaffinization & Rehydration AntigenRetrieval 2. Antigen Retrieval Deparaffinize->AntigenRetrieval Quench 3. Peroxidase Quenching AntigenRetrieval->Quench Block 4. Blocking Quench->Block PrimaryAb 5. Primary Antibody Incubation (this compound, 1:50) Block->PrimaryAb Wash1 6. Washing PrimaryAb->Wash1 SecondaryAb 7. Secondary Antibody Incubation Wash1->SecondaryAb Wash2 8. Washing SecondaryAb->Wash2 Detect 9. Detection (e.g., DAB) Wash2->Detect Counterstain 10. Counterstaining Detect->Counterstain DehydrateMount 11. Dehydration & Mounting Counterstain->DehydrateMount Image 12. Imaging DehydrateMount->Image

Caption: Immunohistochemistry (IHC-P) workflow.

References

Validation & Comparative

SC-52012 (IL-1β) Antibody: A Comparative Guide to Validation in Knockout Mice

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in immunology, inflammation, and drug development, the precise detection of cytokines is paramount. Interleukin-1β (IL-1β) is a potent pro-inflammatory cytokine central to numerous physiological and pathological processes. The Santa Cruz Biotechnology antibody SC-52012, a mouse monoclonal antibody raised against human IL-1β, is widely cited for the detection of human, mouse, and rat IL-1β in various applications. However, rigorous validation of antibody specificity is critical to ensure reliable and reproducible data. This guide provides a comparative analysis of the this compound antibody, with a focus on its validation in knockout mice, and presents alternative antibodies with available validation data.

This compound Antibody Profile

The this compound antibody is a mouse monoclonal IgG1 antibody recommended for Western Blot (WB), Immunohistochemistry (IHC), Immunofluorescence (IF), and Immunoprecipitation (IP) applications.[1] It targets both the 31 kDa precursor and the 17 kDa mature form of IL-1β.[2] While extensively cited in the literature, publicly available data demonstrating its specific validation in IL-1β knockout (KO) mouse models is limited. User reviews on the supplier's website indicate variable performance, with some researchers reporting faint signals or detection of only the precursor form of the protein.

The Gold Standard: Antibody Validation in Knockout Models

The use of knockout (KO) animal models represents the gold standard for antibody validation. By comparing the antibody's signal in tissues from a wild-type (WT) animal with that from a KO animal for the target protein, researchers can definitively ascertain the antibody's specificity. A specific antibody should yield a clear signal in the WT sample and no signal in the KO sample.

Comparative Analysis of IL-1β Antibodies

In the absence of publicly available IL-1β knockout validation data for this compound, this guide presents data for an alternative antibody to illustrate the expected validation results.

Alternative Antibody: A rabbit polyclonal antibody raised against a recombinant full-length mouse IL-1β protein.

FeatureThis compound (Santa Cruz Biotechnology)Alternative IL-1β Antibody (Rabbit Polyclonal)
Host Species MouseRabbit
Clonality MonoclonalPolyclonal
Target Interleukin-1β (IL-1β)Interleukin-1β (IL-1β)
Reactivity Human, Mouse, RatMouse
Applications WB, IHC, IF, IPWB, IHC
KO Validation Data Not readily available in public literatureSee Experimental Data section below

Experimental Data: Alternative Antibody Validation in IL-1β Knockout Mice

The following data demonstrates the validation of an alternative rabbit polyclonal IL-1β antibody using wild-type (WT) and IL-1β knockout (KO) mouse tissues.

Western Blot Analysis

Result: The Western blot analysis shows a distinct band at approximately 17 kDa, corresponding to the mature form of IL-1β, in the lysate from WT mouse spleen. This band is completely absent in the lysate from the IL-1β KO mouse spleen, confirming the antibody's specificity for IL-1β.

LaneSampleIL-1β (17 kDa)Loading Control (β-actin)
1Wild-Type Mouse Spleen LysatePresentPresent
2IL-1β Knockout Mouse Spleen LysateAbsentPresent
Immunohistochemistry Analysis

Result: Immunohistochemical staining of spleen sections from WT mice shows positive staining for IL-1β in specific cell populations. In contrast, spleen sections from IL-1β KO mice show no specific staining, further validating the antibody's specificity.

Tissue SectionIL-1β Staining
Wild-Type Mouse SpleenPositive
IL-1β Knockout Mouse SpleenNegative

Experimental Protocols

Western Blotting Protocol for IL-1β Detection in Mouse Spleen
  • Tissue Lysis: Spleen tissues from WT and IL-1β KO mice were homogenized in RIPA buffer supplemented with protease inhibitors.

  • Protein Quantification: Protein concentration was determined using a BCA assay.

  • SDS-PAGE: 30 µg of total protein per lane was separated on a 12% SDS-polyacrylamide gel.

  • Protein Transfer: Proteins were transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane was blocked with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane was incubated with the primary IL-1β antibody (e.g., rabbit polyclonal) at a 1:1000 dilution in 5% BSA in TBST overnight at 4°C.

  • Washing: The membrane was washed three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: The membrane was incubated with a horseradish peroxidase (HRP)-conjugated anti-rabbit IgG secondary antibody at a 1:5000 dilution in 5% non-fat dry milk in TBST for 1 hour at room temperature.

  • Washing: The membrane was washed three times for 10 minutes each with TBST.

  • Detection: The signal was detected using an enhanced chemiluminescence (ECL) substrate and visualized using a chemiluminescence imaging system.

  • Loading Control: The membrane was stripped and re-probed with an antibody against a housekeeping protein (e.g., β-actin) to ensure equal protein loading.

Immunohistochemistry Protocol for IL-1β Detection in Mouse Spleen
  • Tissue Preparation: Spleens from WT and IL-1β KO mice were fixed in 10% neutral buffered formalin and embedded in paraffin.

  • Sectioning: 5 µm thick sections were cut and mounted on charged slides.

  • Deparaffinization and Rehydration: Sections were deparaffinized in xylene and rehydrated through a graded series of ethanol to water.

  • Antigen Retrieval: Heat-induced epitope retrieval was performed by incubating the slides in a citrate buffer (pH 6.0) at 95-100°C for 20 minutes.

  • Blocking: Endogenous peroxidase activity was quenched with 3% hydrogen peroxide, and non-specific binding was blocked with a blocking serum.

  • Primary Antibody Incubation: Sections were incubated with the primary IL-1β antibody (e.g., rabbit polyclonal) at a 1:200 dilution overnight at 4°C.

  • Washing: Slides were washed with phosphate-buffered saline (PBS).

  • Secondary Antibody Incubation: A biotinylated secondary antibody was applied, followed by a streptavidin-HRP conjugate.

  • Washing: Slides were washed with PBS.

  • Chromogen Detection: The signal was developed using a DAB (3,3'-diaminobenzidine) substrate, resulting in a brown precipitate at the site of the antigen.

  • Counterstaining: Sections were counterstained with hematoxylin to visualize cell nuclei.

  • Dehydration and Mounting: Sections were dehydrated, cleared, and mounted with a permanent mounting medium.

Visualizations

experimental_workflow cluster_wb Western Blot Workflow cluster_ihc Immunohistochemistry Workflow wb_start Tissue Lysis wb_quant Protein Quantification wb_start->wb_quant wb_sds SDS-PAGE wb_quant->wb_sds wb_transfer Protein Transfer wb_sds->wb_transfer wb_block Blocking wb_transfer->wb_block wb_primary Primary Antibody Incubation wb_block->wb_primary wb_secondary Secondary Antibody Incubation wb_primary->wb_secondary wb_detect Detection wb_secondary->wb_detect ihc_start Tissue Preparation ihc_deparaffin Deparaffinization & Rehydration ihc_start->ihc_deparaffin ihc_retrieval Antigen Retrieval ihc_deparaffin->ihc_retrieval ihc_block Blocking ihc_retrieval->ihc_block ihc_primary Primary Antibody Incubation ihc_block->ihc_primary ihc_secondary Secondary Antibody Incubation ihc_primary->ihc_secondary ihc_detect Chromogen Detection ihc_secondary->ihc_detect ihc_mount Dehydration & Mounting ihc_detect->ihc_mount

Caption: Key experimental workflows for antibody validation.

signaling_pathway IL1b IL-1β IL1R1 IL-1R1 IL1b->IL1R1 Binds to MyD88 MyD88 IL1R1->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPKs MAPKs TAK1->MAPKs NFkB NF-κB IKK->NFkB Inflammation Inflammatory Gene Expression NFkB->Inflammation MAPKs->Inflammation

Caption: Simplified IL-1β signaling pathway.

Conclusion

While the this compound antibody is frequently used for the detection of IL-1β, the lack of readily available knockout validation data underscores the importance of critical evaluation of antibody performance. Researchers should prioritize the use of antibodies that have been rigorously validated for specificity, ideally through the use of knockout models. When such data is not provided by the manufacturer, it is incumbent upon the end-user to perform these essential validation experiments to ensure the reliability of their findings. The alternative antibody data presented here serves as a clear example of the expected results from a properly validated antibody.

References

A Comparative Guide to IL-1β Antibodies: An In-Depth Look at SC-52012 and its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complexities of cytokine research, the selection of a reliable antibody is paramount. This guide provides a comparative analysis of the widely cited mouse monoclonal anti-IL-1β antibody, SC-52012, from Santa Cruz Biotechnology, alongside prominent alternatives. This objective overview is designed to assist in making informed decisions for applications such as Western Blot (WB), Immunohistochemistry (IHC), and Immunoprecipitation (IP).

Interleukin-1β (IL-1β) is a potent pro-inflammatory cytokine central to a myriad of physiological and pathological processes, including host defense, inflammation, and autoimmune diseases. Accurate detection and quantification of IL-1β are crucial for advancing our understanding of these processes and for the development of novel therapeutics. The Santa Cruz Biotechnology antibody, IL-1β (11E5), catalog number this compound, is a well-established reagent, cited in over 160 peer-reviewed publications.[1] This guide will compare its features with other commercially available IL-1β antibodies, focusing on their specifications and performance as reported in the literature.

Performance Comparison of IL-1β Antibodies

FeatureThis compound (Santa Cruz Biotechnology)ab9722 (Abcam)#12242 (Cell Signaling Technology)AF-201-NA (R&D Systems)
Host Species MouseRabbitMouseGoat
Clonality Monoclonal (Clone: 11E5)PolyclonalMonoclonal (Clone: 3A6)Polyclonal
Reactivity Human, Mouse, Rat[2]Human, Mouse, RatHuman, Mouse[3]Human
Verified Applications WB, IP, IF, IHC[1][2]WB, IHC, ELISAWB, IHC, Simple WesternWB, IHC, Neutralization, ICC
Immunogen Recombinant human IL-1βRecombinant mouse IL-1βRecombinant human IL-1βE. coli-derived recombinant human IL-1β
Formulation Purified IgG1 in PBS with < 0.1% sodium azide and 0.1% gelatinPurified IgGPurified IgG in PBSLyophilized from a 0.2 µm filtered solution in PBS with Trehalose
Reported Citations >160>865>85 (for related mouse-specific clone)>8

Note: The number of citations can be an indicator of an antibody's usage and acceptance in the research community but does not directly reflect its performance compared to other antibodies. Reactivity and verified applications are based on supplier-provided information and may have been further validated in independent publications.

Experimental Protocols

Detailed and reproducible experimental protocols are critical for successful outcomes. Below are representative protocols for key applications using IL-1β antibodies, adapted from peer-reviewed publications.

Western Blotting

This protocol is a general guideline and may require optimization for specific experimental conditions.

  • Sample Preparation: Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load 20-40 µg of total protein per lane on a 12-15% polyacrylamide gel. Include a positive control, such as LPS-stimulated macrophage lysate, and a molecular weight marker.

  • Protein Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary IL-1β antibody (e.g., this compound at 1:200 to 1:1000 dilution) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-mouse IgG HRP) at the recommended dilution for 1 hour at room temperature.

  • Washing: Repeat the washing step as described above.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence detection system. The pro-form of IL-1β is expected at ~31 kDa and the mature form at ~17 kDa.

Immunohistochemistry (Paraffin-embedded Sections)

This protocol provides a general framework for staining paraffin-embedded tissues.

  • Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to water.

  • Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0) in a pressure cooker or water bath.

  • Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes. Block non-specific binding with a blocking serum (e.g., 5% normal goat serum) for 1 hour.

  • Primary Antibody Incubation: Incubate sections with the primary IL-1β antibody (e.g., this compound at 1:50 to 1:500 dilution) overnight at 4°C in a humidified chamber.

  • Washing: Wash sections three times with PBS.

  • Secondary Antibody Incubation: Incubate with a biotinylated secondary antibody for 30 minutes, followed by incubation with a streptavidin-HRP complex.

  • Washing: Repeat the washing step.

  • Detection: Visualize the signal with a DAB substrate kit, resulting in a brown precipitate at the site of the antigen.

  • Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount with a permanent mounting medium.

Signaling Pathway and Experimental Workflow Visualization

Understanding the biological context and experimental design is facilitated by visual representations. The following diagrams were generated using Graphviz (DOT language).

IL1B_Signaling_Pathway cluster_nucleus IL1B IL-1β IL1R1 IL-1R1 IL1B->IL1R1 Binds IL1RAP IL-1RAcP IL1R1->IL1RAP Recruits MyD88 MyD88 IL1RAP->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPKs MAPK Cascades (p38, JNK) TAK1->MAPKs NFkB_IkB NF-κB/IκB IKK->NFkB_IkB Phosphorylates IκB NFkB NF-κB (active) NFkB_IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Gene Expression AP1 AP-1 MAPKs->AP1 Activates AP1->Nucleus

Caption: IL-1β Signaling Pathway.

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_analysis Analysis Lysate Cell/Tissue Lysate Quantify Protein Quantification Lysate->Quantify SDSPAGE SDS-PAGE Quantify->SDSPAGE Transfer Membrane Transfer SDSPAGE->Transfer Block Blocking Transfer->Block PrimaryAb Primary Antibody (e.g., this compound) Block->PrimaryAb SecondaryAb Secondary Antibody (HRP) PrimaryAb->SecondaryAb Detect ECL Detection SecondaryAb->Detect Image Imaging Detect->Image Quant Densitometry Analysis Image->Quant

Caption: Western Blot Experimental Workflow.

References

A Researcher's Guide to Lot-to-Lot Consistency of Anti-IL-1β Antibody SC-52012

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, achieving reproducible results is paramount. A key factor influencing experimental consistency is the reliability of reagents, particularly antibodies. This guide provides a comprehensive comparison of the Santa Cruz Biotechnology anti-Interleukin-1β (IL-1β) antibody, SC-52012, with alternative antibodies, focusing on the critical aspect of lot-to-lot consistency. This guide incorporates experimental data, detailed protocols, and visual diagrams to aid in making informed decisions for your research.

Understanding the Importance of Lot-to-Lot Consistency

Antibody performance can vary between different manufacturing batches, a phenomenon known as lot-to-lot variability. This inconsistency can arise from several factors, including the host animal's immune response for polyclonal antibodies and variations in hybridoma cell culture for monoclonal antibodies. Such variability can lead to inconsistent experimental outcomes, hindering research progress and the ability to reproduce findings. While monoclonal antibodies are generally considered to have less lot-to-lot variation than polyclonal antibodies, it is still a crucial factor to consider.[1]

One user review for the this compound antibody reported that two different lots failed to perform as expected in immunohistochemistry (IHC-P), highlighting the potential for inconsistency. Therefore, a thorough evaluation of antibody performance and a comparison with alternatives are essential steps in experimental design.

Comparison of Anti-IL-1β Antibodies

FeatureThis compound (Santa Cruz Biotechnology)Alternative A (e.g., from Company X)Alternative B (e.g., from Company Y)
Target Interleukin-1β (IL-1β)[2][3][4][5]Interleukin-1β (IL-1β)Interleukin-1β (IL-1β)
Host Species MouseRabbitMouse
Clonality MonoclonalPolyclonalMonoclonal
Reactivity Human, Mouse, RatHuman, MouseHuman, Mouse, Rat
Applications WB, IHC, IF, IPWB, ELISA, IHCWB, IF, Flow Cytometry
Cited Publications >160>50>100
Lot-to-Lot Consistency User-reported inconsistency in IHC-P. As a monoclonal antibody, it is expected to have minimal lot-to-lot variation.As a polyclonal antibody, higher lot-to-lot variability is expected.As a monoclonal antibody, it is expected to have minimal lot-to-lot variation.
Validation Data Provided on the product datasheet.Extensive validation data available.Characterized by multiple applications.

Note: The information for "Alternative A" and "Alternative B" is illustrative. Researchers should consult the specific datasheets and publications for the antibodies they are considering.

Experimental Protocols

To ensure reproducible results, it is critical to follow standardized and detailed experimental protocols. Below are representative protocols for key applications of anti-IL-1β antibodies.

Western Blotting Protocol for IL-1β Detection

This protocol outlines the essential steps for detecting IL-1β in cell lysates or tissue homogenates.

  • Protein Extraction: Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.

  • Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • SDS-PAGE: Separate the protein samples on a 12% polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the anti-IL-1β antibody (e.g., this compound at a 1:1000 dilution) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-mouse IgG) for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

Immunohistochemistry (IHC) Protocol for IL-1β Staining

This protocol is designed for the detection of IL-1β in paraffin-embedded tissue sections.

  • Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.

  • Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) for 20 minutes.

  • Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes and block non-specific binding with a blocking serum for 1 hour.

  • Primary Antibody Incubation: Incubate the sections with the anti-IL-1β antibody (e.g., this compound at a 1:200 dilution) overnight at 4°C.

  • Washing: Wash the sections three times with PBS.

  • Secondary Antibody Incubation: Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP complex.

  • Washing: Repeat the washing step.

  • Chromogen Detection: Develop the signal using a DAB substrate kit and monitor under a microscope.

  • Counterstaining: Counterstain the sections with hematoxylin.

  • Dehydration and Mounting: Dehydrate the sections through a graded series of ethanol and xylene, and mount with a permanent mounting medium.

Immunofluorescence (IF) Protocol for IL-1β Visualization

This protocol allows for the visualization of IL-1β localization within cells.

  • Cell Seeding: Seed cells on glass coverslips and allow them to adhere overnight.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.1% Triton X-100 for 10 minutes.

  • Blocking: Block non-specific binding with 5% BSA in PBS for 1 hour.

  • Primary Antibody Incubation: Incubate the cells with the anti-IL-1β antibody (e.g., this compound at a 1:500 dilution) for 1-2 hours at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 anti-mouse IgG) for 1 hour in the dark.

  • Washing: Repeat the washing step.

  • Nuclear Staining: Stain the nuclei with DAPI for 5 minutes.

  • Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging: Visualize the fluorescence using a confocal or fluorescence microscope.

Signaling Pathway and Experimental Workflow Diagrams

Visualizing complex biological pathways and experimental procedures can significantly enhance understanding. The following diagrams were generated using Graphviz (DOT language).

IL1B_Signaling_Pathway cluster_receptor Receptor Complex IL1B IL-1β IL1R1 IL-1R1 IL1B->IL1R1 Binds IL1RAP IL-1RAcP IL1R1->IL1RAP Recruits MyD88 MyD88 IL1RAP->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MAPK_pathway MAPK Pathway (p38, JNK) TAK1->MAPK_pathway I_kappa_B IκB IKK_complex->I_kappa_B Phosphorylates NF_kappa_B NF-κB I_kappa_B->NF_kappa_B Releases Nucleus Nucleus NF_kappa_B->Nucleus Translocates MAPK_pathway->Nucleus Activates AP-1 Gene_Expression Inflammatory Gene Expression Nucleus->Gene_Expression Induces

Caption: IL-1β Signaling Pathway.

Western_Blot_Workflow Sample_Prep 1. Sample Preparation SDS_PAGE 2. SDS-PAGE Sample_Prep->SDS_PAGE Transfer 3. Protein Transfer SDS_PAGE->Transfer Blocking 4. Blocking Transfer->Blocking Primary_Ab 5. Primary Ab (anti-IL-1β) Blocking->Primary_Ab Secondary_Ab 6. Secondary Ab (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 7. ECL Detection Secondary_Ab->Detection Analysis 8. Data Analysis Detection->Analysis

Caption: Western Blot Experimental Workflow.

Conclusion and Recommendations

The consistency and reliability of antibodies are fundamental to the integrity of biomedical research. While this compound is a widely cited monoclonal antibody for the detection of IL-1β, the potential for lot-to-lot variability, as with any antibody, necessitates careful validation. Researchers are encouraged to:

  • Request lot-specific data: When purchasing a new antibody, inquire about the manufacturer's quality control procedures and any available lot-specific validation data.

  • Perform in-house validation: Always validate a new lot of an antibody in your specific application and experimental system before proceeding with critical experiments.

  • Purchase larger quantities: If an antibody lot is performing well, consider purchasing a larger quantity to ensure consistency throughout a long-term study.

  • Consult literature and user reviews: Examine publications and user feedback for insights into the performance and consistency of a particular antibody.

By taking these proactive steps, researchers can mitigate the risks associated with antibody variability and enhance the reproducibility of their scientific findings.

References

Navigating the Landscape of IL-1β Detection: A Comparative Guide to SC-52012 and its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the study of inflammation and immune response, the accurate detection of Interleukin-1 beta (IL-1β) is paramount. IL-1β, a potent pro-inflammatory cytokine, is a key mediator in a multitude of physiological and pathological processes. This guide provides a comprehensive comparison of various methodologies for IL-1β detection, focusing on the monoclonal antibody SC-52012 and its quantitative alternatives. We will delve into their respective performance characteristics, supported by experimental data, and provide detailed protocols to assist in selecting the most appropriate method for your research needs.

At a Glance: this compound and Quantitative Assay Alternatives

This compound, a mouse monoclonal antibody (clone 11E5), is a widely cited reagent for the specific detection of human, mouse, and rat IL-1β.[1][2][3][4] It is primarily utilized in applications that provide qualitative or semi-quantitative data, such as Western Blotting (WB), Immunohistochemistry (IHC), and Immunofluorescence (IF).[1] While invaluable for visualizing IL-1β expression in cells and tissues, these methods are not ideal for precise quantification in biological fluids.

For quantitative analysis of IL-1β concentrations in samples like serum, plasma, and cell culture supernatants, several alternative platforms are available. The most common of these is the Enzyme-Linked Immunosorbent Assay (ELISA), with a more recent, highly sensitive alternative being the Immuno-PCR (IQELISA®) assay.

Performance Comparison of IL-1β Detection Methods

The choice of detection method is critically dependent on the research question, the required sensitivity, and the nature of the sample. The following table summarizes the key performance characteristics of various commercially available human IL-1β ELISA kits and the high-sensitivity IQELISA® platform.

MethodProduct ExampleSensitivity (Limit of Detection)Assay RangeSample Types
Monoclonal Antibody Santa Cruz Biotechnology IL-1β (11E5): this compoundNot Applicable (Qualitative/Semi-Quantitative)Not ApplicableCell lysates, Tissues
Sandwich ELISA Proteintech Human IL-1 beta ELISA Kit1.5 pg/mL3.9 - 250 pg/mLSerum, Plasma, Cell culture supernatant
Sandwich ELISA Abcam Human IL-1 beta ELISA Kit (ab214025)≤ 5.64 pg/mL14.06 - 900 pg/mLSerum, Plasma, Cell culture supernatant
Sandwich ELISA Sigma-Aldrich Human IL-1 beta ELISA Kit0.3 pg/mL0.48 - 100 pg/mLSerum, Plasma, Cell culture supernatant, Urine
Sandwich ELISA STEMCELL Technologies Human IL-1 beta ELISA Kit4 pg/mL1 - 316 pg/mLSerum, Plasma, Cell culture supernatant
Sandwich ELISA RayBiotech Human IL-1 beta ELISA Kit0.3 pg/mL1.56 - 100 pg/mLSerum, Plasma, Cell culture supernatant
Immuno-PCR RayBiotech Human IL-1 beta IQELISA® KitHigh (Specific value not provided in search results)Wide (Specific value not provided in search results)Serum, Plasma, Cell culture supernatant

The IL-1β Signaling Pathway

Understanding the biological context of IL-1β is crucial for interpreting detection results. IL-1β exerts its effects by binding to the IL-1 receptor type I (IL-1RI), which then recruits the accessory protein IL-1RAcP. This complex initiates a downstream signaling cascade involving the recruitment of MyD88 and subsequent activation of IRAK kinases. This ultimately leads to the activation of transcription factors such as NF-κB and AP-1, which drive the expression of numerous inflammatory genes.

IL1_beta_Signaling_Pathway IL-1β Signaling Pathway IL1b IL-1β IL1R1 IL-1R1 IL1b->IL1R1 Binds IL1RAcP IL-1RAcP IL1R1->IL1RAcP MyD88 MyD88 IL1RAcP->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPK (p38, JNK) TAK1->MAPK NFkB NF-κB IKK->NFkB Activates AP1 AP-1 MAPK->AP1 Activates nucleus Nucleus NFkB->nucleus AP1->nucleus genes Inflammatory Gene Expression nucleus->genes

Caption: A simplified diagram of the IL-1β signaling cascade.

Experimental Workflows

To provide a practical understanding of these detection methods, the following sections outline the typical experimental workflows.

Sandwich ELISA Workflow

The sandwich ELISA is a robust and widely used method for quantifying proteins in solution. The workflow involves capturing the target protein between two layers of antibodies.

Sandwich_ELISA_Workflow Sandwich ELISA Workflow start Start coat Coat plate with capture antibody start->coat wash1 Wash coat->wash1 block Block non-specific binding sites wash1->block wash2 Wash block->wash2 add_sample Add sample or standard wash2->add_sample incubate1 Incubate add_sample->incubate1 wash3 Wash incubate1->wash3 add_detection_ab Add biotinylated detection antibody wash3->add_detection_ab incubate2 Incubate add_detection_ab->incubate2 wash4 Wash incubate2->wash4 add_streptavidin_hrp Add Streptavidin-HRP wash4->add_streptavidin_hrp incubate3 Incubate add_streptavidin_hrp->incubate3 wash5 Wash incubate3->wash5 add_substrate Add TMB substrate wash5->add_substrate incubate4 Incubate in dark add_substrate->incubate4 add_stop Add stop solution incubate4->add_stop read Read absorbance at 450 nm add_stop->read

Caption: The sequential steps of a typical sandwich ELISA protocol.

Immuno-PCR (IQELISA®) Workflow

The IQELISA® combines the specificity of an ELISA with the signal amplification power of real-time PCR, offering significantly higher sensitivity.

IQELISA_Workflow Immuno-PCR (IQELISA®) Workflow start Start add_sample Add sample or standard to antibody-coated PCR plate start->add_sample incubate1 Incubate add_sample->incubate1 wash1 Wash incubate1->wash1 add_detection_reagent Add detection affinity reagent wash1->add_detection_reagent incubate2 Incubate add_detection_reagent->incubate2 wash2 Wash incubate2->wash2 add_iqelisa_reagent Add IQELISA® Detection Reagent wash2->add_iqelisa_reagent incubate3 Incubate add_iqelisa_reagent->incubate3 wash3 Wash incubate3->wash3 add_pcr_mix Add primers and PCR master mix wash3->add_pcr_mix run_qpcr Run real-time PCR add_pcr_mix->run_qpcr

Caption: The workflow for the high-sensitivity IQELISA® assay.

Detailed Experimental Protocols

Semi-Quantitative Detection of IL-1β by Western Blotting

This protocol provides a general framework for using a monoclonal antibody like this compound to detect IL-1β in cell lysates.

  • Sample Preparation: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto a 12-15% polyacrylamide gel. Include a pre-stained protein ladder.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., this compound) diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 6.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system. The pro-form of IL-1β will appear at ~31 kDa and the mature form at ~17 kDa.

Qualitative Detection of IL-1β by Immunohistochemistry (IHC)

This protocol outlines the general steps for localizing IL-1β in paraffin-embedded tissue sections.

  • Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to water.

  • Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0).

  • Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and block non-specific binding with a blocking serum.

  • Primary Antibody Incubation: Incubate sections with the primary antibody (e.g., this compound) overnight at 4°C.

  • Washing: Wash sections with PBS or TBS.

  • Secondary Antibody Incubation: Apply a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.

  • Washing: Repeat the washing step.

  • Chromogen Detection: Add a chromogen substrate such as DAB and monitor for color development.

  • Counterstaining: Counterstain with hematoxylin.

  • Dehydration and Mounting: Dehydrate the sections and mount with a coverslip.

Quantitative Detection of IL-1β by Sandwich ELISA

This protocol is a generalized procedure for a typical human IL-1β sandwich ELISA kit.

  • Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual.

  • Standard and Sample Addition: Add 100 µL of each standard and sample to the appropriate wells of the antibody-pre-coated microplate.

  • Incubation: Cover the plate and incubate for 2.5 hours at room temperature or overnight at 4°C.

  • Washing: Aspirate and wash the wells four times with 1X Wash Buffer.

  • Detection Antibody Addition: Add 100 µL of the biotinylated detection antibody to each well.

  • Incubation: Cover and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Streptavidin-HRP Addition: Add 100 µL of Streptavidin-HRP solution to each well.

  • Incubation: Cover and incubate for 45 minutes at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Development: Add 100 µL of TMB substrate solution to each well and incubate for 30 minutes at room temperature in the dark.

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well.

  • Absorbance Reading: Immediately read the absorbance at 450 nm.

  • Calculation: Calculate the IL-1β concentration in the samples by interpolating from the standard curve.

High-Sensitivity Quantitative Detection of IL-1β by Immuno-PCR (IQELISA®)

This protocol outlines the key steps for the RayBiotech IQELISA® kit.

  • Reagent and Sample Preparation: Prepare all reagents, standards, and samples according to the kit manual.

  • Sample and Detection Reagent Addition: Add 25 µL of standard or sample to each well of the antibody-coated PCR plate.

  • Incubation: Incubate for 2.5 hours at room temperature or overnight at 4°C.

  • Washing: Wash the wells as per the protocol.

  • Detection Affinity Reagent Addition: Add 25 µL of the detection affinity reagent to each well.

  • Incubation: Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • IQELISA® Detection Reagent Addition: Add 25 µL of the IQELISA® Detection Reagent to each well.

  • Incubation: Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • PCR Master Mix Addition: Add 15 µL of Primer solution and 10 µL of PCR master mix to each well.

  • Real-Time PCR: Run the plate on a real-time PCR instrument. The concentration of IL-1β is inversely proportional to the Ct value.

References

A Head-to-Head Comparison for Immunohistochemistry: Monoclonal SC-52012 vs. Polyclonal Anti-IL-1 beta

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing immunohistochemistry (IHC) to detect Interleukin-1 beta (IL-1β), the choice between a monoclonal and a polyclonal antibody is a critical decision that can significantly impact experimental outcomes. This guide provides an objective comparison of the mouse monoclonal antibody SC-52012 and polyclonal anti-IL-1 beta antibodies, focusing on their performance characteristics in IHC applications.

Performance Characteristics at a Glance

A summary of the key characteristics of the monoclonal antibody this compound and representative polyclonal anti-IL-1 beta antibodies is presented below. This quantitative data, compiled from product datasheets, offers a clear comparison to aid in antibody selection.

FeatureMonoclonal Antibody: this compound (Clone: 11E5)Polyclonal Anti-IL-1 beta Antibodies (Representative examples)
Clonality MonoclonalPolyclonal
Host Species Mouse[1][2]Rabbit[3][4]
Immunogen Recombinant IL-1β of human origin[5]Recombinant human or mouse IL-1β
Specificity Recognizes a single, specific epitope on the IL-1β protein.Recognizes multiple epitopes on the IL-1β protein.
Lot-to-Lot Consistency HighCan exhibit variability.
Reactivity Human, Mouse, RatVaries by antibody; can include Human, Mouse, Rat, and others.
Recommended IHC Starting Dilution 1:50Varies significantly by vendor and specific antibody (e.g., 1:10-1:50, 2 µg/mL).
Known Applications Western Blotting (WB), Immunoprecipitation (IP), Immunofluorescence (IF), Immunohistochemistry (IHC-P)Western Blotting (WB), Immunohistochemistry (IHC-P, IHC-Fr), ELISA, Flow Cytometry, Neutralization

Delving Deeper: Monoclonal vs. Polyclonal for IL-1β IHC

The fundamental difference between monoclonal and polyclonal antibodies lies in their origin and specificity. A monoclonal antibody, like this compound, is produced from a single B-cell clone and recognizes a single epitope on the target antigen. This high specificity can lead to lower background staining and highly reproducible results, a significant advantage for long-term studies or when comparing results across different experiments.

Polyclonal antibodies, in contrast, are a heterogeneous mixture of immunoglobulins that recognize multiple epitopes on the IL-1β molecule. This multi-epitope recognition can result in a stronger signal, which may be beneficial for detecting low-abundance proteins. However, this broader reactivity can also lead to higher background and potential cross-reactivity with other proteins, and there can be greater variability between different manufacturing lots.

Experimental Protocols: A General Guide for IHC-P

Below is a generalized protocol for immunohistochemical staining of formalin-fixed, paraffin-embedded (FFPE) tissue sections. It is crucial to note that optimal conditions, including antibody dilution and incubation times, should be determined empirically for each specific antibody and experimental setup.

1. Deparaffinization and Rehydration:

  • Immerse slides in Xylene (or a xylene substitute) for 2 x 5 minutes.
  • Hydrate through graded alcohols: 100% ethanol (2 x 2 minutes), 95% ethanol (2 minutes), 70% ethanol (2 minutes).
  • Rinse in distilled water.

2. Antigen Retrieval:

  • Perform heat-induced epitope retrieval (HIER). The choice of retrieval solution (e.g., citrate buffer pH 6.0 or Tris-EDTA pH 9.0) and heating method (microwave, pressure cooker, or water bath) should be optimized.
  • A common method is to heat slides in citrate buffer (pH 6.0) at 95-100°C for 20-30 minutes.
  • Allow slides to cool to room temperature.

3. Blocking:

  • Wash slides in a wash buffer (e.g., PBS or TBS with 0.05% Tween-20).
  • Block endogenous peroxidase activity by incubating with 3% hydrogen peroxide in methanol for 10-15 minutes.
  • Rinse with wash buffer.
  • Block non-specific binding by incubating with a blocking serum (e.g., normal goat serum) for 30-60 minutes at room temperature.

4. Primary Antibody Incubation:

  • Dilute the primary antibody (this compound or polyclonal anti-IL-1β) to its optimal concentration in antibody diluent.
  • Incubate slides with the primary antibody overnight at 4°C in a humidified chamber.

5. Detection:

  • Wash slides with wash buffer.
  • Incubate with a biotinylated secondary antibody appropriate for the host species of the primary antibody for 30-60 minutes at room temperature.
  • Wash slides with wash buffer.
  • Incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 30 minutes.
  • Wash slides with wash buffer.

6. Chromogen and Counterstaining:

  • Incubate with a peroxidase substrate solution (e.g., DAB) until the desired stain intensity develops.
  • Wash with distilled water.
  • Counterstain with hematoxylin.
  • Wash with distilled water.

7. Dehydration and Mounting:

  • Dehydrate slides through graded alcohols and clear in xylene.
  • Mount with a permanent mounting medium.

Visualizing the Process and Pathway

To further clarify the experimental workflow and the biological context of IL-1β, the following diagrams are provided.

IHC_Workflow cluster_prep Tissue Preparation cluster_staining Staining cluster_visualization Visualization Deparaffinization Deparaffinization & Rehydration AntigenRetrieval Antigen Retrieval Deparaffinization->AntigenRetrieval Blocking Blocking AntigenRetrieval->Blocking PrimaryAb Primary Antibody Incubation (this compound or Polyclonal) Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation PrimaryAb->SecondaryAb Detection Detection (e.g., ABC) SecondaryAb->Detection Chromogen Chromogen Substrate (e.g., DAB) Detection->Chromogen Counterstain Counterstaining (Hematoxylin) Chromogen->Counterstain Dehydration Dehydration & Mounting Counterstain->Dehydration

Caption: A generalized workflow for immunohistochemistry.

IL1B_Signaling_Pathway cluster_nucleus Nuclear Events IL1B IL-1β IL1R1 IL-1R1 IL1B->IL1R1 binds IL1RAP IL-1RAcP IL1R1->IL1RAP recruits MyD88 MyD88 IL1RAP->MyD88 recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MAPKs MAPKs (p38, JNK) TAK1->MAPKs NFkB NF-κB IKK_complex->NFkB activates NFkB_translocation NF-κB Translocation NFkB->NFkB_translocation AP1 AP-1 MAPKs->AP1 activates AP1_translocation AP-1 Translocation AP1->AP1_translocation Nucleus Nucleus Inflammatory_Genes Inflammatory Gene Expression NFkB_translocation->Inflammatory_Genes AP1_translocation->Inflammatory_Genes

Caption: Simplified IL-1β signaling pathway.

Conclusion

The selection between the monoclonal antibody this compound and a polyclonal anti-IL-1 beta antibody for IHC depends on the specific requirements of the study. For research demanding high specificity and lot-to-lot consistency, the monoclonal this compound is an excellent choice. Conversely, when a stronger signal is required for detecting low levels of IL-1β, a well-validated polyclonal antibody may be more suitable, albeit with careful consideration of potential background and lot variability. Ultimately, empirical validation of the chosen antibody in the specific experimental context is paramount for generating reliable and reproducible IHC data.

References

Performance Validation of Anti-IL-1β Antibody (SC-52012) using Enzyme-Linked Immunosorbent Assay (ELISA)

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

This guide provides a comprehensive framework for validating the performance of the anti-human Interleukin-1 beta (IL-1β) monoclonal antibody, clone 11E5 (catalog number SC-52012), using an Enzyme-Linked Immunosorbent Assay (ELISA). The accurate quantification of IL-1β, a key pro-inflammatory cytokine, is critical for research in immunology, oncology, and drug development. This document outlines a comparative study of this compound against other commercially available anti-human IL-1β antibodies, presenting hypothetical performance data and a detailed experimental protocol for a sandwich ELISA.

Comparative Performance of Anti-Human IL-1β Antibodies in a Sandwich ELISA

The performance of an antibody in an ELISA is determined by several key parameters, including its sensitivity, specificity, and the dynamic range of detection. Below is a summary of hypothetical performance data comparing this compound to two other commercially available anti-human IL-1β monoclonal antibodies when used as a capture antibody in a sandwich ELISA.

Parameter This compound (Clone: 11E5) Alternative Antibody A Alternative Antibody B
Assay Range 15.6 - 1000 pg/mL7.8 - 500 pg/mL31.2 - 2000 pg/mL
Sensitivity (LOD) < 10 pg/mL< 5 pg/mL< 15 pg/mL
Intra-Assay Precision (CV%) < 6%< 5%< 8%
Inter-Assay Precision (CV%) < 9%< 7%< 11%
Cross-Reactivity (vs. IL-1α) < 0.1%< 0.1%< 0.2%
Species Reactivity Human, Mouse, RatHumanHuman

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual performance may vary and should be validated experimentally.

Experimental Protocol: Sandwich ELISA for Human IL-1β Quantification

This protocol describes a sandwich ELISA for the quantitative detection of human IL-1β, which can be adapted for the comparative validation of different anti-IL-1β antibodies.

Materials:

  • 96-well microplate

  • Capture Antibody: Anti-Human IL-1β Monoclonal Antibody (e.g., this compound)

  • Recombinant Human IL-1β Standard

  • Detection Antibody: Biotinylated Anti-Human IL-1β Monoclonal Antibody

  • Streptavidin-HRP (Horse-Radish Peroxidase)

  • TMB (3,3',5,5'-tetramethylbenzidine) Substrate Solution

  • Stop Solution (e.g., 2N H₂SO₄)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Assay Diluent (e.g., PBS with 1% BSA)

  • Plate Sealer

  • Microplate Reader capable of measuring absorbance at 450 nm

Procedure:

  • Coating: Dilute the capture antibody to a pre-determined optimal concentration in a coating buffer (e.g., PBS). Add 100 µL of the diluted antibody to each well of the 96-well plate. Seal the plate and incubate overnight at 4°C.

  • Washing: Aspirate the coating solution and wash the plate three times with 300 µL of Wash Buffer per well.

  • Blocking: Add 200 µL of Assay Diluent to each well to block non-specific binding. Seal the plate and incubate for at least 1 hour at room temperature.

  • Washing: Repeat the wash step as in step 2.

  • Standard and Sample Incubation: Prepare a serial dilution of the Recombinant Human IL-1β Standard in Assay Diluent. Add 100 µL of the standards and samples to the appropriate wells. Seal the plate and incubate for 2 hours at room temperature.

  • Washing: Repeat the wash step as in step 2.

  • Detection Antibody Incubation: Dilute the biotinylated detection antibody to its optimal concentration in Assay Diluent. Add 100 µL of the diluted detection antibody to each well. Seal the plate and incubate for 1 hour at room temperature.

  • Washing: Repeat the wash step as in step 2.

  • Streptavidin-HRP Incubation: Dilute the Streptavidin-HRP conjugate in Assay Diluent. Add 100 µL of the diluted conjugate to each well. Seal the plate and incubate for 30 minutes at room temperature in the dark.

  • Washing: Repeat the wash step as in step 2.

  • Substrate Development: Add 100 µL of TMB Substrate Solution to each well. Incubate for 15-30 minutes at room temperature in the dark, or until a sufficient color change is observed.

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well.

  • Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.

  • Analysis: Generate a standard curve by plotting the absorbance values against the known concentrations of the IL-1β standards. Use the standard curve to determine the concentration of IL-1β in the samples.

Visualizing Experimental Workflows and Signaling Pathways

To further aid in the understanding of the experimental process and the biological context of IL-1β, the following diagrams have been generated using Graphviz.

ELISA_Workflow cluster_prep Plate Preparation cluster_assay Assay Steps cluster_readout Signal Detection cluster_analysis Data Analysis p1 Coat Plate with Capture Antibody p2 Wash p1->p2 p3 Block Plate p2->p3 p4 Wash p3->p4 a1 Add Standards & Samples p4->a1 a2 Wash a1->a2 a3 Add Biotinylated Detection Antibody a2->a3 a4 Wash a3->a4 a5 Add Streptavidin-HRP a4->a5 a6 Wash a5->a6 r1 Add TMB Substrate a6->r1 r2 Add Stop Solution r1->r2 r3 Read Absorbance at 450 nm r2->r3 d1 Generate Standard Curve r3->d1 d2 Calculate Sample Concentrations d1->d2

Caption: Workflow for a Sandwich ELISA to Quantify Human IL-1β.

IL1B_Signaling_Pathway IL1B IL-1β IL1R1 IL-1R1 IL1B->IL1R1 Binds IL1RAP IL-1RAcP IL1R1->IL1RAP Recruits MyD88 MyD88 IL1RAP->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK JNK_p38 JNK/p38 TAK1->JNK_p38 NFkB NF-κB IKK->NFkB Activates Gene_Expression Inflammatory Gene Expression NFkB->Gene_Expression Induces JNK_p38->Gene_Expression Induces

Caption: Simplified IL-1β Signaling Pathway.

SC-52012 (Anti-IL-1β Antibody): A Comparative Guide to Cytokine Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in immunology, inflammation, and drug development, the specificity of antibodies used in experimental assays is paramount to obtaining reliable and reproducible data. This guide provides a comparative analysis of the commercially available anti-human Interleukin-1β (IL-1β) monoclonal antibody, catalog number SC-52012 from Santa Cruz Biotechnology, with a focus on its cross-reactivity with other cytokines.

Product Overview: this compound (Clone: 11E5)

This compound is a murine monoclonal antibody of the IgG1 isotype, raised against recombinant human IL-1β.[1][2] It is widely cited in scientific literature for the detection of IL-1β in various applications, including Western Blot (WB), Immunohistochemistry (IHC), and Immunofluorescence (IF).[3][4] The manufacturer states that this antibody is reactive with IL-1β from human, mouse, and rat sources.[2]

Cross-Reactivity Profile of this compound

A critical aspect of antibody performance is its specificity, or its ability to bind exclusively to its intended target without cross-reacting with other related molecules. For an anti-IL-1β antibody, it is crucial to assess its potential binding to other cytokines, particularly those within the same family (e.g., IL-1α) or those that are co-expressed in inflammatory conditions (e.g., TNF-α, IL-6).

Despite an extensive review of product datasheets and published literature citing the use of this compound, no specific experimental data detailing the cross-reactivity of this antibody with other cytokines is publicly available. While the antibody is widely used for IL-1β detection, the absence of explicit validation against a panel of other cytokines means researchers must independently verify its specificity for their experimental context.

Comparison with an Alternative Anti-IL-1β Antibody

To highlight the importance of cross-reactivity data, we can compare the information available for this compound with that of another commercially available anti-human IL-1β monoclonal antibody, clone 2805, from Thermo Fisher Scientific. For the latter, the manufacturer provides specific data on its cross-reactivity profile.

FeatureThis compound (Santa Cruz Biotechnology) MA5-23691 (Thermo Fisher Scientific)
Target Interleukin-1β (IL-1β)Interleukin-1β (IL-1β)
Clone 11E52805
Reactivity Human, Mouse, RatHuman, Mouse
Cross-Reactivity Data Not provided by the manufacturer.Provided by the manufacturer: < 4% cross-reactivity with recombinant rat IL-1β < 0.1% cross-reactivity with recombinant porcine IL-1β, human IL-1α, porcine IL-1α, rat IL-1α, mouse IL-1α, and mouse IL-1β.

The IL-1 Signaling Pathway

Understanding the context in which IL-1β functions is crucial for appreciating the need for specific antibody reagents. IL-1β is a key pro-inflammatory cytokine that signals through the IL-1 receptor (IL-1R), a receptor it shares with IL-1α. This shared receptor underscores the importance of using an anti-IL-1β antibody that does not cross-react with IL-1α to ensure the specific detection of IL-1β-mediated effects.

IL-1 Signaling Pathway Simplified IL-1 Signaling Pathway cluster_mapk MAPK Cascade IL-1β IL-1β IL-1R1 IL-1R1/ IL-1RAcP IL-1β->IL-1R1 IL-1α IL-1α IL-1α->IL-1R1 MyD88 MyD88 IL-1R1->MyD88 recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK Complex IKK Complex TAK1->IKK Complex AP-1 AP-1 TAK1->AP-1 JNK/p38 JNK/p38 TAK1->JNK/p38 NF-κB NF-κB IKK Complex->NF-κB Inflammatory Gene Expression Inflammatory Gene Expression NF-κB->Inflammatory Gene Expression AP-1->Inflammatory Gene Expression JNK/p38->AP-1

Caption: Simplified IL-1 signaling pathway.

Experimental Protocols for Assessing Antibody Cross-Reactivity

To ensure the specificity of an anti-IL-1β antibody like this compound, researchers should perform validation experiments. Below are detailed methodologies for key experiments.

Western Blotting for Specificity Testing

Objective: To determine if the this compound antibody binds to other related cytokines.

Protocol:

  • Antigen Preparation: Obtain recombinant proteins for human IL-1β, IL-1α, TNF-α, IL-6, and another unrelated cytokine as a negative control.

  • SDS-PAGE: Load 50-100 ng of each recombinant cytokine into separate wells of a 15% polyacrylamide gel. Include a molecular weight marker.

  • Electrophoresis: Run the gel at 100-150V until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).

  • Primary Antibody Incubation: Incubate the membrane with the this compound antibody (diluted in blocking buffer, typically at 1:1000) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated anti-mouse secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: A specific antibody should only produce a band at the molecular weight corresponding to IL-1β (mature form ~17 kDa, pro-form ~31 kDa).

Enzyme-Linked Immunosorbent Assay (ELISA) for Specificity

Objective: To quantify the binding affinity of this compound to IL-1β and its potential cross-reactivity with other cytokines.

Protocol:

  • Coating: Coat separate wells of a 96-well ELISA plate with 100 µL of 1 µg/mL of each recombinant cytokine (IL-1β, IL-1α, TNF-α, IL-6, etc.) in coating buffer overnight at 4°C.

  • Washing: Wash the wells three times with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Block the wells with 200 µL of blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Primary Antibody Incubation: Add serial dilutions of the this compound antibody to the wells and incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Secondary Antibody Incubation: Add an HRP-conjugated anti-mouse secondary antibody and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add 100 µL of TMB substrate and incubate in the dark until a blue color develops.

  • Stop Reaction: Add 50 µL of stop solution (e.g., 2N H₂SO₄).

  • Reading: Measure the absorbance at 450 nm using a microplate reader.

  • Analysis: A high signal in the IL-1β-coated wells and negligible signal in the wells coated with other cytokines would indicate high specificity.

Cross-Reactivity_Workflow cluster_setup Experimental Setup cluster_assays Specificity Assays cluster_results Data Analysis Recombinant_Cytokines Recombinant Cytokines (IL-1β, IL-1α, TNF-α, IL-6) Western_Blot Western Blot Recombinant_Cytokines->Western_Blot ELISA ELISA Recombinant_Cytokines->ELISA SC52012_Ab This compound Antibody SC52012_Ab->Western_Blot SC52012_Ab->ELISA WB_Analysis Band Specificity at ~17/31 kDa Western_Blot->WB_Analysis ELISA_Analysis Signal-to-Noise Ratio ELISA->ELISA_Analysis Conclusion Conclusion WB_Analysis->Conclusion ELISA_Analysis->Conclusion

Caption: Workflow for assessing antibody cross-reactivity.

Conclusion

The anti-IL-1β antibody this compound (clone 11E5) is a widely used reagent for the detection of IL-1β. However, the lack of publicly available data on its cross-reactivity with other cytokines necessitates that researchers independently validate its specificity for their particular applications. By performing rigorous validation experiments, such as Western blotting and ELISA against a panel of related cytokines, scientists can ensure the accuracy and reliability of their findings in the complex field of cytokine biology.

References

SC-52012 (IL-1β) Antibody: A Comparative Review for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in immunology, neuroscience, and drug development, the selection of a reliable antibody is paramount for the accurate detection and quantification of interleukin-1 beta (IL-1β), a key mediator of inflammation. This guide provides a comprehensive review of the Santa Cruz Biotechnology SC-52012 (clone 11E5) monoclonal antibody, a widely cited reagent for IL-1β detection. We present a comparison with alternative antibodies, supported by available data and user feedback, to assist researchers in making an informed decision for their specific applications.

Overview of this compound

The this compound is a mouse monoclonal antibody raised against recombinant human IL-1β.[1][2] It is recommended for the detection of IL-1β from mouse, rat, and human origins in a variety of applications, including Western Blotting (WB), Immunohistochemistry (IHC), Immunofluorescence (IF), and Immunoprecipitation (IP).[1][2][3]

User Feedback: Online reviews for the this compound antibody present a mixed landscape of user experiences. While some users report satisfactory performance, others have encountered issues, particularly in Immunohistochemistry on paraffin-embedded sections (IHC-P) and in detecting the mature form of IL-1β in Western Blotting. This variability underscores the importance of optimizing experimental conditions for this antibody.

Performance Comparison

An objective comparison of antibody performance requires direct, side-by-side experimental data, which is often not publicly available in a consolidated format. However, by compiling specifications, validation data from suppliers, and user-reported experiences, we can draw informative comparisons between this compound and other commercially available IL-1β antibodies.

For this guide, we have selected a range of alternative monoclonal and polyclonal antibodies from various suppliers that are also validated for common applications like Western Blotting and Immunohistochemistry.

Table 1: Comparison of IL-1β Antibodies

FeatureThis compound (Santa Cruz)Alternative 1 (Supplier A)Alternative 2 (Supplier B)Alternative 3 (Supplier C)
Catalog Number This compound[Example: AB-12345][Example: XYZ-678][Example: PQR-91011]
Clonality Monoclonal (11E5)PolyclonalMonoclonal (Clone XYZ)Recombinant Monoclonal
Host Species MouseRabbitMouseRabbit
Reactivity Human, Mouse, RatHuman, Mouse, RatHumanHuman, Mouse, Rat
Verified Applications WB, IHC, IF, IPWB, IHC, ELISAWB, IHC, Flow CytometryWB, IHC, IF, ELISA
Immunogen Recombinant human IL-1βSynthetic peptideRecombinant human IL-1βRecombinant human IL-1β
User Rating 3.6/5 (16 reviews)[Data Not Available][Data Not Available][Data Not Available]
Qualitative Feedback Mixed reviews for IHC-P and WB (mature form detection)[Data Not Available][Data Not Available][Data Not Available]

Note: This table is a template. Specific catalog numbers and performance data for alternatives would be populated based on actual product information.

Experimental Methodologies

To ensure reproducibility and accurate interpretation of results, detailed experimental protocols are crucial. Below are representative protocols for Western Blotting and IHC-P using IL-1β antibodies. Researchers should always refer to the specific datasheet provided by the antibody supplier for optimal results.

Western Blotting Protocol
  • Sample Preparation: Lyse cells or tissues in RIPA buffer supplemented with protease inhibitors. Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane on a 12-15% polyacrylamide gel. Include a molecular weight marker.

  • Protein Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary IL-1β antibody (e.g., this compound at a starting dilution of 1:200 to 1:1000) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Immunohistochemistry (IHC-P) Protocol
  • Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to water.

  • Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0).

  • Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and block non-specific binding with a blocking serum.

  • Primary Antibody Incubation: Incubate sections with the primary IL-1β antibody (e.g., this compound at a starting dilution of 1:50 to 1:500) overnight at 4°C.

  • Washing: Wash sections with PBS or TBS.

  • Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-HRP complex. Visualize with a DAB chromogen.

  • Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount with a coverslip.

Signaling Pathway and Experimental Workflow

Understanding the biological context of IL-1β is essential for experimental design and data interpretation. IL-1β signaling is initiated by its binding to the IL-1 receptor type I (IL-1R1), leading to the recruitment of the accessory protein IL-1RAcP. This complex then recruits intracellular signaling molecules, ultimately activating transcription factors like NF-κB and AP-1, which drive the expression of inflammatory genes.

IL1B_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space IL-1β IL-1β IL-1R1 IL-1R1 IL-1β->IL-1R1 IL-1RAcP IL-1RAcP IL-1R1->IL-1RAcP Recruitment MyD88 MyD88 IL-1RAcP->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK Complex IKK Complex TAK1->IKK Complex MAPKs MAPKs TAK1->MAPKs NF-κB NF-κB IKK Complex->NF-κB Inflammatory Genes Inflammatory Genes NF-κB->Inflammatory Genes AP-1 AP-1 MAPKs->AP-1 AP-1->Inflammatory Genes

Caption: Simplified IL-1β signaling cascade.

The following diagram illustrates a typical experimental workflow for comparing the performance of different IL-1β antibodies in Western Blotting.

WB_Workflow Sample Prep Sample Prep Protein Quant Protein Quant Sample Prep->Protein Quant SDS-PAGE SDS-PAGE Protein Quant->SDS-PAGE Transfer Transfer SDS-PAGE->Transfer Blocking Blocking Transfer->Blocking Primary Ab Incubation Primary Ab Incubation Blocking->Primary Ab Incubation This compound This compound Primary Ab Incubation->this compound Lane 1 Alternative 1 Alternative 1 Primary Ab Incubation->Alternative 1 Lane 2 Alternative 2 Alternative 2 Primary Ab Incubation->Alternative 2 Lane 3 Secondary Ab Incubation Secondary Ab Incubation This compound->Secondary Ab Incubation Alternative 1->Secondary Ab Incubation Alternative 2->Secondary Ab Incubation Detection Detection Secondary Ab Incubation->Detection Analysis Analysis Detection->Analysis

Caption: Western Blot antibody comparison workflow.

Conclusion

The Santa Cruz Biotechnology this compound (11E5) antibody is a frequently cited tool for the detection of IL-1β. However, user feedback indicates that its performance can be variable, particularly in IHC-P. Researchers should consider the available data and weigh the advantages of a well-cited antibody against the potential need for extensive optimization. When selecting an IL-1β antibody, it is crucial to consider the specific application, the species of interest, and to review the validation data provided by the supplier. For critical applications, it may be prudent to validate multiple antibodies in-house to determine the most suitable reagent for the intended experimental setup. This comparative guide serves as a starting point for this important decision-making process.

References

Navigating the Reproducibility of IL-1β Detection: A Comparative Guide to the SC-52012 Antibody and Its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate and reproducible detection of key inflammatory mediators like Interleukin-1 beta (IL-1β) is paramount. This guide provides a comprehensive comparison of the widely-cited SC-52012 (11E5) mouse monoclonal antibody from Santa Cruz Biotechnology with several commercially available alternatives. We present a synthesis of manufacturer-provided data, user-reported experiences, and detailed experimental protocols to aid in the selection of the most suitable antibody for your research needs, with a focus on ensuring the reproducibility of your results.

Interleukin-1 beta is a potent pro-inflammatory cytokine that plays a crucial role in a multitude of physiological and pathological processes, including host defense, autoimmune diseases, and cancer. The reliable detection of its precursor (pro-IL-1β, ~31 kDa) and mature (cleaved IL-1β, ~17 kDa) forms is essential for advancing our understanding of these conditions. The this compound antibody, a mouse monoclonal IgG1 raised against recombinant human IL-1β, is reactive with human, mouse, and rat IL-1β and is recommended by the manufacturer for use in Western Blot (WB), Immunohistochemistry (IHC), Immunofluorescence (IF), and Immunoprecipitation (IP).[1][2][3] However, user feedback and the inherent variability of antibody performance across different applications and laboratories necessitate a careful evaluation of its reproducibility and a comparison with other available reagents.

Performance Comparison of IL-1β Antibodies

To facilitate an objective assessment, the following tables summarize the key features and available performance data for the this compound antibody and several popular alternatives. It is important to note that direct, peer-reviewed comparative studies are limited, and much of the data for alternative antibodies is provided by the manufacturers.

Table 1: General Antibody Specifications

FeatureThis compound (Santa Cruz)66737-1-Ig (Proteintech)MAB201 (R&D Systems)ab283818 (Abcam)12242 (Cell Signaling Technology)
Host Species MouseMouseMouseRabbitMouse
Clonality MonoclonalMonoclonalMonoclonalMonoclonal (Recombinant)Monoclonal
Clone ID 11E52A1B48516RM10093A6
Reactivity Human, Mouse, RatHumanHuman, Mouse (cited)Human, Mouse, RatHuman, Mouse
Immunogen Recombinant human IL-1βFusion protein Ag26030 of human IL-1βE. coli-derived recombinant human IL-1βProprietaryRecombinant human IL-1β protein
Validated Applications WB, IHC, IF, IPWB, IHC, IF/ICC, IP, ELISAWB, IHC (cited), Neu, Flow, ICC, ELISAWB, IHC-P, ICC, Flow Cyt, IPWB, IHC-P

Table 2: Application-Specific Performance Data (Manufacturer & User Reported)

ApplicationThis compound (Santa Cruz)66737-1-Ig (Proteintech)MAB201 (R&D Systems)ab283818 (Abcam)12242 (Cell Signaling Technology)
Western Blot (Starting Dilution) 1:200 - 1:10001:5000 - 1:500001 µg/mL1:10001:1000
Western Blot (Observed Bands) Precursor (~31 kDa) and mature (~17 kDa) forms reported by manufacturer. Some users report difficulty detecting the mature form.Detects both precursor and mature forms.Detects a band at approximately 36 kDa in PMA and LPS-treated THP-1 cells.Detects precursor (~34 kDa) and mature forms. KO validated.Detects both precursor (~31 kDa) and mature (~17 kDa) forms.
Immunohistochemistry (Paraffin) (Starting Dilution) 1:50 - 1:5001:50 - 1:500Cited in publications.1:5001:100 - 1:400
IHC-P (User Feedback) Mixed results reported, with some users experiencing weak or non-specific staining.Positive staining shown in human lung and skin cancer tissues.Data available from publications.Positive staining shown in mouse colon and LPS-treated RAW 264.7 cells.Strong and specific staining demonstrated in human colitis tissue.

Experimental Protocols

Detailed and consistent experimental protocols are critical for achieving reproducible results. Below are representative protocols for Western Blotting and Immunohistochemistry for the detection of IL-1β.

Western Blotting Protocol

This protocol is a general guideline; optimization may be required for specific experimental conditions.

  • Sample Preparation:

    • For cell lysates, wash cells with ice-cold PBS and lyse in RIPA buffer (e.g., sc-24948) supplemented with protease and phosphatase inhibitors.

    • For tissue samples, homogenize in RIPA buffer on ice.

    • Determine protein concentration using a standard assay (e.g., BCA).

  • Electrophoresis and Transfer:

    • Mix 20-40 µg of protein with an equal volume of 2x Laemmli sample buffer and boil for 5 minutes.

    • Separate proteins on a 12-15% SDS-PAGE gel.

    • Transfer proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (at the recommended dilution) in blocking buffer overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 5-10 minutes each with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody in blocking buffer for 1 hour at room temperature.

    • Wash the membrane three times for 5-10 minutes each with TBST.

  • Detection:

    • Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a digital imager or X-ray film.

Immunohistochemistry (Paraffin-Embedded Sections) Protocol
  • Deparaffinization and Rehydration:

    • Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to distilled water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval (HIER) by immersing slides in a retrieval solution (e.g., 10 mM sodium citrate, pH 6.0, or Tris-EDTA, pH 9.0) and heating in a pressure cooker, water bath, or microwave. Allow slides to cool to room temperature.

  • Immunostaining:

    • Wash sections in PBS.

    • Block endogenous peroxidase activity with 3% hydrogen peroxide in methanol for 10-15 minutes.

    • Wash with PBS.

    • Block non-specific binding with a blocking solution (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature.

    • Incubate with the primary antibody (at the recommended dilution) in a humidified chamber overnight at 4°C.

    • Wash with PBS.

    • Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate, or with an HRP-conjugated polymer-based detection system.

    • Wash with PBS.

  • Visualization and Counterstaining:

    • Develop the signal with a chromogen such as DAB (3,3'-diaminobenzidine).

    • Counterstain with hematoxylin.

    • Dehydrate, clear, and mount the slides.

Signaling Pathway and Experimental Workflow

The canonical signaling pathway for IL-1β involves its binding to the IL-1 receptor type I (IL-1R1), leading to the recruitment of the accessory protein IL-1RAcP. This complex then recruits the adapter protein MyD88, initiating a signaling cascade that results in the activation of downstream kinases such as IRAKs and TRAF6. Ultimately, this leads to the activation of the transcription factors NF-κB and AP-1, which drive the expression of various pro-inflammatory genes.

IL1B_Signaling_Pathway cluster_nucleus Nuclear Events IL1B IL-1β IL1R1 IL-1R1 IL1B->IL1R1 MyD88 MyD88 IL1R1->MyD88 + IL-1RAcP IL1RAcP IL-1RAcP IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 Complex TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPK (p38, JNK) TAK1->MAPK NFkB_Inhib IκBα-NF-κB IKK->NFkB_Inhib P AP1 AP-1 MAPK->AP1 Activation NFkB NF-κB NFkB_Inhib->NFkB Degradation of IκBα Nucleus Nucleus NFkB->Nucleus NFkB_nuc NF-κB AP1->Nucleus AP1_nuc AP-1 Genes Pro-inflammatory Gene Expression Genes_nuc Pro-inflammatory Gene Expression NFkB_nuc->Genes_nuc AP1_nuc->Genes_nuc

Caption: Canonical IL-1β signaling pathway.

The following diagram illustrates a typical experimental workflow for comparing the performance of different IL-1β antibodies in Western Blotting.

WB_Workflow cluster_antibodies Primary Antibody Incubation (Parallel Blots) start Cell/Tissue Samples (e.g., LPS-stimulated monocytes) lysate Protein Lysate Preparation start->lysate sds_page SDS-PAGE lysate->sds_page transfer Membrane Transfer sds_page->transfer blocking Blocking transfer->blocking ab1 Antibody this compound blocking->ab1 ab2 Alternative Antibody 1 blocking->ab2 ab3 Alternative Antibody 2 blocking->ab3 secondary Secondary Antibody Incubation ab1->secondary ab2->secondary ab3->secondary detection Chemiluminescent Detection secondary->detection analysis Image Acquisition & Analysis (Band Intensity, S/N Ratio) detection->analysis conclusion Comparative Performance Evaluation analysis->conclusion

Caption: Workflow for antibody comparison.

Conclusion and Recommendations

The choice of an antibody for IL-1β detection is critical for the success and reproducibility of an experiment. While the this compound antibody from Santa Cruz Biotechnology has been widely cited, user-reported experiences suggest that its performance can be variable, particularly for applications like IHC on paraffin-embedded tissues and for the consistent detection of the mature 17 kDa form of IL-1β in Western Blots.

For researchers prioritizing robust and reproducible data, especially for quantitative Western Blotting and clear IHC staining, it is advisable to consider validated alternatives. Antibodies such as Proteintech's 66737-1-Ig, Abcam's ab283818 (which is knockout validated), and Cell Signaling Technology's 12242 have demonstrated consistent performance in detecting both the precursor and mature forms of IL-1β across various applications, as shown in the manufacturers' validation data.

Ultimately, the optimal antibody choice will depend on the specific application, the species being studied, and the experimental conditions. We strongly recommend that researchers perform in-house validation of any new antibody lot to ensure it meets the specific requirements of their assay. This due diligence is a cornerstone of reproducible science and will contribute to the generation of high-quality, reliable data in the study of IL-1β and its role in health and disease.

References

Safety Operating Guide

Proper Disposal and Handling of SC-52012 (IL-1β Antibody)

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the proper disposal and handling of SC-52012, a monoclonal antibody for the detection of Interleukin-1 beta (IL-1β). The following procedures are designed to ensure the safety of laboratory personnel and compliance with standard regulations for non-hazardous biological materials.

Product Information and Specifications

This compound is a mouse monoclonal antibody provided by Santa Cruz Biotechnology. According to the manufacturer, the product is considered non-hazardous and does not require a Safety Data Sheet (SDS). However, it is imperative to handle all laboratory reagents with care.

SpecificationValue
Catalog Number This compound
Product Name IL-1β (11E5) Antibody
Host Species Mouse
Isotype IgG1
Concentration 100 µg/ml
Formulation 1.0 ml PBS with < 0.1% sodium azide and 0.1% gelatin[1]
Storage Store at 4° C. DO NOT FREEZE .
Hazard Classification Non-hazardous

Disposal Procedures for this compound

As a non-hazardous biological reagent, the disposal of this compound and its associated waste should follow institutional and local guidelines for non-infectious laboratory waste.

Step-by-Step Disposal Guide:
  • Unused Product:

    • For disposal of the original vial with remaining antibody solution, consult your institution's Environmental Health and Safety (EHS) office for guidance on disposing of non-hazardous chemical and biological waste.

    • While the concentration of sodium azide is low (<0.1%), it is a preservative that can be toxic in larger quantities. Therefore, do not dispose of the concentrated product down the drain unless permitted by your local regulations.

  • Liquid Waste (e.g., used buffers, antibody dilutions):

    • Liquid waste generated from experiments using this compound can typically be disposed of down the sanitary sewer with copious amounts of running water.[2]

    • This helps to dilute the components, including the small amount of sodium azide.

  • Solid Waste (e.g., contaminated gels, membranes, pipette tips):

    • Place all solid waste materials that have come into contact with the antibody into a designated biohazard bag or container.

    • Even though the antibody itself is non-hazardous, this practice prevents potential cross-contamination and adheres to good laboratory practice.

    • Dispose of the sealed bag or container in accordance with your institution's procedures for non-infectious solid waste.

  • Empty Vials:

    • Rinse the empty vial with water three times.

    • Deface the label to prevent accidental reuse.

    • The rinsed and defaced vial can typically be disposed of in the regular laboratory glass waste or as directed by your institution.

Below is a logical workflow for the disposal decision process.

G This compound Disposal Workflow start Start: Disposal of this compound Waste waste_type Identify Waste Type start->waste_type liquid_waste Liquid Waste (e.g., used buffers) waste_type->liquid_waste Liquid solid_waste Solid Waste (e.g., gels, tips) waste_type->solid_waste Solid empty_vial Empty Vial waste_type->empty_vial Vial unused_product Unused Product waste_type->unused_product Unused liquid_disposal Dispose down sanitary sewer with running water. liquid_waste->liquid_disposal solid_disposal Place in biohazard bag for non-infectious solid waste. solid_waste->solid_disposal vial_disposal Rinse 3x, deface label, and dispose in glass waste. empty_vial->vial_disposal unused_disposal Consult institutional EHS for disposal of non-hazardous chemical/biological waste. unused_product->unused_disposal

Caption: A flowchart outlining the decision-making process for the proper disposal of different types of waste generated from the use of this compound.

Experimental Protocols

This compound is recommended for several applications, including Western Blotting (WB) and Immunohistochemistry (IHC).[1][3] Below are detailed methodologies for these key experiments.

Western Blotting Protocol

This protocol outlines the general steps for performing a Western Blot to detect IL-1β using this compound.

  • Sample Preparation:

    • Prepare cell lysates using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

    • Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).

    • Mix an appropriate amount of protein (typically 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • Gel Electrophoresis:

    • Load the prepared samples into the wells of a polyacrylamide gel (e.g., 12% SDS-PAGE).

    • Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

    • The transfer can be performed using a wet or semi-dry transfer system.

  • Blocking:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the this compound antibody in the blocking buffer. The recommended starting dilution is 1:200, with a range of 1:100-1:1000.[1]

    • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Washing:

    • Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation:

    • Incubate the membrane with a compatible HRP-conjugated secondary antibody (e.g., anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.

  • Final Washes:

    • Repeat the washing step as described in step 6.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate (ECL) and visualize the protein bands using an imaging system. The expected molecular weight for the IL-1β precursor is 31 kDa and for the mature form is 17 kDa.

G Western Blotting Workflow with this compound start Start: Sample Preparation gel_electrophoresis SDS-PAGE Gel Electrophoresis start->gel_electrophoresis protein_transfer Protein Transfer to Membrane gel_electrophoresis->protein_transfer blocking Blocking with 5% Milk/BSA in TBST protein_transfer->blocking primary_ab Primary Antibody Incubation (this compound, 1:200) blocking->primary_ab wash1 Wash with TBST (3x) primary_ab->wash1 secondary_ab Secondary Antibody Incubation (HRP-conjugated) wash1->secondary_ab wash2 Wash with TBST (3x) secondary_ab->wash2 detection Chemiluminescent Detection (ECL) wash2->detection end End: Image Analysis detection->end

Caption: A procedural flowchart illustrating the key steps of a Western Blotting experiment using the this compound antibody.

Immunohistochemistry (IHC) Protocol for Paraffin-Embedded Sections

This protocol provides a general guideline for using this compound in IHC.

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene to remove paraffin.

    • Rehydrate the tissue sections by sequential immersion in graded ethanol solutions (100%, 95%, 70%) and finally in distilled water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval (HIER) by incubating the slides in a suitable buffer (e.g., sodium citrate buffer, pH 6.0) at 95-100°C for 20-30 minutes.

    • Allow the slides to cool to room temperature.

  • Peroxidase Blocking:

    • Incubate the sections with a hydrogen peroxide solution to block endogenous peroxidase activity.

  • Blocking:

    • Apply a blocking serum (e.g., normal goat serum) to the sections and incubate for 30-60 minutes to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the this compound antibody in a suitable antibody diluent. The recommended starting dilution is 1:50, with a range of 1:50-1:500.

    • Apply the diluted primary antibody to the sections and incubate overnight at 4°C in a humidified chamber.

  • Washing:

    • Wash the slides with a wash buffer (e.g., PBS or TBS).

  • Secondary Antibody and Detection:

    • Apply a biotinylated secondary antibody followed by a streptavidin-HRP complex, or use a polymer-based detection system.

    • Incubate with a chromogen substrate (e.g., DAB) until the desired staining intensity is achieved.

  • Counterstaining, Dehydration, and Mounting:

    • Counterstain the sections with hematoxylin.

    • Dehydrate the sections through graded ethanol and clear in xylene.

    • Mount the coverslip using a permanent mounting medium.

IL-1β Signaling Pathway

IL-1β is a potent pro-inflammatory cytokine that initiates a signaling cascade upon binding to its cell surface receptor, IL-1R1. This interaction leads to the recruitment of the accessory protein IL-1RAcP and subsequent downstream signaling. The canonical pathway involves the activation of transcription factors such as NF-κB and AP-1, which drive the expression of inflammatory genes.

G Simplified IL-1β Signaling Pathway IL1b IL-1β IL1R1 IL-1R1 IL1b->IL1R1 binds IL1RAcP IL-1RAcP IL1R1->IL1RAcP recruits MyD88 MyD88 IL1RAcP->MyD88 activates IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MAPK_pathway MAPK Pathway (p38, JNK) TAK1->MAPK_pathway NFkB NF-κB IKK_complex->NFkB activates AP1 AP-1 MAPK_pathway->AP1 activates gene_expression Inflammatory Gene Expression NFkB->gene_expression AP1->gene_expression

Caption: A diagram illustrating the canonical IL-1β signaling cascade, from receptor binding to the activation of transcription factors and subsequent gene expression.

References

Essential Safety and Handling Guide for SC-52012 (IL-1 beta/IL1B Antibody)

Author: BenchChem Technical Support Team. Date: November 2025

This document provides immediate, essential safety and logistical information for the handling and disposal of Santa Cruz Biotechnology's SC-52012, a mouse monoclonal antibody targeting IL-1 beta/IL1B. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and effective experimental execution.

Product Information and Hazard Assessment

This compound is a mouse monoclonal IgG1 antibody provided at a concentration of 100 µg/ml in a solution of Phosphate Buffered Saline (PBS) containing less than 0.1% sodium azide and 0.1% gelatin. According to the manufacturer, this product is considered non-hazardous and does not require a Material Safety Data Sheet (MSDS).

The primary hazardous component to consider for handling and disposal is sodium azide, present as a preservative at a very low concentration (<0.1%). While pure sodium azide is highly toxic, in this dilution, the risks are significantly reduced. However, proper laboratory hygiene and disposal practices are still necessary.

Personal Protective Equipment (PPE)

Standard laboratory PPE is required to minimize exposure and ensure safety when handling this compound and associated reagents.

PPE CategoryItemSpecification
Hand Protection Disposable GlovesNitrile or latex gloves should be worn at all times.
Eye Protection Safety Glasses/GogglesANSI Z87.1 certified safety glasses or goggles.
Body Protection Laboratory CoatA standard, buttoned laboratory coat.

Operational Plans: Handling and Storage

Proper handling and storage are crucial for maintaining the antibody's efficacy and ensuring a safe laboratory environment.

Receiving and Storage:
  • Storage Temperature: Upon receipt, store the vial at 4°C. Do not freeze.

  • Stability: The antibody is stable for one year from the date of shipment when stored correctly.

General Handling Workflow:

The following diagram outlines the standard workflow for handling the this compound antibody from receipt to disposal.

reception Receive Antibody Vial storage Store at 4°C in a designated refrigerator reception->storage preparation Prepare for Experiment (Dilute as per protocol) storage->preparation experiment Perform Experiment (WB, IHC, IF, IP) preparation->experiment disposal Dispose of Waste (Liquid and Solid) experiment->disposal documentation Document Experiment experiment->documentation

Caption: General workflow for handling the this compound antibody.

Experimental Protocols

This compound is recommended for Western Blotting (WB), Immunoprecipitation (IP), Immunofluorescence (IF), and Immunohistochemistry (IHC). Below are detailed, step-by-step protocols for each application.

Recommended Dilutions:
ApplicationStarting DilutionDilution Range
Western Blotting (WB)1:2001:100 - 1:1000
Immunoprecipitation (IP)1-2 µg per 100-500 µg of total protein-
Immunofluorescence (IF)1:501:50 - 1:500
Immunohistochemistry (IHC)1:501:50 - 1:500
Western Blotting (WB) Protocol

This protocol outlines the key steps for detecting IL-1 beta using this compound in a Western Blot experiment.

sample_prep 1. Sample Preparation (Lyse cells/tissues) sds_page 2. SDS-PAGE (Separate proteins by size) sample_prep->sds_page transfer 3. Protein Transfer (Transfer to PVDF/nitrocellulose membrane) sds_page->transfer blocking 4. Blocking (1 hour with 5% non-fat milk in TBST) transfer->blocking primary_ab 5. Primary Antibody Incubation (this compound diluted in blocking buffer, overnight at 4°C) blocking->primary_ab washing1 6. Washing (3x with TBST) primary_ab->washing1 secondary_ab 7. Secondary Antibody Incubation (HRP-conjugated anti-mouse IgG, 1 hour at RT) washing1->secondary_ab washing2 8. Washing (3x with TBST) secondary_ab->washing2 detection 9. Detection (Add ECL substrate and image) washing2->detection

Caption: Step-by-step workflow for Western Blotting.

Methodology:

  • Sample Preparation: Prepare protein lysates from cells or tissues. Determine protein concentration using a standard assay (e.g., BCA).

  • SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 - TBST).

  • Primary Antibody Incubation: Dilute the this compound antibody in the blocking buffer (starting at 1:200). Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated anti-mouse secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 6.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system.

Immunoprecipitation (IP) Protocol

This protocol describes the enrichment of IL-1 beta from a lysate using this compound.

lysis 1. Cell Lysis (Prepare lysate in non-denaturing buffer) preclearing 2. Pre-clearing (Optional) (Incubate with Protein A/G beads) lysis->preclearing ab_incubation 3. Antibody Incubation (Add 1-2 µg this compound to lysate, incubate 1-4 hours at 4°C) preclearing->ab_incubation bead_capture 4. Bead Capture (Add Protein A/G beads, incubate 1 hour at 4°C) ab_incubation->bead_capture washing 5. Washing (Wash beads 3-5 times with lysis buffer) bead_capture->washing elution 6. Elution (Elute protein from beads with sample buffer) washing->elution analysis 7. Analysis (Analyze by Western Blot) elution->analysis

Caption: Workflow for Immunoprecipitation.

Methodology:

  • Cell Lysis: Lyse cells in a non-denaturing immunoprecipitation buffer.

  • Pre-clearing (Optional): To reduce non-specific binding, incubate the lysate with Protein A/G agarose or magnetic beads for 30-60 minutes at 4°C. Centrifuge and collect the supernatant.

  • Antibody Incubation: Add 1-2 µg of this compound to 100-500 µg of total protein lysate. Incubate for 1-4 hours or overnight at 4°C with gentle rotation.

  • Bead Capture: Add an appropriate amount of Protein A/G beads to the lysate-antibody mixture and incubate for at least 1 hour at 4°C with rotation.

  • Washing: Pellet the beads by centrifugation and wash them 3-5 times with cold lysis buffer.

  • Elution: Resuspend the beads in Laemmli sample buffer and boil for 5-10 minutes to elute the immunoprecipitated protein.

  • Analysis: Centrifuge to pellet the beads and analyze the supernatant by Western Blotting.

Immunofluorescence (IF) Protocol

This protocol details the steps for visualizing IL-1 beta in cultured cells using this compound.

cell_culture 1. Cell Culture (Grow cells on coverslips) fixation 2. Fixation (Fix with 4% paraformaldehyde) cell_culture->fixation permeabilization 3. Permeabilization (0.1% Triton X-100 in PBS) fixation->permeabilization blocking 4. Blocking (1 hour with 5% normal serum in PBS) permeabilization->blocking primary_ab 5. Primary Antibody Incubation (this compound diluted in blocking buffer, 1 hour at RT) blocking->primary_ab washing1 6. Washing (3x with PBS) primary_ab->washing1 secondary_ab 7. Secondary Antibody Incubation (Fluorophore-conjugated anti-mouse IgG, 1 hour at RT) washing1->secondary_ab washing2 8. Washing (3x with PBS) secondary_ab->washing2 mounting 9. Mounting (Mount coverslip with anti-fade mounting medium) washing2->mounting imaging 10. Imaging (Visualize with a fluorescence microscope) mounting->imaging

Caption: Immunofluorescence staining workflow.

Methodology:

  • Cell Culture: Grow cells on sterile glass coverslips.

  • Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block non-specific binding by incubating with a blocking buffer (e.g., 5% normal goat serum in PBS) for 1 hour.

  • Primary Antibody Incubation: Dilute the this compound antibody in the blocking buffer (starting at 1:50) and incubate for 1 hour at room temperature.

  • Washing: Wash the coverslips three times with PBS.

  • Secondary Antibody Incubation: Incubate with a fluorophore-conjugated anti-mouse secondary antibody, diluted in blocking buffer, for 1 hour at room temperature in the dark.

  • Washing: Repeat the washing step as in step 6.

  • Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium, preferably containing a nuclear counterstain like DAPI.

  • Imaging: Visualize the staining using a fluorescence microscope.

Disposal Plan

Proper disposal of waste generated from experiments using this compound is essential to maintain a safe laboratory environment.

Liquid Waste (Containing <0.1% Sodium Azide):
  • Drain Disposal: For dilute solutions containing less than 0.1% sodium azide, disposal down the drain with copious amounts of running water is generally acceptable.[1] This helps to prevent the accumulation of explosive metal azides in the plumbing.[1]

  • Collection: If your institutional policy prohibits drain disposal of azides, collect the liquid waste in a clearly labeled, non-metallic container.[1] Dispose of it as hazardous waste through your institution's Environmental Health and Safety (EHS) office.[2][3]

Solid Waste:
  • Contaminated Items: Pipette tips, centrifuge tubes, gloves, and other contaminated solid waste should be collected in a biohazard bag.

  • Disposal Route: Dispose of the biohazard bag according to your institution's guidelines for biological waste.

Always consult and adhere to your local and institutional regulations for chemical and biological waste disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.